Uracil-13C,15N2
Description
Structure
3D Structure
Properties
IUPAC Name |
(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH][13C](=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584446 | |
| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-11-3 | |
| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Uracil-13C,15N2 and its chemical properties?
An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂
This guide provides a comprehensive technical overview of Uracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleobase, for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore its critical applications, and provide detailed experimental protocols to demonstrate its utility in a laboratory setting.
Introduction: The Significance of Isotopic Labeling
Uracil is a fundamental pyrimidine nucleobase, forming a key component of ribonucleic acid (RNA).[1][2] In its natural form, it is composed of the most abundant isotopes: ¹²C, ¹⁴N, ¹H, and ¹⁶O. Uracil-¹³C,¹⁵N₂ is an isotopically labeled analog where specific carbon atoms are replaced with the stable, heavier isotope Carbon-13 (¹³C), and the two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[3][4]
This "heavy" labeling makes the molecule physically and chemically almost identical to its unlabeled counterpart, allowing it to participate in biological pathways without altering its function. However, the mass difference is easily detectable by mass spectrometry (MS) and the nuclear properties of ¹³C and ¹⁵N are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy. These characteristics make Uracil-¹³C,¹⁵N₂ an indispensable tool for quantitative analysis, metabolic tracing, and structural biology.[1][5]
Chemical and Physical Properties
The precise properties of Uracil-¹³C,¹⁵N₂ can vary slightly depending on the specific positions and the number of labeled atoms. Below is a summary of properties for common variants.
Table 1: Physicochemical Properties of Uracil-¹³C,¹⁵N₂ Variants
| Property | Uracil-¹³C,¹⁵N₂ | Uracil-¹³C₄,¹⁵N₂ | Unlabeled Uracil |
| Synonyms | 2,4(1H,3H)-pyrimidinedione-2-¹³C-1,3-¹⁵N₂ | 2,4(1H,3H)-pyrimidinedione-¹³C₄-¹⁵N₂ | 2,4-Dihydroxypyrimidine |
| Molecular Formula | C₃¹³CH₄¹⁵N₂O₂ | ¹³C₄H₄¹⁵N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | ~115.07 g/mol [3][6] | ~118.04 g/mol [2][7] | 112.09 g/mol |
| Exact Mass | 115.02 Da[6] | 118.01 Da | 112.027 Da |
| CAS Number | 181517-11-3[3][6] | 202407-06-5[1][2] | 66-22-8[7] |
| Appearance | White to off-white solid | White to off-white solid | White crystalline powder |
| Solubility | Soluble in DMSO, Methanol:Water (1:1)[3] | Sparingly soluble in DMSO, slightly in Ethanol[2] | Soluble in hot water, alkali |
| Storage | -20°C for long-term stability[6] | Room temperature, away from light and moisture[7] | Room temperature |
| Purity/Enrichment | Typically >95% Purity, >98% Isotopic Enrichment[6] | Typically >98% Purity, >98% Isotopic Enrichment[7] | N/A |
Core Applications in Scientific Research
The unique properties of Uracil-¹³C,¹⁵N₂ enable its use in several powerful analytical techniques.
Gold Standard for Quantitative Mass Spectrometry
Causality: In quantitative analysis, particularly in complex biological matrices like plasma or cell lysates, sample preparation steps (e.g., extraction, derivatization) can lead to variable analyte loss. Furthermore, ion suppression or enhancement effects in the mass spectrometer source can compromise accuracy. Using a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for these variations.[8][9]
Mechanism: Uracil-¹³C,¹⁵N₂ is the ideal internal standard for quantifying natural uracil.[2][3] It co-elutes with the unlabeled (endogenous) uracil during liquid chromatography (LC) and experiences identical extraction losses and ionization effects. Because the mass spectrometer can distinguish between the "light" endogenous analyte and the "heavy" spiked standard, the ratio of their peak areas provides a highly accurate and precise measurement of the endogenous uracil concentration, even if absolute signal intensity fluctuates.[9] This is crucial for clinical diagnostics, such as monitoring patients undergoing certain chemotherapies or diagnosing metabolic disorders.
Probing RNA Structure and Dynamics with NMR Spectroscopy
Causality: Determining the three-dimensional structure of RNA is essential for understanding its function. NMR spectroscopy is a powerful tool for this, but it relies on assigning signals to specific atoms in the molecule. For larger RNAs, severe signal overlap in proton (¹H) NMR spectra makes this process difficult or impossible.
Mechanism: By synthesizing RNA in vitro using ¹³C and ¹⁵N-labeled nucleotide triphosphates (NTPs), derived from precursors like Uracil-¹³C,¹⁵N₂, researchers can overcome this limitation.[10] The ¹³C and ¹⁵N nuclei are NMR-active and have a much larger chemical shift dispersion than protons, resolving signal overlap.[11] Multidimensional NMR experiments (2D, 3D, 4D) correlate the chemical shifts of bonded ¹H, ¹³C, and ¹⁵N atoms, allowing for unambiguous signal assignment and the determination of structural restraints needed to calculate a high-resolution 3D structure.[12]
Metabolic Flux Analysis and Isotope Tracing
Causality: Understanding how cells metabolize nutrients and drugs is fundamental to biology and medicine. Stable isotope tracers allow researchers to follow the journey of a molecule through complex biochemical networks.
Mechanism: When cells are cultured in media containing Uracil-¹³C,¹⁵N₂, they take it up and incorporate it into the nucleotide synthesis pathway.[13] The heavy isotopes act as a tag, allowing researchers to trace the fate of the uracil molecule. By using LC-MS to analyze downstream metabolites (e.g., UMP, UDP, UTP, and even RNA itself), one can measure the rate of synthesis, degradation, and interconversion within the pyrimidine pathway. This technique, known as metabolic flux analysis, is invaluable for studying cancer metabolism, drug mechanism of action, and inborn errors of metabolism.[1]
Experimental Protocols & Workflows
Protocol: Quantification of Uracil in Human Plasma using LC-MS/MS
This protocol describes a self-validating system for the precise measurement of uracil, where the SIL-IS ensures accuracy.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled uracil (analyte) at 1 mg/mL in 50:50 methanol:water.
-
Prepare a stock solution of Uracil-¹³C,¹⁵N₂ (Internal Standard, IS) at 100 µg/mL in the same solvent.
-
Create a series of calibration standards by serially diluting the analyte stock and spiking a fixed concentration of the IS (e.g., 50 ng/mL) into each standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 200 µL of ice-cold methanol containing the IS (at a concentration to achieve 50 ng/mL final).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis. Causality: The IS is added before precipitation, ensuring it accounts for any analyte loss during this extraction step.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions. For Uracil: m/z 113 → 96. For Uracil-¹³C,¹⁵N₂ (e.g., with one ¹³C and two ¹⁵N): m/z 116 → 99. Causality: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation unique to the target molecule.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.
-
Determine the concentration of uracil in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Workflow Diagram:
Caption: General workflow for metabolic tracing using stable isotope-labeled Uracil.
Conclusion
Uracil-¹³C,¹⁵N₂ is a versatile and powerful research tool. Its utility as an internal standard in mass spectrometry ensures the highest level of accuracy for quantitative studies, a principle of self-validating trustworthiness in analytical chemistry. In NMR, it provides the key to unlocking the complex structures of RNA molecules. For cell biologists and drug developers, it serves as a precise tracer to map metabolic pathways and elucidate mechanisms of action. The continued application of such stable isotope-labeled compounds is integral to advancing our understanding of biology and developing next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Uracil-13C,15N2. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydro this compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling patterns in uracil and intermediate metabolites starting from.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Uracil C-13, 2-. PubChem Compound Database. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-4-Thiouracil. Retrieved from [Link]
-
PubMed. (2020). Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorothis compound. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). 15N Chemical Shift Tensors of Uracil Determined from 15N Powder Pattern and 15N-13C Dipolar NMR Spectroscopy. The Journal of Physical Chemistry. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
-
Allen. (n.d.). Uracil: Structure, Synthesis and Uses. Retrieved from [Link]
-
Scribd. (2023). Uracil. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]
-
Semantic Scholar. (1999). Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TRC-U801002-25MG | LGC Standards [lgcstandards.com]
- 7. isotope.com [isotope.com]
- 8. Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stable Isotope-Labeled Uracil in Metabolic Research
Abstract
Stable isotope labeling is a powerful and indispensable technique in modern metabolic research, enabling the precise tracing of molecules through complex biochemical networks.[1] Among the various tracers, stable isotope-labeled uracil holds a unique and critical position. As a fundamental component of RNA and a key intermediate in nucleotide metabolism, uracil provides a direct window into processes vital for cell growth, proliferation, and function.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the applications of stable isotope-labeled uracil. We will delve into the core principles, experimental design considerations, advanced methodologies, and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to unravel the complexities of RNA dynamics, nucleotide flux, and cellular metabolism in both health and disease.
Introduction: Why Trace Uracil?
Metabolism is not a static blueprint but a dynamic network of reactions constantly adapting to internal and external cues. To truly understand this network, we must move beyond static measurements of metabolite concentrations and instead measure the flux—the rate at which molecules are processed through pathways.[3] Stable isotope-resolved metabolomics (SIRM) is the key to unlocking this dynamic information.[4] By introducing molecules enriched with heavy, non-radioactive isotopes like ¹³C or ¹⁵N, we can track the fate of individual atoms as they are incorporated into downstream metabolites.[5]
Uracil is an ideal tracer for several reasons:
-
Central Role in RNA Synthesis: Uracil is a pyrimidine base unique to RNA. By supplying cells with labeled uracil, we can directly measure the rate of new RNA synthesis, providing critical data on gene expression dynamics.[2]
-
Hub of Nucleotide Metabolism: Uracil sits at the crossroads of the de novo and salvage pathways for pyrimidine synthesis.[6] Tracing its fate illuminates how cells recycle and synthesize the building blocks for nucleic acids, a process often dysregulated in diseases like cancer.[7]
-
Precursor to Thymidine: Uracil can be converted to thymidine, a key component of DNA. While less direct than using labeled thymidine, this link allows for insights into DNA synthesis and cell proliferation under specific experimental conditions.[8]
This guide will provide the foundational knowledge and practical protocols to harness the power of stable isotope-labeled uracil, transforming your research from static snapshots to a dynamic view of cellular function.
The Tracer: Choosing the Right Isotope-Labeled Uracil
The choice of isotope is a critical first step in experimental design, as it dictates the type of information that can be obtained. The most common stable isotopes used to label uracil are ¹³C, ¹⁵N, and ²H (deuterium).
| Isotope Label | Primary Application | Rationale & Key Insights |
| ¹⁵N-Uracil | RNA Synthesis & Turnover, Nitrogen Flux | ¹⁵N is excellent for tracking the incorporation of the entire uracil molecule into ribonucleotides (UMP, UDP, UTP) and subsequently into the RNA polymer. It allows for clear differentiation from endogenous, unlabeled pools via mass spectrometry.[2] It is also invaluable for studying nitrogen metabolism pathways.[9] |
| ¹³C-Uracil | Central Carbon Metabolism, Metabolic Flux Analysis (MFA) | When uniformly labeled ¹³C-uracil is metabolized, the carbon atoms can be traced through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[7] This is crucial for understanding how nucleotide metabolism is integrated with central energy production.[10] |
| ²H-Uracil (Deuterated) | Cell Proliferation, Drug Metabolism | Deuterium labels can be used to track the synthesis of deoxyuridine triphosphate (dUTP) and its subsequent (mis)incorporation into DNA, offering a method to assess DNA repair and proliferation.[11][12] The kinetic isotope effect of deuterium can also be exploited to study drug metabolism mechanisms.[13] |
Expert Insight: For most studies focused on quantifying RNA synthesis and decay, [U-¹⁵N₂]-Uracil is the tracer of choice. The two nitrogen atoms provide a distinct mass shift that is easily resolved by mass spectrometry, offering a clean and robust signal for quantifying the fraction of newly synthesized RNA.
Core Application I: Quantifying RNA Synthesis and Turnover
The abundance of any given RNA molecule is determined by the balance between its synthesis and degradation.[14] Stable isotope-labeled uracil, often in a "pulse-chase" experiment, is a cornerstone technique for dissecting these two processes. While analogs like 4-thiouridine (4sU) are widely used for affinity purification of new RNA, stable isotopes coupled with mass spectrometry offer a direct quantitative measure of incorporation into the total RNA pool.[15]
Workflow: Pulse-Chase Labeling with ¹⁵N-Uracil
This workflow allows researchers to determine the half-life of specific RNA transcripts.
dot
Caption: Pulse-chase experimental workflow for RNA turnover analysis.
Step-by-Step Protocol: RNA Turnover Analysis
-
Pulse Phase: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of ¹⁵N-labeled uracil (e.g., 100 µM). Incubate for a period sufficient to achieve significant labeling of the RNA pool (typically 2-24 hours).
-
Chase Phase: After the pulse, aspirate the labeling medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual labeled uracil. Add fresh, pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to prevent any further incorporation of the label.[15]
-
Time-Course Collection: This is the T=0 time point. Collect subsequent cell samples at various time points during the chase (e.g., 1, 2, 4, 8, 12, 24 hours).
-
RNA Isolation: At each time point, lyse the cells and perform total RNA isolation using a standard method like TRIzol-chloroform extraction.[15]
-
Sample Preparation for MS: Hydrolyze the isolated RNA to its constituent ribonucleosides using a nuclease cocktail (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the ribonucleoside mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] Monitor the mass transitions for both unlabeled (M+0) and labeled (M+2 for [¹⁵N₂]-uridine) uridine.
-
Data Analysis: Calculate the percentage of labeled uridine remaining at each time point. Plot this percentage against time and fit the data to a first-order exponential decay curve to determine the RNA half-life.[15]
Core Application II: Probing Nucleotide Metabolism
Uracil metabolism is a dynamic interplay between two main pathways: de novo synthesis, which builds nucleotides from simple precursors like amino acids, and the salvage pathway, which recycles pre-existing bases.[18] Stable isotope tracers are unparalleled in their ability to quantify the relative contributions of these pathways.[19]
dot
Sources
- 1. metsol.com [metsol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for clinical cancer metabolomics using stable isotope tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 8. Deoxyuracil in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Depletion of uracil-DNA glycosylase activity is associated with decreased cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uracils as a cellular weapon against viruses and mechanisms of viral escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for Quantification of Ribonucleotides and Deoxyribonucleotides in Human Cells Using (Trimethylsilyl)diazomethane Derivatization Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂ for RNA Synthesis and Degradation Studies
Introduction
The dynamic lifecycle of RNA—its synthesis, processing, and eventual degradation—is a central pillar of gene expression that dictates the cellular landscape. The precise regulation of RNA turnover is critical for processes ranging from cellular development and homeostasis to the response to external stimuli. Consequently, dysregulation of RNA stability is often implicated in numerous diseases, including cancer and neurological disorders. To dissect these intricate regulatory networks, researchers require tools that can accurately measure the rates of RNA synthesis and decay.
Metabolic labeling, a technique where cells are fed modified precursors for incorporation into newly synthesized biomolecules, has become an indispensable approach.[1] While methods using radioactive isotopes or nucleotide analogs like 4-thiouridine (4sU) have been foundational, they carry inherent limitations, such as safety concerns or the potential for cellular perturbation.[2] Stable isotope labeling, coupled with mass spectrometry, offers a more direct, safer, and less perturbing alternative for quantifying RNA dynamics.
This guide provides a comprehensive technical overview of the use of Uracil-¹³C,¹⁵N₂ , a dual-labeled stable isotope, for the precise measurement of RNA synthesis and degradation rates. We will explore the core principles, provide detailed experimental protocols, and discuss the data analysis workflows essential for leveraging this powerful technique in basic research and therapeutic development.
The Core Principle: A Pulse-Chase with a Mass Spectrometry Readout
The foundation of this technique is the pulse-chase experiment . This experimental design allows researchers to track a specific cohort of RNA molecules over time, from their birth (synthesis) to their demise (degradation). The use of a stable, heavy isotope of uracil provides a unique mass signature that can be unequivocally distinguished from its natural, light counterpart by mass spectrometry.
The "Pulse": Labeling Newly Synthesized RNA
During the "pulse" phase, cells are cultured in a medium where standard uracil is replaced with Uracil-¹³C,¹⁵N₂ . As the cellular machinery synthesizes new RNA, it incorporates this "heavy" uracil in place of the natural "light" uracil. This effectively tags all nascent RNA transcripts with a specific mass shift. The duration of the pulse is a critical parameter:
-
Short pulses (e.g., 10-60 minutes) are ideal for measuring the rate of RNA synthesis, as they capture a snapshot of transcriptional activity with minimal influence from RNA degradation.[3]
-
Longer pulses (e.g., several hours) are necessary to label a sufficient quantity of RNA, including less abundant and more stable transcripts, for subsequent degradation studies.
The "Chase": Tracking the Fate of Labeled RNA
Following the pulse, the labeling medium is removed and replaced with a "chase" medium containing a high concentration of standard, unlabeled uracil. This effectively stops the incorporation of the heavy isotope. From this point forward, any newly synthesized RNA will be "light."
By collecting cell samples at various time points throughout the chase period, we can track the disappearance of the heavy-labeled RNA cohort. The rate at which this heavy RNA fraction diminishes directly reflects its degradation rate.
Why Uracil-¹³C,¹⁵N₂? The Scientific Rationale
The choice of Uracil-¹³C,¹⁵N₂ is deliberate and offers distinct advantages over other labeling strategies:
-
Biological Inertness: Unlike nucleotide analogs, Uracil-¹³C,¹⁵N₂ is chemically identical to its natural counterpart, ensuring it does not perturb cellular pathways or alter the intrinsic stability of the RNA molecule.
-
Direct Quantification: The analysis by mass spectrometry provides a direct ratio of heavy to light RNA, eliminating potential biases from indirect steps like affinity purification required for methods using analogs such as 4-thiouridine.[2]
-
Enhanced Mass Spectrometry Resolution: The dual labeling with both ¹³C and ¹⁵N isotopes creates a significant and unambiguous mass shift. This improves the accuracy and confidence of quantification, especially in complex biological samples where distinguishing between different molecular species is challenging.[4][5]
-
Safety: The use of non-radioactive stable isotopes eliminates the safety hazards and disposal issues associated with radiolabeling techniques (e.g., using ³H-Uracil).[6]
Experimental Workflow: From Cell Culture to Data Analysis
This section details a generalized protocol for conducting an RNA turnover study using Uracil-¹³C,¹⁵N₂. Optimization of specific parameters is crucial for success and will depend on the cell type and experimental goals.
Visualization of the Pulse-Chase Workflow
Caption: High-level overview of the Uracil-¹³C,¹⁵N₂ pulse-chase experimental workflow.
Step-by-Step Experimental Protocol
A. Cell Culture and Labeling (Pulse-Chase)
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the start of the experiment. This is crucial for active RNA synthesis.
-
Pulse Phase:
-
Aspirate the standard growth medium.
-
Add pre-warmed "pulse medium" containing Uracil-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
-
Incubate for the desired pulse duration (e.g., 4-24 hours).
-
-
Chase Phase:
-
To begin the chase, aspirate the pulse medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual labeled uracil.
-
Add pre-warmed "chase medium." This medium should be identical to the standard growth medium but supplemented with a high concentration of unlabeled uracil (e.g., 5-10 mM) to outcompete any remaining heavy uracil.
-
-
Time-Point Collection:
-
Harvest the first sample immediately after adding the chase medium (this is the t=0 time point).
-
Continue to harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours) as dictated by the expected half-lives of the RNAs of interest.
-
At each time point, wash cells with cold PBS and lyse them immediately or flash-freeze the cell pellets in liquid nitrogen for storage at -80°C.
-
B. Sample Processing for Mass Spectrometry
-
Total RNA Extraction:
-
Isolate total RNA from the cell pellets using a robust method like TRIzol extraction or a column-based kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.
-
-
RNA Digestion to Nucleosides:
-
To prepare the RNA for mass spectrometry, it must be enzymatically digested into its constituent nucleosides.
-
A common enzyme cocktail includes Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5' phosphate).
-
-
Sample Cleanup:
-
After digestion, it is often necessary to remove proteins (enzymes) and other contaminants. This can be achieved by methods such as phenol:chloroform extraction or using a cleanup spin column.
-
Quantitative Data Summary: Optimizable Parameters
The following table outlines key parameters that typically require optimization for different cell lines and experimental objectives.
| Parameter | Typical Range | Rationale & Considerations |
| Cell Confluency | 50-70% | Ensures cells are in an active state of transcription. Over-confluent cells may have altered metabolic rates. |
| Uracil-¹³C,¹⁵N₂ Conc. | 10 - 200 µM | Must be high enough for efficient incorporation but low enough to avoid toxicity. Test a range for your cell type. |
| Pulse Duration | 2 - 24 hours | Shorter times are for synthesis rates. Longer times are needed to label sufficient RNA for decay measurements. |
| Chase Uracil Conc. | 2 - 10 mM | Should be in vast excess (e.g., >100-fold) compared to the labeled uracil to effectively stop heavy incorporation. |
| Chase Time Points | 0 - 48 hours | Should span the expected half-lives of the target RNAs. Include several points to accurately model the decay curve. |
Data Acquisition and Interpretation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The digested nucleoside samples are analyzed by LC-MS/MS.
-
Chromatographic Separation (LC): The nucleosides are first separated by high-performance liquid chromatography, which resolves the four canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine) from each other.
-
Mass Analysis (MS): As the separated nucleosides elute from the LC column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. The heavy, ¹³C,¹⁵N₂-labeled uridine will have a distinct, higher mass than its light, unlabeled counterpart.
-
Quantification: The abundance of each species (heavy and light) is determined by integrating the area under its respective peak in the chromatogram.
Visualization of the Data Analysis Pipeline
Caption: Workflow for calculating RNA half-life from raw mass spectrometry data.
Calculating RNA Synthesis and Degradation Rates
-
RNA Synthesis Rate: The rate of synthesis is proportional to the fraction of labeled RNA at the end of the pulse (the t=0 chase point). A higher ratio of heavy-to-light RNA indicates a faster synthesis rate. Comparing this ratio across different experimental conditions allows for the assessment of changes in transcription.[7][8]
-
RNA Degradation Rate (Half-Life):
-
For each time point in the chase, calculate the fraction of heavy RNA remaining relative to the t=0 point.
-
Plot this fraction as a function of time.
-
Fit the data to a first-order exponential decay equation: [N(t) = N₀ * e^(-kt)] , where:
-
N(t) is the fraction of heavy RNA at time t.
-
N₀ is the initial fraction of heavy RNA (at t=0).
-
k is the degradation rate constant.
-
-
From the degradation constant k, the RNA half-life (t₁/₂ ) can be calculated using the formula: t₁/₂ = ln(2) / k .
-
Applications in Research and Drug Development
The ability to precisely quantify RNA turnover opens the door to a wide range of applications for researchers, scientists, and drug development professionals.
-
Fundamental Biology: This technique allows for the global, transcriptome-wide measurement of RNA half-lives, providing critical insights into how gene expression is regulated post-transcriptionally. It can uncover which cellular pathways rely on rapidly synthesized and degraded transcripts versus highly stable ones.[3][7]
-
Mechanism of Action Studies: For drug candidates that are hypothesized to affect gene expression, this method can determine if the drug alters the synthesis or the stability of its target RNA. This is crucial for understanding the drug's mechanism and validating its therapeutic effect.
-
RNA Therapeutics: The field of RNA therapeutics, which includes siRNA, ASOs, and mRNA-based drugs, is rapidly expanding.[9][10][11] Measuring how these therapeutic agents impact the stability and lifecycle of their target RNAs is fundamental to their development and optimization.
-
Biomarker Discovery: Changes in the stability of specific RNAs can be associated with disease states.[12] Profiling RNA turnover in healthy versus diseased cells can uncover novel biomarkers for diagnostics or as targets for therapeutic intervention.
Conclusion
The use of Uracil-¹³C,¹⁵N₂ for metabolic labeling represents a significant advancement in the study of RNA biology. By combining the principles of a classic pulse-chase experiment with the analytical precision of modern mass spectrometry, this technique provides a robust, safe, and highly quantitative method for dissecting the dynamics of RNA synthesis and degradation. It empowers researchers to move beyond static measurements of RNA abundance and gain a deeper, more mechanistic understanding of the processes that govern gene expression, paving the way for new discoveries in both basic science and medicine.
References
-
Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature Biotechnology. Available at: [Link]
-
Preedy, V. R. (1999). Methods for measuring tissue RNA turnover. The Proceedings of the Nutrition Society. Available at: [Link]
-
Díaz-Muñoz, M. D., et al. (2017). Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels. RNA. Available at: [Link]
-
García-Martínez, J., et al. (2025). Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast. Methods in Molecular Biology. Available at: [Link]
-
Kawata, K., et al. (2021). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA. Available at: [Link]
-
García-Martínez, J., et al. (2025). Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast. Methods in Molecular Biology. Available at: [Link]
-
Hurst, J. L., et al. (2011). Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis. Analytical Chemistry. Available at: [Link]
-
Ofengand, J., & Fournier, M. J. (2012). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Methods in Enzymology. Available at: [Link]
-
Hurst, J. L., et al. (2011). RNA quantification using stable isotope labeling and mass spectrometry analysis. Analytical Chemistry. Available at: [Link]
-
Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments. Available at: [Link]
-
Marchand, V., et al. (2021). Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology. British Journal of Cancer. Available at: [Link]
-
Riml, C., et al. (2020). On the optimal design of metabolic RNA labeling experiments. PLoS Computational Biology. Available at: [Link]
-
Bio-protocol. (2025). Advances in RNA Therapeutics: Classes, Innovations and Clinical Applications. Bio-protocol. Available at: [Link]
-
D’Oria, V., et al. (2023). Advancements in clinical RNA therapeutics: Present developments and prospective outlooks. MedComm–Future Medicine. Available at: [Link]
-
Oliveto, S., et al. (2024). Discovery platforms for RNA therapeutics. British Journal of Pharmacology. Available at: [Link]
Sources
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Advancements in clinical RNA therapeutics: Present developments and prospective outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arts.units.it [arts.units.it]
- 12. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Beyond Static Snapshots – Quantifying the Dynamics of Life
An In-Depth Technical Guide to Metabolic Flux Analysis Using [¹³C₄,¹⁵N₂]-Uracil
In the intricate landscape of cellular biology, metabolomics provides a static snapshot of the metabolites present at a given moment. While invaluable, this approach often falls short of capturing the dynamic reality of cellular function—the constant ebb and flow of molecules through complex biochemical networks. Metabolic Flux Analysis (MFA) elevates our understanding by quantifying the rates (fluxes) of these reactions, transforming a static picture into a dynamic movie of cellular activity.[1][2][3] The use of stable isotope tracers is the cornerstone of modern MFA, allowing us to follow the fate of atoms through these intricate pathways.[4][5]
This guide delves into the principles and practical application of a powerful and specific tool in the MFA arsenal: dual-labeled [¹³C₄,¹⁵N₂]-Uracil. We will explore why this particular tracer is uniquely suited for interrogating the complex interplay of carbon and nitrogen metabolism within the critical pathways of nucleotide synthesis, offering unparalleled insights for researchers in oncology, immunology, and drug development.
The Rationale: Why [¹³C₄,¹⁵N₂]-Uracil?
The choice of an isotopic tracer is a critical decision that dictates the scope and resolution of an MFA study.[4][6] While tracers like ¹³C-glucose and ¹³C,¹⁵N-glutamine are workhorses for probing central carbon and nitrogen metabolism, [¹³C₄,¹⁵N₂]-Uracil offers a targeted approach to dissect pyrimidine nucleotide metabolism.
The Power of the Dual Label: Nucleotide biosynthesis is a convergence point for both carbon and nitrogen metabolism. The pyrimidine ring itself is a mosaic of atoms derived from bicarbonate, aspartate, and glutamine. By using a tracer where both the carbon skeleton and the nitrogen atoms of the uracil ring are labeled, we can simultaneously track their incorporation into downstream metabolites.[7][8] This dual-labeling strategy is essential for resolving complex fluxes and understanding how cells coordinate the acquisition of these distinct elemental building blocks.[7]
Targeting the Salvage Pathway: Cells can produce pyrimidines through two main routes: the de novo synthesis pathway and the salvage pathway.[9] The de novo pathway builds nucleotides from simpler precursors, while the salvage pathway recycles pre-existing nucleobases and nucleosides.[9] Many cancer cells exhibit a heightened reliance on the pyrimidine salvage pathway to sustain their rapid proliferation.[10][11] [¹³C₄,¹⁵N₂]-Uracil is directly taken up by cells and enters this salvage pathway, making it an exquisite probe to quantify the contribution of this specific route to the total nucleotide pool.
| Tracer | Primary Metabolic Target | Key Insights |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Central carbon metabolism, ribose synthesis for nucleotides.[12] |
| [U-¹³C,¹⁵N]-Glutamine | TCA Cycle, Amino Acid Metabolism, Nitrogen Donation | Anaplerosis, nitrogen sources for nucleotide synthesis.[13][14] |
| [¹³C₄,¹⁵N₂]-Uracil | Pyrimidine Salvage Pathway | Rate of nucleotide recycling, contribution of salvage vs. de novo synthesis, interplay of carbon and nitrogen in pyrimidine metabolism.[15] |
| Table 1: Comparison of common stable isotope tracers and their primary applications in metabolic flux analysis. |
Core Principle: Tracing the Fate of Labeled Uracil
Upon introduction into the cellular environment, [¹³C₄,¹⁵N₂]-Uracil is transported into the cell and immediately engaged by the pyrimidine salvage pathway. The journey of the labeled atoms provides a clear roadmap of metabolic activity.
-
Uptake and Conversion: Uracil is converted to Uridine by uridine phosphorylase, and then to Uridine Monophosphate (UMP) by uridine kinase. At this stage, the entire labeled pyrimidine ring ([¹³C₄,¹⁵N₂]) is incorporated into the nucleotide pool.[15]
-
Phosphorylation Cascade: UMP is sequentially phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).
-
Conversion to Cytidine: UTP can be converted to Cytidine Triphosphate (CTP) by CTP synthetase, a reaction that involves the amination of the UTP ring, typically using nitrogen from glutamine. Critically, the original [¹³C₄,¹⁵N₂]-labeled ring from uracil is conserved during this conversion.
-
Incorporation into Biomass: Labeled UTP and CTP are direct precursors for RNA synthesis. Through the action of ribonucleotide reductase, UDP can also be converted to dUDP, which is then processed to dUMP and subsequently dTTP, a precursor for DNA synthesis.
By measuring the mass shifts in these downstream metabolites, we can quantify the degree of label incorporation and, by extension, the flux through the salvage pathway.
Caption: Flow of labeled atoms from [¹³C₄,¹⁵N₂]-Uracil through the pyrimidine salvage pathway.
Experimental Workflow: A Self-Validating System
A robust MFA experiment is a self-validating system, where careful planning and execution minimize confounding variables and ensure data integrity.[16] The workflow can be broken down into three main stages: Experimental Setup, Analytical Measurement, and Data Analysis.
Caption: A comprehensive workflow for Metabolic Flux Analysis using stable isotope tracers.
Detailed Protocol: In Vitro Labeling of Adherent Cells
This protocol provides a framework for a typical labeling experiment. Optimization is crucial and will depend on the specific cell line and experimental question.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM), plates, and incubator
-
Custom DMEM lacking uracil
-
[¹³C₄,¹⁵N₂]-Uracil (sterile, high isotopic purity)
-
Phosphate-buffered saline (PBS)
-
Metabolic Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C
-
Cell scraper, liquid nitrogen, dry ice
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~70-80% confluency at the time of harvest. Culture in standard medium for 24-48 hours. Include triplicate wells for each time point and condition.
-
Media Preparation: Prepare the labeling medium by dissolving [¹³C₄,¹⁵N₂]-Uracil in the custom uracil-free DMEM to a final concentration typically between 10-100 µM. The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing metabolic perturbations.
-
Initiating the Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with 2 mL of pre-warmed PBS to remove residual unlabeled uracil.
-
Aspirate the PBS and immediately add 2 mL of the pre-warmed labeling medium to each well.
-
Return the plates to the incubator. This marks time zero (T=0).
-
-
Time Course & Isotopic Steady State: The goal is to reach an isotopic steady state, where the isotopic enrichment of key metabolites is stable.[1] This can take several hours to days depending on the cell line's doubling time and the turnover rate of the nucleotide pool. A preliminary time-course experiment (e.g., 0, 2, 8, 24, 48 hours) is essential to determine the optimal labeling duration.
-
Metabolite Quenching & Extraction (The Critical Step):
-
At each time point, remove the plate from the incubator and place it on a bed of dry ice to rapidly cool the cells and halt metabolism.
-
Aspirate the labeling medium as quickly as possible.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol solution to each well.
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Sample Collection:
-
Remove the plate from the freezer.
-
Using a pre-chilled cell scraper, scrape the cell lysate in the methanol solution.
-
Pipette the entire lysate into a pre-labeled microcentrifuge tube.
-
Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new labeled tube.
-
Store the metabolite extracts at -80°C until ready for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for these studies due to its sensitivity, specificity, and ability to separate isomers.[1][17]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to effectively separate polar metabolites like nucleotides.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurately resolving the different isotopologues (molecules that differ only in their isotopic composition) and distinguishing them from other co-eluting compounds.
-
Data Acquisition: The instrument will be set to measure the mass-to-charge ratio (m/z) for UMP, UDP, UTP, and CTP. For each compound, the analysis will quantify the intensity of the unlabeled molecule (M+0) and its labeled isotopologues. Since [¹³C₄,¹⁵N₂]-Uracil contains 4 ¹³C atoms and 2 ¹⁵N atoms, the fully labeled UMP will appear at M+6 (4 x ~1 Da for carbon + 2 x ~1 Da for nitrogen).
| Parameter | Typical Setting | Rationale |
| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Provides good retention and separation of polar nucleotides. |
| Ionization Mode | Negative ESI | Nucleotides ionize efficiently in negative mode. |
| MS Analyzer | Orbitrap or Q-TOF | High mass accuracy and resolution are essential to resolve isotopologues. |
| Scan Range | 100-1000 m/z | Covers the mass range of target metabolites. |
| Resolution | > 70,000 | To accurately measure the mass and distinguish M+n peaks. |
| Table 2: Example LC-MS/MS parameters for the analysis of labeled pyrimidine nucleotides. |
Data Analysis and Interpretation
Raw mass spectrometry data must undergo several processing steps to be converted into meaningful flux values.[16]
-
Peak Integration: The first step is to identify and integrate the chromatographic peaks corresponding to each isotopologue of the target metabolites.[16]
-
Natural Abundance Correction: All elements exist naturally as a mixture of isotopes (e.g., carbon is ~1.1% ¹³C). This natural abundance contributes to the M+1, M+2, etc., peaks and must be mathematically corrected to isolate the enrichment derived solely from the tracer.[18] Several software tools are available for this correction.[18]
-
Mass Isotopologue Distribution (MID): After correction, the data is presented as a Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue.
| Isotopologue | Raw Intensity | Corrected Fractional Abundance (MID) |
| UMP (M+0) | 8,500,000 | 0.42 (42%) |
| UMP (M+1) | 950,000 | 0.03 (3%) |
| ... | ... | ... |
| UMP (M+6) | 10,500,000 | 0.55 (55%) |
| Table 3: Illustrative example of raw data and the resulting Mass Isotopologue Distribution (MID) for UMP after labeling. In this hypothetical case, 55% of the UMP pool is derived directly from the [¹³C₄,¹⁵N₂]-Uracil tracer. |
-
Flux Modeling: The corrected MIDs, along with other physiological data (e.g., cell growth rate, nutrient uptake/secretion rates), are used as inputs for computational modeling software (e.g., INCA, METRAN).[1] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns, ultimately generating a quantitative flux map of the network.
Conclusion: A Precision Tool for Modern Biology
Metabolic flux analysis using [¹³C₄,¹⁵N₂]-Uracil is a sophisticated and powerful technique that provides a high-resolution view of pyrimidine nucleotide metabolism. By specifically targeting the salvage pathway with a dual-labeled tracer, it enables researchers to ask precise questions about the metabolic wiring of cells, particularly in disease states like cancer where these pathways are often dysregulated.[18] While experimentally and computationally intensive, the unparalleled detail offered by this approach provides the authoritative, quantitative data needed to validate therapeutic targets, understand drug mechanisms, and ultimately drive progress in biomedical research.
References
-
Antonucci, S., Fanti, S., & Palma, E. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 25959–25980. [Link][1]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(1), 21-26. [Link][4]
-
Fan, J., & Liu, Y. (2017). Understanding metabolism with flux analysis: from theory to application. Journal of Molecular Cell Biology, 9(4), 263–270. [Link][2]
-
CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. CD Biosynsis. [Link][17]
-
Rabinowitz, J. D., & Purdy, J. G. (2017). Metabolomics and isotope tracing. Cell, 171(2), 257-271. [Link][16]
-
Long, C. P., & Antoniewicz, M. R. (2019). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 58, 110-120. [Link][19]
-
Antonucci, S., Fanti, S., & Palma, E. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link][3]
-
Arts, R. J. W., & Keijer, J. (2021). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2348, 159-173. [Link][5]
-
Yamada, Y., & Gorbsky, G. J. (2024). Uridine as a hub in cancer metabolism and RNA biology. Oncogene. [Link][10]
-
Lee, W. N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 332. [Link][18]
-
Beste, D. J. V., Nöh, K., & McFadden, J. (2022). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 18(6), e10769. [Link][7]
-
Le-Moan, F., Le-Maréchal, P., & Le-Goffic, F. (1996). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C]. Bioorganic & Medicinal Chemistry, 4(10), 1735-1740. [Link][15]
-
Putt, K. S., & Crews, B. C. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 22(5), 331–338. [Link][13]
-
Beste, D. J. V., Nöh, K., & McFadden, J. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. [Link][8]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link][12]
-
Lee, W. N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link][6]
-
Dhar, H., Mukherjee, G., & Chowdhury, R. (2024). Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma. Scientific Reports, 14(1), 11624. [Link][11]
-
Lane, A. N., & Fan, T. W. M. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology, 1311, 225-240. [Link][14]
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 18. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis and purification of Uracil-13C,15N2 for research use.
An In-Depth Technical Guide to the Synthesis and Purification of Uracil-¹³C,¹⁵N₂ for Advanced Research Applications
Authored by: A Senior Application Scientist
Foreword: The Imperative for High-Purity Isotopic Tracers in Modern Research
In the landscape of molecular biology, drug development, and metabolic analysis, the ability to trace and quantify biological processes at the atomic level is paramount. Isotopically labeled compounds, such as Uracil-¹³C,¹⁵N₂, serve as indispensable tools for these investigations. Uracil is a fundamental component of RNA, and introducing stable heavy isotopes allows researchers to unambiguously track its metabolic fate, quantify its presence in complex biological matrices, and elucidate structural dynamics of RNA molecules using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
The utility of Uracil-¹³C,¹⁵N₂, however, is directly contingent on its isotopic enrichment and chemical purity. Contaminants, whether unlabeled uracil or synthesis byproducts, can confound experimental results, leading to erroneous data interpretation. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and validation of high-purity Uracil-¹³C,¹⁵N₂. It is designed not merely as a set of instructions, but as a self-validating system, explaining the causality behind each critical step to empower researchers to achieve reliable and reproducible results.
Strategic Synthesis: A Classic Approach with Modern Precision
The synthesis of the uracil ring can be achieved through several pathways. A robust and well-documented method involves the condensation of a three-carbon unit with urea. For isotopic labeling, this provides a direct and efficient route by utilizing commercially available, fully labeled [¹³C,¹⁵N₂]-Urea as a key precursor. This strategy ensures the precise incorporation of the desired isotopes into the pyrimidine ring.
The chosen synthetic route is a modification of the classic reaction between urea and malic acid in the presence of fuming sulfuric acid. This one-pot reaction is advantageous for its simplicity and use of readily available reagents.
Synthesis Workflow Diagram
Caption: High-level overview of the one-pot synthesis of crude Uracil-¹³C,¹⁵N₂.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1 gram of crude product. All operations involving fuming sulfuric acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| [¹³C,¹⁵N₂]-Urea | 63.04 | 1.0 g | 15.86 |
| L-Malic Acid | 134.09 | 2.34 g | 17.45 |
| Fuming Sulfuric Acid (20% SO₃) | - | 15 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure:
-
Reactor Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a drying tube, cautiously add 15 mL of fuming sulfuric acid. Begin stirring and cool the flask in an ice bath to below 10°C.
-
Causality: Fuming sulfuric acid acts as both a catalyst and a dehydrating agent, essential for driving the condensation and cyclization reactions. Pre-cooling is critical to control the exothermic reaction upon addition of reactants.
-
-
Reactant Addition: Slowly and in small portions, add the L-Malic Acid (2.34 g) to the stirred, cooled acid. Ensure the temperature does not exceed 20°C. Once the malic acid is fully dissolved, begin the portion-wise addition of [¹³C,¹⁵N₂]-Urea (1.0 g).
-
Causality: A slow, controlled addition prevents a dangerous temperature spike and ensures a homogenous reaction mixture.
-
-
Reaction Progression: After all reactants are added, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 85-90°C using an oil bath. Maintain this temperature for 3 hours. The solution will darken, and gas evolution (CO₂) will be observed.
-
Causality: Heating provides the necessary activation energy for the decarboxylation of the intermediate (carboxymethyluracil) to form the stable uracil ring. The 3-hour duration ensures the reaction proceeds to completion.
-
-
Reaction Quench & Precipitation: After 3 hours, cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of approximately 200 g of ice and 100 mL of deionized water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry.
-
Causality: This quenching step is highly exothermic and must be done with extreme care. Diluting the strong acid with a large volume of ice-water neutralizes its reactivity and causes the poorly soluble crude uracil product to precipitate out of the solution.
-
-
Product Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Causality: Washing removes residual acid and other water-soluble impurities. A neutral pH indicates that the strong acid has been successfully removed.
-
-
Drying: Dry the crude, off-white solid in a vacuum oven at 60°C overnight. Weigh the crude product and calculate the initial yield.
The Purification Imperative: Achieving Analytical-Grade Purity
The crude product from the synthesis contains unreacted starting materials, intermediates, and sulfonated byproducts. For research applications, particularly in MS and NMR, a purity of >98% is often required.[3][4] High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving this level of purity.
Purification and Quality Control Workflow
Caption: Workflow illustrating the purification and subsequent validation of the final product.
Preparative HPLC Protocol
Instrumentation & Conditions:
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase, 10 µm particle size, ≥20 mm ID |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-100% B over 30 minutes (Isocratic at 5% B may suffice) |
| Flow Rate | 15-20 mL/min (column dependent) |
| Detection | UV at 260 nm |
| Injection Volume | Dependent on crude product solubility and column capacity |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve a known quantity of the crude Uracil-¹³C,¹⁵N₂ in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is low, a small amount of DMSO can be used, but this may complicate solvent removal. Filter the sample through a 0.45 µm syringe filter before injection.
-
Causality: Filtering the sample is crucial to prevent particulates from damaging the HPLC column and pump seals, ensuring the longevity of the instrument.
-
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Causality: A stable baseline is essential for accurately identifying the product peak and ensuring reproducible retention times.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the UV chromatogram at 260 nm, the absorbance maximum for uracil. Begin collecting fractions as the main product peak elutes.
-
Causality: Collecting fractions across the peak allows for post-run analysis to pool only the purest fractions, maximizing both yield and purity.
-
-
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical scale LC-MS system to determine their purity.
-
Causality: This is a self-validating step. It confirms which fractions meet the purity requirement before committing to the resource-intensive process of solvent removal.
-
-
Pooling and Solvent Removal: Pool the fractions that exhibit >98% purity. Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, white solid. This is the most gentle method for removing water without degrading the product.
Final Validation: The Certificate of Analysis
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This data forms the basis of a certificate of analysis.
-
Purity (HPLC): An analytical HPLC chromatogram should show a single major peak, with integration indicating a purity of ≥98%.
-
Identity and Isotopic Incorporation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass. Uracil-¹³C,¹⁵N₂ has a theoretical monoisotopic mass of approximately 115.03 Da, a +3 Da shift from unlabeled uracil (~112.02 Da). The isotopic distribution pattern should confirm high enrichment.[5][6]
-
Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure. The ¹³C spectrum will show characteristic shifts and couplings resulting from the ¹³C-¹⁵N and ¹³C-¹³C interactions, providing definitive proof of labeling.[7]
Conclusion: Enabling Discovery Through Purity and Precision
The synthesis and purification of Uracil-¹³C,¹⁵N₂ is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. By following a self-validating workflow that integrates robust synthesis with high-resolution purification and rigorous analytical validation, researchers can produce an isotopic tracer of the highest quality. This, in turn, ensures the integrity of experimental data and accelerates scientific discovery in fields ranging from RNA biology to clinical diagnostics.
References
-
A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides. PubMed. [Link]
-
A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. American Chemical Society. [Link]
-
Chemical Synthesis of 13C and 15N Labeled Nucleosides. Sci-Hub. [Link]
-
Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF. ResearchGate. [Link]
-
Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [Link]
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal - Eindhoven University of Technology. [Link]
-
Uracil: Structure, Synthesis and Uses. Allen. [Link]
-
Uracil | PDF | Biochemistry | Chemistry. Scribd. [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]
-
Exploring Practical Uses of Uracil in Industry and Research. pharma ingredients. [Link]
-
Isotope labeling strategies for NMR studies of RNA. PMC - PubMed Central. [Link]
-
Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. ResearchGate. [Link]
-
Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific. [Link]
-
Nucleosides. Part IX. Direct synthesis of uracil nucleosides. RSC Publishing Home. [Link]
-
URACIL (13C4, 99% 15N2, 98%). Eurisotop. [Link]
-
THE PREPARATION OF URACIL FROM UREA. Journal of the American Chemical Society. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil-13C,15N2 | TRC-U801002-25MG | LGC Standards [lgcstandards.com]
- 4. isotope.com [isotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. research.tue.nl [research.tue.nl]
- 7. chemijournal.com [chemijournal.com]
Unraveling Pyrimidine Dynamics: A Technical Guide to Uracil-¹³C,¹⁵N₂ Metabolic Tracing
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Uracil-¹³C,¹⁵N₂ as a stable isotope tracer to investigate pyrimidine metabolism. This guide offers field-proven insights into experimental design, detailed protocols, analytical methodologies, and data interpretation, empowering researchers to dissect the intricate pathways of nucleotide synthesis and degradation.
Introduction: The Significance of Tracing Pyrimidine Metabolism
Pyrimidine nucleotides, including uracil, cytosine, and thymine derivatives, are fundamental building blocks for DNA and RNA synthesis.[1] Their metabolism is intricately linked to cellular proliferation, and dysregulation of these pathways is a hallmark of various diseases, particularly cancer.[2] Cancer cells often exhibit a heightened demand for nucleotides to sustain rapid growth and division, making the enzymes involved in pyrimidine biosynthesis attractive targets for therapeutic intervention.[3]
Stable isotope tracing has emerged as a powerful technique to elucidate the dynamics of metabolic pathways. By introducing molecules labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can track the fate of these atoms as they are incorporated into downstream metabolites.[4][5] Uracil-¹³C,¹⁵N₂, a dual-labeled tracer, offers a unique advantage in dissecting the pyrimidine salvage pathway, providing a direct means to quantify the uptake and incorporation of exogenous uracil into the cellular nucleotide pool.
This guide will focus on the practical application of Uracil-¹³C,¹⁵N₂ to probe the pyrimidine salvage pathway, a critical route for nucleotide synthesis that is often upregulated in cancer cells.
The Pyrimidine Metabolic Network: De Novo Synthesis and Salvage
Cells utilize two primary pathways for pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway.[6]
-
De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine in an energy-intensive process.[1]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides, offering a more energy-efficient route to nucleotide production.[6]
Uracil-¹³C,¹⁵N₂ directly enters the salvage pathway, where it is converted to Uridine Monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT). From UMP, the labeled atoms can be traced through subsequent phosphorylation steps to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), and ultimately into RNA.
Below are Graphviz diagrams illustrating the de novo and salvage pathways, highlighting the entry point of Uracil-¹³C,¹⁵N₂.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Pyrimidine Salvage Pathway with Uracil-¹³C,¹⁵N₂ Tracer.
Experimental Design: Key Considerations for a Robust Study
A well-designed experiment is paramount for obtaining meaningful and reproducible data. The following are critical factors to consider when planning a Uracil-¹³C,¹⁵N₂ tracing study.
3.1 Cell Line Selection The choice of cell line is crucial and should be guided by the research question. Cancer cell lines known to have high rates of proliferation and nucleotide metabolism are often good candidates. It is also important to consider the expression levels of key salvage pathway enzymes, such as UPRT, in the selected cell line.
3.2 Tracer Concentration and Incubation Time The optimal concentration of Uracil-¹³C,¹⁵N₂ and the incubation time will need to be determined empirically for each cell line and experimental condition.
-
Concentration: A starting point for concentration could be in the range of 10-100 µM. It is important to ensure that the concentration used is not toxic to the cells and does not saturate the uptake and metabolic pathways, which could lead to non-physiological metabolic fluxes.
-
Incubation Time: A time-course experiment is highly recommended to determine the kinetics of uracil uptake and incorporation into downstream metabolites. This will help in identifying the time point at which isotopic steady-state is reached, or to study the dynamic changes in the pathway. Sampling at multiple time points (e.g., 0, 1, 4, 8, 24 hours) is a good starting strategy.
3.3 Culture Medium Standard cell culture media can be used. However, for precise flux analysis, it is advisable to use a defined medium where the concentrations of all components, including unlabeled uracil, are known.
3.4 Control Groups Appropriate control groups are essential for data interpretation. These should include:
-
Unlabeled Control: Cells grown in parallel with unlabeled uracil to determine the background levels of metabolites and to correct for natural isotope abundance.
-
Time Zero Control: A sample collected immediately after the addition of the tracer to measure the initial state.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for performing a Uracil-¹³C,¹⁵N₂ tracing experiment.
4.1 Cell Culture and Labeling
Caption: Cell Labeling Experimental Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture until they reach the desired confluency (typically 70-80%).
-
Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration of Uracil-¹³C,¹⁵N₂. Also, prepare a control medium with the same concentration of unlabeled uracil.
-
Medium Exchange: When the cells are ready for labeling, aspirate the existing culture medium.
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual medium.
-
Labeling: Add the prepared labeling medium (with Uracil-¹³C,¹⁵N₂) or control medium to the respective wells or dishes.
-
Incubation: Return the cells to the incubator and culture for the predetermined time points.
-
Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.
4.2 Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
Caption: Metabolite Extraction Workflow.
Step-by-Step Protocol:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol (v/v in water) to the cells. For a 10 cm dish, use 1 mL.
-
Scraping: Place the dish on dry ice and use a cell scraper to scrape the cells into the cold methanol solution.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Lysis: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for Labeled Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its high sensitivity and specificity in quantifying labeled metabolites. A targeted approach using Multiple Reaction Monitoring (MRM) is ideal for this application.
5.1 Sample Preparation for LC-MS/MS Before analysis, the dried metabolite extracts need to be reconstituted in a suitable solvent. A common choice is 50% methanol in water.
5.2 Chromatographic Separation A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like nucleotides.
5.3 Mass Spectrometry and MRM Transitions The mass spectrometer should be operated in negative ion mode for the analysis of nucleotides. The following table provides the calculated theoretical MRM transitions for Uracil-¹³C,¹⁵N₂ and its key downstream metabolites. Note: These are theoretical values and will need to be empirically optimized on the specific mass spectrometer being used.
| Compound | Labeled Isotopologue | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) [M-H]⁻ | Notes on Fragmentation |
| Uracil | Uracil-¹³C₄,¹⁵N₂ | 117.03 | 74.01 | Loss of HNCO (labeled) |
| UMP | UMP-¹³C₄,¹⁵N₂ | 328.02 | 97.98 | Phosphate group |
| UDP | UDP-¹³C₄,¹⁵N₂ | 407.99 | 158.98 | Pyrophosphate group |
| UTP | UTP-¹³C₄,¹⁵N₂ | 487.95 | 158.98 | Pyrophosphate group |
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis will consist of peak areas for each labeled and unlabeled metabolite. The following steps outline the process for data analysis and interpretation.
6.1 Correction for Natural Isotope Abundance It is crucial to correct the measured isotope distributions for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). This can be done using specialized software packages or algorithms.
6.2 Calculation of Isotope Enrichment The fractional enrichment of each metabolite can be calculated to determine the extent of label incorporation.
6.3 Metabolic Flux Analysis The corrected and normalized data can be used to calculate the relative or absolute flux through the pyrimidine salvage pathway. This involves mathematical modeling and can be performed using specialized software. The rate of incorporation of the ¹³C and ¹⁵N labels into UMP and downstream nucleotides provides a direct measure of the activity of the salvage pathway.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The inclusion of multiple time points allows for the assessment of the kinetics of labeling. The use of both unlabeled and labeled controls is essential for accurate background subtraction and data normalization. Furthermore, the high specificity of LC-MS/MS ensures that the detected signals correspond to the targeted labeled metabolites.
Conclusion
Uracil-¹³C,¹⁵N₂ is a powerful tool for dissecting the complexities of pyrimidine metabolism. By following the detailed protocols and considerations outlined in this guide, researchers can gain valuable insights into the regulation of nucleotide synthesis in health and disease, paving the way for the development of novel therapeutic strategies. The ability to directly trace the salvage pathway provides a unique window into a critical aspect of cancer cell metabolism.
References
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link][7]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
ResearchGate. (n.d.). Pyrimidine biosynthesis pathway -de novo and salvage pathway. [Link][8][9]
-
ResearchGate. (n.d.). Schematic diagram of the pyrimidine biosynthetic and salvage pathways. [Link][10]
-
ResearchGate. (n.d.). Simplified schematic of pyrimidine synthesis divided into de novo...[Link][3]
-
Sana, T. R., & Fischer, S. M. (2014). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. [Link][1]
-
Shirey, C. M., & Antony, J. M. (2022). Protocol: Metabolite Extraction from Cells. Montana State University Mass Spectrometry Facility. [Link]
-
Tang, Y., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-14. [Link][11]
-
University of Oxford. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link][12]
-
Yuan, J., et al. (2008). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 8(4), 60. [Link][13]
-
Zhang, A., et al. (2012). A protocol for untargeted metabolomic analysis: from sample preparation to data processing. Methods in molecular biology (Clifton, N.J.), 803, 275–291. [Link][14]
-
Zhang, J., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in clinical nutrition and metabolic care, 20(5), 363–370. [Link][4]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Uracil-¹³C,¹⁵N₂ in Structural Biology and NMR
Abstract
The intricate functions of RNA in cellular processes are intrinsically linked to their three-dimensional structures and dynamic behaviors. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into these properties at atomic resolution in solution. However, the inherent chemical redundancy of RNA, composed of only four unique nucleotides, leads to severe spectral crowding, a significant bottleneck for NMR analysis of all but the smallest molecules.[1][2] This guide provides an in-depth technical overview of how selective isotopic labeling, specifically with Uracil-¹³C,¹⁵N₂, serves as a powerful tool to circumvent these limitations. We will explore the strategic rationale for using stable isotopes, detail the methodologies for incorporating Uracil-¹³C,¹⁵N₂ into RNA constructs, and showcase its application in solving complex challenges in structural biology and drug discovery.
The Fundamental Challenge: Overcoming Ambiguity in RNA NMR
Unlike proteins with their 20-amino-acid alphabet, RNA's four-letter code results in a high degree of chemical shift degeneracy in NMR spectra.[1] Protons, carbons, and nitrogens in different residues often resonate at very similar frequencies, causing extensive signal overlap that makes unambiguous resonance assignment—the first critical step in any NMR structural study—extraordinarily difficult, especially as the size of the RNA molecule increases.[3][4]
The solution lies in introducing new NMR-active nuclei that are otherwise present at very low natural abundance. By replacing naturally occurring ¹²C (98.9%) and ¹⁴N (99.6%) with their NMR-active stable isotopes, ¹³C and ¹⁵N, respectively, we can exploit heteronuclear scalar and dipolar couplings to resolve this ambiguity.[1][5] This isotopic enrichment allows for the use of multi-dimensional NMR experiments that correlate atoms through their chemical bonds, effectively spreading the crowded signals into higher dimensions and enabling resonance assignment and the determination of structure and dynamics.[2][6]
Why Selectively Label Uracil?
While uniform labeling (enriching all four nucleotides) is a common strategy, it can also reintroduce complexity through extensive ¹³C-¹³C scalar couplings.[1] Selective labeling, where only one type of nucleotide (e.g., Uracil) is isotopically enriched, offers a powerful alternative. This "divide and conquer" approach provides several distinct advantages:
-
Spectral Simplification: Only the labeled uracil residues will be visible in ¹³C- or ¹⁵N-edited NMR experiments, dramatically reducing the number of signals and eliminating overlap from adenosine, guanosine, and cytidine residues.
-
Targeted Structural Probes: Uracil plays a unique role in RNA structure, participating in canonical Watson-Crick A-U pairs, non-canonical "wobble" G-U pairs, and a variety of tertiary interactions.[7][8] Labeling uracil specifically turns these residues into sensitive probes for monitoring local conformation, dynamics, and intermolecular interactions.
-
Probing RNA-Ligand Interactions: In drug development, if a small molecule is known or suspected to bind in a U-rich region, this method allows researchers to directly observe the binding event through the eyes of the uracil residues, making it ideal for chemical shift perturbation mapping.[9][10]
Core Methodology: From Labeled Precursor to NMR-Ready Sample
The incorporation of Uracil-¹³C,¹⁵N₂ into an RNA molecule is a multi-step process that demands precision. The most established and reliable method is DNA template-directed in vitro transcription using bacteriophage T7 RNA polymerase.[2]
Experimental Protocol: In Vitro Transcription of Uracil-¹³C,¹⁵N₂ Labeled RNA
This protocol outlines the standard procedure for generating a selectively labeled RNA sample.
Materials & Reagents:
-
High-purity linear DNA template with a T7 promoter sequence upstream of the target RNA sequence.
-
Uracil-¹³C,¹⁵N₂-5'-triphosphate (Uracil-¹³C,¹⁵N₂ UTP).
-
Unlabeled ATP, GTP, and CTP of high purity.
-
Recombinant T7 RNA Polymerase.
-
Transcription Buffer (typically includes Tris-HCl pH 8.0, MgCl₂, DTT, Spermidine).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Urea, Acrylamide/Bis-acrylamide solution, TBE buffer for purification.
-
NMR Buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O).
Step-by-Step Procedure:
-
Reaction Assembly: In a sterile, RNase-free microfuge tube, combine the transcription buffer, DTT, spermidine, unlabeled ATP, GTP, and CTP, and the labeled Uracil-¹³C,¹⁵N₂ UTP. A typical NTP concentration is 4-5 mM for each. The causality here is critical: maintaining a high concentration of NTPs drives the transcription reaction forward and maximizes yield.
-
Template Addition: Add the linear DNA template to the reaction mixture. The final concentration is typically in the range of 0.5-1 µM.
-
Initiation: Add RNase inhibitor followed by T7 RNA Polymerase to initiate the transcription. The reaction is incubated at 37°C for 2-4 hours.
-
Template Removal: Following incubation, add RNase-free DNase I to the mixture and incubate for an additional 30-60 minutes at 37°C to digest the DNA template. This step is self-validating; incomplete digestion would result in a contaminating band on the subsequent purification gel.
-
RNA Purification: The transcribed RNA is typically purified by denaturing polyacrylamide gel electrophoresis (dPAGE). The RNA is precipitated from the transcription reaction, resuspended in a formamide-based loading buffer, and run on a urea-PAGE gel. The band corresponding to the full-length RNA product is visualized by UV shadowing, excised, and eluted from the gel matrix.
-
Desalting and Buffer Exchange: The purified RNA is desalted and concentrated using ultrafiltration devices. The final step is to exchange the RNA into the desired NMR buffer. The concentration and purity should be verified by UV-Vis spectroscopy (A₂₆₀/A₂₈₀ ratio).
Workflow Visualization
The entire process, from the labeled precursor to the final structural analysis, can be summarized in the following workflow.
Caption: Workflow for Uracil-¹³C,¹⁵N₂ labeled RNA studies.
Applications in Structural Biology and Drug Development
Incorporating Uracil-¹³C,¹⁵N₂ opens the door to a suite of powerful multi-dimensional NMR experiments that provide specific structural and dynamic information.
Secondary Structure and Resonance Assignment
The foundational experiment for any isotopically labeled biomolecule is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
The Power of the HSQC: This experiment correlates each nitrogen atom with its directly attached proton. For a Uracil-¹³C,¹⁵N₂ labeled RNA, the N3 imino proton (N3-H) of each uracil involved in a stable hydrogen bond (like in an A-U or G-U base pair) will give rise to a distinct peak in the HSQC spectrum. The number of observed peaks immediately provides a count of stable U-containing base pairs, offering a direct and powerful validation of the predicted secondary structure.[11]
-
Triple-Resonance Experiments: To achieve full resonance assignment of all atoms within each uracil residue, triple-resonance experiments like the HNC or HNCO are employed. These experiments create a magnetic "pathway" from the proton to the nitrogen and then to the carbons, correlating the atoms within a single nucleotide. For example, a 3D ¹H-¹⁵N-¹³C experiment can link the U(N3-H) group to the U(C2) and U(C4) carbonyl carbons, providing unambiguous assignments.[6][11]
| Atom in Uracil | Typical ¹³C Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) |
| N1 | N/A | ~140-150 |
| C2 | ~152-155 | N/A |
| N3 | N/A | ~155-165 (if protonated) |
| C4 | ~165-168 | N/A |
| C5 | ~102-105 | N/A |
| C6 | ~141-144 | N/A |
Caption: Representative chemical shift ranges for ¹³C and ¹⁵N nuclei in Uracil. Actual values are highly sensitive to the local chemical environment.
Probing RNA-Ligand Interactions via Chemical Shift Perturbation (CSP)
CSP mapping is a cornerstone technique in drug discovery for identifying and characterizing binding events.[12] The principle is straightforward: when a ligand binds to an RNA molecule, the local electronic environment of the nuclei at the binding interface is altered, causing a change—or perturbation—in their chemical shifts.[10]
Experimental Workflow for CSP:
-
Acquire Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum is recorded on the "free" Uracil-¹³C,¹⁵N₂ labeled RNA. This serves as the reference fingerprint.
-
Titration: The unlabeled ligand (e.g., a small molecule, peptide, or protein) is titrated into the RNA sample in stepwise increments.
-
Monitor Spectral Changes: An HSQC spectrum is acquired at each titration point.
-
Map Perturbations: The uracil residues whose peaks shift or broaden upon ligand addition are identified. These residues are located at or near the binding site.[9] The magnitude of the shift can also be used to determine the binding affinity (K_d).[12]
Caption: Conceptual workflow for Chemical Shift Perturbation (CSP) mapping.
Studying Large RNAs and Complexes with TROSY
For larger RNA molecules (>30 kDa), NMR signals become broad due to rapid transverse relaxation, often rendering them undetectable. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a revolutionary technique that counteracts these broadening effects for large systems.[13] By selectively observing the sharper of two overlapping multiplet components, TROSY provides a dramatic enhancement in both resolution and sensitivity. The use of ¹³C and ¹⁵N labels is an absolute prerequisite for TROSY-based experiments.[13][14] A ¹H-¹⁵N TROSY-HSQC on a Uracil-¹³C,¹⁵N₂ labeled sample allows the study of uracil environments even in very large RNA-protein complexes, providing critical insights into systems previously intractable by solution NMR.
Conclusion: An Indispensable Tool for Modern Structural Biology
Selective isotopic labeling with Uracil-¹³C,¹⁵N₂ is not merely an incremental improvement but a transformative strategy in the field of RNA structural biology. It provides a scientifically rigorous and experimentally validated method to dissect complex RNA NMR spectra, enabling the study of structure, dynamics, and interactions with unprecedented clarity. By turning a specific nucleotide into a high-fidelity spectroscopic reporter, researchers and drug development professionals can answer targeted questions about RNA function, validate structural models, and screen for and characterize therapeutic ligands. As the biological roles of RNA continue to expand, the targeted insights provided by methodologies like this will remain indispensable.
References
-
Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. SciSpace by Typeset.[Link]
-
Isotope labeling strategies for NMR studies of RNA. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, American Chemical Society.[Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences.[Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate.[Link]
-
Experimental strategies for 13C-15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Royal Society of Chemistry.[Link]
-
Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
15N,13C - Protein NMR. University of Leicester.[Link]
-
Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
¹H, ¹³C and ¹⁵N resonance assignments and peptide binding site chemical shift perturbation mapping for the Escherichia coli redox enzyme chaperone DmsD. PubMed, National Center for Biotechnology Information.[Link]
-
Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes. PubMed, National Center for Biotechnology Information.[Link]
-
Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Royal Society of Chemistry.[Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers Media S.A.[Link]
-
The Unique Role of Uracil in RNA. Oreate AI Blog.[Link]
-
TROSY in NMR studies of the structure and function of large biological macromolecules. ScienceDirect.[Link]
-
Applications of Stable Isotope-Labeled Molecules. Silantes.[Link]
-
NMR chemical shift mapping of RNA binding to NM. ResearchGate.[Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.[Link]
-
Stable isotope labeling methods for DNA. Radboud Repository.[Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
Ligand Binding by Chemical Shift Perturbation. Baylor College of Medicine.[Link]
-
Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. PubMed, National Center for Biotechnology Information.[Link]
-
Chemical Shift Mapping. University of Leicester.[Link]
-
Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies.[Link]
-
Using chemical shift perturbation to characterise ligand binding. PubMed, National Center for Biotechnology Information.[Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.[Link]
-
15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health (NIH).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. The Unique Role of Uracil in RNA - Oreate AI Blog [oreateai.com]
- 8. nbinno.com [nbinno.com]
- 9. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂: Commercial Availability, Purity Assessment, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of isotopically labeled Uracil-¹³C,¹⁵N₂. We will delve into its commercial availability, rigorous purity and isotopic enrichment assessment methodologies, and its critical applications in scientific research.
Introduction: The Significance of Isotopically Labeled Uracil
Uracil is a fundamental pyrimidine nucleobase found in ribonucleic acid (RNA).[1] Its isotopically labeled counterpart, Uracil-¹³C,¹⁵N₂, where specific carbon and nitrogen atoms are replaced with their stable heavy isotopes, serves as a powerful tool in various research domains. The predictable mass shift introduced by these heavy atoms allows for precise tracking and quantification in complex biological matrices.[2] This makes it an invaluable internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (GC-MS or LC-MS).[2]
The primary applications of Uracil-¹³C,¹⁵N₂ include metabolic flux analysis, drug development as a tracer for pharmacokinetic and metabolic profiling, and as a diagnostic probe for metabolic disorders.[2][3] For instance, it can be used to study cellular DNA damage and the unimolecular reactivity of uracil complexes.[4]
Commercial Availability and Supplier Landscape
Uracil-¹³C,¹⁵N₂ is commercially available from several reputable suppliers of stable isotope-labeled compounds. When selecting a supplier, it is crucial to consider factors beyond price, such as the specified purity, isotopic enrichment, available analytical documentation (e.g., Certificate of Analysis), and the supplier's quality management systems.
Below is a comparative table of prominent suppliers and their typical product specifications for Uracil-¹³C,¹⁵N₂.
| Supplier | Product Number | Labeling | Chemical Purity | Isotopic Enrichment | Available Sizes |
| Cambridge Isotope Laboratories, Inc. | CNLM-3917-PK | ¹³C₄, ¹⁵N₂ | 98% | 99% ¹³C; 98% ¹⁵N | 0.1 g, Custom |
| LGC Standards | TRC-U801002-25MG | ¹³C, ¹⁵N₂ | >95% (HPLC) | Not explicitly stated | 5 mg, 25 mg, 50 mg |
| Cayman Chemical | 41125 | ¹³C₄, ¹⁵N₂ | Not explicitly stated | Not explicitly stated | 1 mg, 5 mg |
| MedChemExpress | HY-I0960S6 | ¹³C₄, ¹⁵N₂ | Not explicitly stated | Not explicitly stated | 1 mg |
Note: The level of isotopic labeling (e.g., ¹³C₄ vs. ¹³C) may vary between suppliers and specific product lots. Researchers should carefully review the product documentation to ensure it meets their experimental requirements.
Purity and Isotopic Enrichment Analysis: A Self-Validating System
Ensuring the chemical purity and isotopic enrichment of Uracil-¹³C,¹⁵N₂ is paramount for the integrity of experimental results. A multi-technique approach provides a self-validating system for comprehensive characterization.
Molecular Structure of Uracil-¹³C,¹⁵N₂
The foundational step in any analysis is a clear understanding of the molecule's structure. The following diagram illustrates the atomic composition and the positions of the heavy isotopes in a fully labeled Uracil-¹³C₄,¹⁵N₂ molecule.
Caption: Molecular structure of fully labeled Uracil-¹³C₄,¹⁵N₂.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the chemical purity of Uracil-¹³C,¹⁵N₂. It separates the compound of interest from any unlabeled uracil, synthetic precursors, or degradation products.
Experimental Protocol: HPLC Purity Analysis
-
Column Selection: A reversed-phase C18 column (e.g., Kinetex® PS C18) is often suitable for separating polar compounds like uracil.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6][7]
-
Detection: UV detection at a wavelength where uracil has maximum absorbance (around 260 nm) is standard.
-
Sample Preparation: Dissolve a known quantity of Uracil-¹³C,¹⁵N₂ in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the column and run the gradient program.
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all detected peaks. A purity of >95% is generally considered acceptable for most applications.[4]
Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and determining the isotopic enrichment of Uracil-¹³C,¹⁵N₂. High-resolution mass spectrometry (HRMS) can further provide fine isotopic structure, unequivocally assigning the enrichment levels of ¹³C and ¹⁵N.[8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., water/acetonitrile).
-
Chromatographic Separation: Use a UPLC/HPLC system to introduce the sample into the mass spectrometer. This step helps to separate the analyte from any potential interferences.[6]
-
Ionization: Electrospray ionization (ESI) is a common method for uracil and its derivatives, and can be operated in both positive and negative ion modes.[6]
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the labeled uracil. The expected mass will be higher than that of unlabeled uracil (112.09 g/mol ) depending on the number of incorporated heavy isotopes.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to fragmentation. The resulting fragment ions can be used to confirm the location of the isotopic labels within the molecule.
-
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of molecules that are fully labeled, partially labeled, and unlabeled. This provides a precise measure of isotopic enrichment.[8]
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of Uracil-¹³C,¹⁵N₂. ¹H, ¹³C, and ¹⁵N NMR experiments are particularly informative.[9][10]
Key NMR Observables:
-
¹H NMR: The proton spectrum will show characteristic shifts for the protons in the uracil ring. The coupling patterns may be altered due to the presence of ¹³C and ¹⁵N.
-
¹³C NMR: The carbon spectrum will show signals for the carbon atoms. In a ¹³C-labeled compound, these signals will be significantly enhanced. The chemical shifts can provide information about the electronic environment of each carbon atom.[11][12]
-
¹⁵N NMR: The nitrogen spectrum will show signals for the nitrogen atoms, confirming the incorporation of the ¹⁵N label.[9]
-
Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These 2D NMR techniques can be used to establish connectivity between protons, carbons, and nitrogens, providing unambiguous structural confirmation.[9]
Workflow for Purity and Isotopic Enrichment Verification
The following diagram illustrates a logical workflow for the comprehensive analysis of Uracil-¹³C,¹⁵N₂.
Caption: A streamlined workflow for the analytical validation of Uracil-¹³C,¹⁵N₂.
Applications in Research and Drug Development
The use of Uracil-¹³C,¹⁵N₂ spans a wide range of scientific disciplines.
Metabolic Flux Analysis
In metabolic studies, cells or organisms are cultured with ¹³C and ¹⁵N-labeled substrates. The incorporation of these heavy isotopes into downstream metabolites, such as uracil, is then traced using mass spectrometry or NMR. This allows for the quantification of metabolic pathway activity and the identification of metabolic bottlenecks.
Pharmacokinetic and Drug Metabolism Studies
Uracil-¹³C,¹⁵N₂ can be used as an internal standard in pharmacokinetic studies of uracil-based drugs (e.g., 5-fluorouracil).[3] By spiking biological samples with a known amount of the labeled compound, the concentration of the unlabeled drug can be accurately determined, correcting for variations in sample preparation and instrument response.[5]
Diagnostic Applications
There is growing interest in using ¹³C-labeled uracil as a diagnostic probe to assess the activity of enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase (DPD).[3] DPD deficiency can lead to severe toxicity from fluoropyrimidine chemotherapy, and a non-invasive breath test using ¹³C-uracil could help identify at-risk patients.[3]
Conclusion
Uracil-¹³C,¹⁵N₂ is a critical tool for researchers in the life sciences. Its commercial availability from multiple suppliers provides accessibility, but it is incumbent upon the scientist to rigorously verify its chemical purity and isotopic enrichment using a combination of analytical techniques such as HPLC, MS, and NMR. This ensures the generation of reliable and reproducible data in applications ranging from fundamental metabolic research to clinical diagnostics and drug development.
References
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000300). [Link]
-
Shimadzu Chemistry & Diagnostics. [¹³C,¹⁵N₂]-4-Thiouracil | 591-28-6 unlabeled | Stable labeled standards. [Link]
-
Phenomenex. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]
-
National Institutes of Health. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using ¹³C-uracil as an in vivo probe. [Link]
-
National Institutes of Health. ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]
-
PubMed. Radiolabeled uracil derivative as a novel SPECT probe for thymidine phosphorylase: suppressed accumulation into tumor cells by target gene knockdown. [Link]
-
Semantic Scholar. Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. [Link]
-
National Institutes of Health. Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
Society for Applied Microbiology. Application of stable‐isotope labelling techniques for the detection of active diazotrophs. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
UC Davis Stable Isotope Facility. Compound Specific ¹³C & ¹⁵N analysis of Amino Acids by GC-C-IRMS. [Link]
-
PubMed. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. [Link]
-
PubMed. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health. Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins. [Link]
-
Comprehensive Guide to 4 Amino Uracil: Uses, Benefits, and Industry Insights. [Link]
-
Royal Society of Chemistry. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
-
PubMed. Isotope fractionation and ¹³C enrichment in soil profiles during the decomposition of soil organic matter. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uracil-13C,15N2 | TRC-U801002-25MG | LGC Standards [lgcstandards.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Uracil(66-22-8) 13C NMR spectrum [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
Navigating the Invisible Hazard: A Technical Guide to the Safe Handling and Management of Isotopically Labeled Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of isotopically labeled compounds. By integrating foundational radiological principles with field-proven operational protocols, this document serves as an essential resource for maintaining a safe and compliant laboratory environment. The causality behind each recommendation is explained to foster a culture of safety built on deep understanding, not just rote compliance.
Foundational Principles of Radiation Safety
The cornerstone of any radiation safety program is the ALARA principle, an acronym for "As Low As Reasonably Achievable."[1][2][3] This principle dictates that every reasonable effort must be made to keep exposure to ionizing radiation as far below the dose limits as practical. The implementation of ALARA is a self-validating system, continuously prompting the user to justify exposures and optimize procedures. It is built upon three core pillars:
-
Time: Minimize the duration of exposure. The total dose received is directly proportional to the time spent near a radioactive source.[1][2][3][4] Efficiently planned procedures are critical.
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance, following the inverse square law.[1][2][3] Doubling the distance from a source can reduce the exposure rate by a factor of four.[2]
-
Shielding: Use appropriate barriers between the source and the user. The choice of shielding material depends on the type and energy of the radiation emitted by the isotope.[2][3]
These principles are not merely guidelines but are regulatory requirements for all radiation protection programs.[2]
Regulatory Landscape and Compliance
The use of radioactive materials is highly regulated to protect both individuals and the environment.[5] In the United States, the Nuclear Regulatory Commission (NRC) establishes the primary standards for radiation protection in Title 10, Part 20 of the Code of Federal Regulations (10 CFR Part 20).[6][7] These regulations mandate dose limits, exposure monitoring, labeling of materials, and reporting of theft or loss.[6] Many states, known as Agreement States, have the authority to regulate radioactive materials within their borders, adhering to standards compatible with the NRC.[6]
Internationally, the International Atomic Energy Agency (IAEA) sets safety standards that serve as a global reference for the protection of people and the environment from the harmful effects of ionizing radiation.[8][9] These standards cover all aspects of radiation use, including transport and waste disposal.[10][11] Additionally, the International Organization for Standardization (ISO) provides specific standards for radiation protection, such as the basic symbol for ionizing radiation (ISO 361) and methods for testing sealed radioactive sources (ISO 9978).[12][13][14]
Isotope-Specific Hazard Analysis
The risk associated with an isotopically labeled compound is determined by the specific radionuclide. Different isotopes present unique hazards based on the type and energy of their emitted radiation. A thorough risk assessment must precede any experiment.
| Isotope | Radiation Type | Max. Energy (MeV) | Half-Life | Primary Hazard | Shielding |
| Tritium (³H) | Beta (β⁻) | 0.019 | 12.28 years | Internal (Ingestion, Inhalation, Absorption)[15][16] | None required for external hazard.[15][17] |
| Carbon-14 (¹⁴C) | Beta (β⁻) | 0.156 | 5730 years | Internal; some skin penetration possible.[16] | Acrylic or plastic for high activities. |
| Phosphorus-32 (³²P) | Beta (β⁻) | 1.71 | 14.3 days | External (skin) and Internal. High energy. | Acrylic or Plexiglas (≥1 cm). Avoid lead (produces bremsstrahlung X-rays). |
| Iodine-125 (¹²⁵I) | Gamma (γ), X-ray | 0.035 | 59.4 days | External (penetrating) and Internal (thyroid uptake). | Lead foil or leaded glass/acrylic. |
| Sulfur-35 (³⁵S) | Beta (β⁻) | 0.167 | 87.4 days | Internal; some skin penetration possible.[16] | Acrylic or plastic for high activities. |
Data compiled from various sources.[15][16]
Special Considerations for Common Isotopes:
-
Tritium (³H): The low-energy beta particle from tritium cannot penetrate the dead outer layer of the skin, posing no external threat.[15][16][18] The primary danger is internal exposure, as many tritium compounds can readily migrate through gloves and skin.[15][16][17][19] Double-gloving is often recommended, with frequent changes of the outer gloves.[15][17][19] Because standard survey meters cannot detect tritium's low-energy beta, contamination monitoring must be performed via wipe tests and liquid scintillation counting.[15]
-
Carbon-14 (¹⁴C): While also a low-energy beta emitter, its radiation is more energetic than tritium's and can pose a slight external hazard to the skin.[16] The main risk remains internal exposure.
-
Phosphorus-32 (³²P): This is a high-energy beta emitter that poses a significant external hazard to the skin and eyes. Appropriate shielding with materials like acrylic is mandatory. Using dense materials like lead for shielding is counterproductive as it can generate secondary, more penetrating X-rays (bremsstrahlung).
Operational Safety Protocols: From Receipt to Disposal
A self-validating safety protocol ensures that checkpoints and verifications are built into the entire lifecycle of an isotopically labeled compound within the laboratory.
Caption: Lifecycle Management of Isotopically Labeled Compounds.
Step 1: Receiving and Handling Incoming Packages
-
Wear Protective Gear: Before handling any package containing radioactive material, don a lab coat, safety glasses, and disposable gloves.[20]
-
Visual Inspection: Examine the package for any signs of damage, such as crushing or leaks. If damage is suspected, stop and contact your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department.
-
Survey the Package: Using an appropriate survey meter (e.g., a Geiger-Müller counter for most beta and gamma emitters), monitor the external surface of the package to ensure radiation levels do not exceed regulatory limits.
-
Verify Contents: Open the package in a designated radioactive materials work area. Verify that the contents match the packing slip and your order records.
-
Final Survey: Survey the empty packaging to ensure it is not contaminated before disposal. Deface any radiation symbols on the box before discarding it with regular trash.
Step 2: Laboratory Work Practices
-
Designated Work Area: All work with unsealed radioactive sources must be conducted in a designated and clearly labeled area.[20] The area should be covered with absorbent paper with a plastic backing to contain potential spills.
-
Personal Protective Equipment (PPE): The minimum required PPE for handling open radioactive sources includes a full-length lab coat, closed-toe shoes, and disposable gloves.[20][21] Safety glasses are essential to protect against splashes.[20] For higher-energy beta emitters or gamma emitters, specific shielding and dosimetry may be required.[22][23]
-
Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in any room labeled for radioactive materials use.[4][19][20] Never store food or beverages in refrigerators or freezers used for radioactive material storage.[20][24]
-
Monitoring: Regularly monitor your hands and clothing for contamination during and after your work.[19] A survey meter is appropriate for many isotopes, but wipe tests are necessary for low-energy emitters like ³H.[15]
| PPE Type | Purpose | Applicable Radiation |
| Lab Coat | Prevents contamination of personal clothing. | All |
| Safety Glasses/Goggles | Protects eyes from splashes of radioactive liquid. | All |
| Disposable Gloves | Prevents skin contamination. Double-gloving recommended for penetrating compounds (e.g., ³H).[15][16] | All |
| Acrylic Shields | Blocks high-energy beta particles. | β⁻ (e.g., ³²P) |
| Lead Aprons/Shields | Attenuates gamma and X-ray radiation.[23][25] | γ, X-ray (e.g., ¹²⁵I) |
| Dosimetry Badges/Rings | Measures personal radiation dose. Required for users of higher-energy isotopes.[4][22] | High-energy β⁻, γ, X-ray |
Step 3: Storage of Radioactive Materials
-
Labeling: All containers holding radioactive material must be clearly labeled with the radiation symbol, the isotope, the activity level, and the date.[26]
-
Security: Radioactive materials must be secured from unauthorized access. Laboratories must be locked when unattended.[5][22][27]
-
Shielding: Storage areas must be appropriately shielded to maintain radiation levels below regulatory limits.[22]
-
Containment: Store stock vials in secondary containment to prevent contamination in case of leakage. This is especially critical for tritium compounds, which can permeate plastics over time.[15][17][22]
Step 4: Radioactive Waste Management
Proper segregation and disposal of radioactive waste are critical for safety and compliance.[]
-
Segregation: Waste must be segregated by isotope and physical form.[][29]
-
By Isotope: Short-lived isotopes (half-life < 90 days) must be kept separate from long-lived isotopes (e.g., ³H, ¹⁴C) to allow for decay-in-storage.[29] ³H and ¹⁴C waste can often be combined.[16][30]
-
By Form: Separate dry solid waste (gloves, paper), liquid waste, liquid scintillation vials, and sharps.[29][30]
-
-
Containers: Use only appropriately labeled, color-coded waste containers provided by your institution's EHS department.[26]
-
Sharps: Needles, scalpels, and glass pipettes must be placed in a puncture-resistant sharps container labeled with a "Caution Radioactive Material" sticker.[30]
-
Decay-in-Storage (DIS): For short-lived isotopes, waste can be stored in a shielded location until the radioactivity has decayed to background levels (typically after 10 half-lives). After decay, it must be surveyed by EHS before being disposed of as non-radioactive waste, with all radiation labels defaced.[29]
-
Disposal: Request regular waste pickups from your EHS department to avoid accumulating large quantities of waste.[26]
Caption: Radioactive Waste Segregation and Disposal Workflow.
Emergency Procedures for Radioactive Spills
In the event of a spill, the primary considerations are to prevent the spread of contamination and to minimize personnel exposure.[31][32] The SWIMS protocol provides a clear, actionable framework.[33]
-
S - Stop: Stop the spill and stop your work.[33] Cover the spill with absorbent paper; dampen the paper first if the spilled material is a dry powder.[31][33]
-
W - Warn: Alert everyone in the area that a spill has occurred.[31][33]
-
I - Isolate: Isolate the area.[33] Prevent anyone from walking through the contaminated zone. Cordon off the area with tape if possible.[33][34]
-
M - Monitor: Monitor yourself and others for skin and clothing contamination.[33] Immediately remove any contaminated clothing.[34] Wash contaminated skin with mild soap and lukewarm water, avoiding abrasive scrubbing.[34]
-
S - Survey & Cleanup: Begin cleanup only after ensuring personnel are safe and the spill is contained.
-
Wear appropriate PPE, including double gloves, a lab coat, eye protection, and shoe covers.[33]
-
Working from the outer edge of the spill towards the center, wipe up the contamination with absorbent paper.[33][34]
-
Place all contaminated materials (paper, gloves, etc.) into a designated radioactive waste bag.[33][34]
-
After the initial cleanup, resurvey the area. If contamination remains, clean the area with a commercial decontamination solution or soap and water.[34]
-
Once the area reads at background levels, perform a final, extensive survey of yourself, your shoes, and the surrounding area.[33]
-
Immediately contact your Radiation Safety Officer (RSO) if:
-
There is contamination on skin or clothing.[33]
-
The spill involves a large area or a high level of activity.[33]
-
The spill is outside the immediate work area.[33]
Transportation of Isotopically Labeled Compounds
The transport of radioactive materials, whether on-campus between labs or off-campus, is strictly regulated.
-
On-Campus Transport: When moving samples between labs, even in the same building, secondary containment is crucial.[35] Place primary containers (e.g., vials) in a labeled, sealed, and unbreakable outer container to prevent spills in case of an accident.[35]
-
Off-Campus Shipping: All off-campus shipments must comply with Department of Transportation (DOT) and International Air Transport Association (IATA) regulations.[36] These shipments must be prepared and processed only by trained and authorized personnel, typically from the institution's EHS or Radiation Safety department.[36] Packaging requirements are determined by the type and quantity of radioactive material being shipped.[37][38]
References
-
Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]
-
Emergency Procedures for Spills of Radioactive Materials. University of New Hampshire. [Link]
-
Emergency Response Procedure For Radioactive Material Spill. University of Toronto Environmental Health & Safety. [Link]
-
Spills and Emergencies. University of Pittsburgh Radiation Safety. [Link]
-
Emergency Procedures Radioactive Material Spills. McMaster University. [Link]
-
Emergency Spill Procedures. Columbia University Research. [Link]
-
Tritium (3 H) safety information and specific handling precautions. Yale Environmental Health & Safety. [Link]
-
ISO Radiation Protection Standards. Oxford Academic Journals. [Link]
-
Basic Radiation Safety in Laboratories. SLC Group Holdings. [Link]
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Yale Environmental Health & Safety. [Link]
-
IAEA Safety Standards Regulations for the Safe Transport of Radioactive Material. International Atomic Energy Agency. [Link]
-
Regulations for the Safe Transport of Radioactive Material. International Atomic Energy Agency. [Link]
-
What Is The ALARA Principle? Chemistry For Everyone - YouTube. [Link]
-
Regulation of Radioactive Materials. Nuclear Regulatory Commission. [Link]
-
Appendix G.2 SAFE USE OF RADIOISOTOPES. University of California, Berkeley Environmental Health & Safety. [Link]
-
IAEA Safety Standards Disposal of Radioactive Waste. International Atomic Energy Agency. [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. [Link]
-
Safety standards. International Atomic Energy Agency. [Link]
-
7 ALARA Principles For Reducing Radiation Exposure. Universal Medical Inc. [Link]
-
Transfer and Shipment of Radioactive Materials. The University of Iowa Environmental Health & Safety. [Link]
-
Protective Clothing for Radioisotope Users. Princeton University Environmental Health and Safety. [Link]
-
Transportation of Radioactive Material. U.S. Environmental Protection Agency. [Link]
-
What Does ALARA Mean and Why Is It So Important? Landauer. [Link]
-
Radioactive Waste Guidelines. Columbia University Research. [Link]
-
Medical, Industrial, & Academic Uses of Nuclear Materials. Nuclear Regulatory Commission. [Link]
-
How Do I Practice ALARA? Radiation Safety, LLC. [Link]
-
Specific Instruction for Isotope Research Waste. University of Pittsburgh Radiation Safety. [Link]
-
Section Two: Packaging, Transportation and Storage of Radioactive Materials. U.S. Department of Energy. [Link]
-
What PPE Should You Wear for Radiation Protection? Aussie Pharma Direct. [Link]
-
Nuclide Safety Data Sheet Hydrogen-3 [Tritium]. Emory University Environmental Health and Safety Office. [Link]
-
IAEA Safety Standards Categorization of Radioactive Sources. International Atomic Energy Agency. [Link]
-
Safely Transporting Radioactive Materials. EnergySolutions. [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
ISO radiation protection standards. Office of Scientific and Technical Information. [Link]
-
Safe handling of radioactive compounds. Cytiva. [Link]
-
Safe Transport of Radioactive Materials. Stanford University Environmental Health & Safety. [Link]
-
Radiological Incidents - Recommendations on the selection of PPE. U.S. Army Public Health Center. [Link]
-
Radiation protection - Sealed radioactive sources - General requirements and classification. Nuclear Regulatory Commission. [Link]
-
ISO 11137: An Overview of the Standard for Radiation Sterilization. NextBeam. [Link]
-
Radioactive Material Security. Nuclear Regulatory Commission. [Link]
-
What PPE Do You Wear for Radiation? RadCare. [Link]
-
NRC Regulations and Medical Policy Statements. American Association of Physicists in Medicine. [Link]
-
ISO 11137: Requirements & guidelines for radiation sterilisation. BGS Beta-Gamma-Service. [Link]
-
NRC Radioactive Materials Source Security. YouTube. [Link]
-
Radioactive Waste Management. UC Davis Safety Services. [Link]
Sources
- 1. Basic Radiation Safety in Laboratories | SLC [slcgrouponline.com]
- 2. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 3. What Does ALARA Stand For? It's Meaning and Why It's So Important [landauer.com]
- 4. radiationsafety.com [radiationsafety.com]
- 5. Radioactive Material Security | Nuclear Regulatory Commission [nrc.gov]
- 6. Regulation of Radioactive Materials | Nuclear Regulatory Commission [nrc.gov]
- 7. AAPM Government Affairs - NRC Regulations and Medical Policy Statements [aapm.org]
- 8. iaea.org [iaea.org]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ISO radiation protection standards (Journal Article) | ETDEWEB [osti.gov]
- 14. nrc.gov [nrc.gov]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. ehso.emory.edu [ehso.emory.edu]
- 18. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. queensu.ca [queensu.ca]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 23. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 24. moravek.com [moravek.com]
- 25. radcareservices.com [radcareservices.com]
- 26. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 27. youtube.com [youtube.com]
- 29. research.columbia.edu [research.columbia.edu]
- 30. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 31. Emergency Response Procedure For Radioactive Material Spill - Environmental Health & Safety [ehs.utoronto.ca]
- 32. research.columbia.edu [research.columbia.edu]
- 33. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 34. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 35. Safe Transport of Radioactive Materials – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 36. Transfer and Shipment of Radioactive Materials | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 37. energy.gov [energy.gov]
- 38. energysolutions.com [energysolutions.com]
Methodological & Application
Application Notes & Protocol: In Vivo Metabolic Labeling with ¹³C,¹⁵N₂-Uracil
Principles and Applications
The Scientific Foundation: Tracing RNA Synthesis via the Salvage Pathway
Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for dynamically tracing the synthesis and turnover of macromolecules in living systems.[1] The use of ¹³C,¹⁵N₂-Uracil provides a precise method for quantifying the rate of de novo RNA synthesis. Uracil is one of the four nucleobases in RNA, replacing thymine found in DNA.[2]
In vivo, most cells utilize the pyrimidine salvage pathway to recycle nucleobases from the degradation of RNA and DNA.[3][4] This pathway is metabolically efficient, saving the energy required for de novo synthesis. When exogenous ¹³C,¹⁵N₂-Uracil is introduced to a biological system, it is transported into the cell and serves as a substrate for this salvage pathway. The key enzyme, uracil phosphoribosyltransferase (UPRT), converts the labeled uracil into ¹³C,¹⁵N₂-uridine monophosphate (UMP).[5][6][7] This labeled UMP is then sequentially phosphorylated to uridine diphosphate (UDP) and finally to uridine triphosphate (UTP), which is the direct precursor for RNA synthesis.[5][8] RNA polymerases incorporate this "heavy" UTP into newly transcribed RNA molecules.
By measuring the incorporation of the ¹³C,¹⁵N₂-label into the total RNA pool over time using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can accurately determine the rate of new RNA synthesis and subsequent turnover.[9][10][11]
Key Applications in Research and Drug Development
The ability to quantify RNA dynamics opens avenues for critical investigations across various fields:
-
RNA Synthesis and Turnover: Directly measure the birth and death rates of RNA molecules to understand gene expression dynamics under different physiological or pathological conditions.[5]
-
Nucleotide Metabolism Studies: Trace the flux of uracil through the pyrimidine salvage pathway, providing insights into the regulation and activity of key metabolic enzymes.[5]
-
Drug Discovery and Development: Evaluate the mechanism of action for drugs that target nucleotide metabolism.[5][12] For example, a drug that inhibits de novo pyrimidine synthesis may increase the cell's reliance on the salvage pathway, a change that can be quantified with this method. This is crucial for developing novel antiviral and anticancer therapies.[13]
-
Metabolic Phenotyping: Characterize and compare the metabolic states of different cell types, tissues, or disease models based on their capacity to utilize exogenous uracil.[5]
The Uracil Salvage and Incorporation Pathway
The metabolic journey of ¹³C,¹⁵N₂-Uracil from an extracellular source to its final destination in an RNA strand is a well-defined biochemical process. Understanding this pathway is critical for designing experiments and interpreting results.
Figure 1: Metabolic Fate of Labeled Uracil. Exogenous ¹³C,¹⁵N₂-Uracil is transported into the cell and converted to UMP by uracil phosphoribosyltransferase (UPRT). Subsequent phosphorylations yield UTP, which is incorporated into new RNA transcripts.
Experimental Design and Protocol
This protocol provides a framework for a typical in vivo labeling experiment in a mouse model. Parameters should be optimized for specific experimental systems, including cell culture models.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example |
| ¹³C,¹⁵N₂-Uracil | >98% Isotopic Purity | Cambridge Isotope Laboratories |
| Vehicle for Injection | Sterile Saline (0.9% NaCl) or PBS | Standard Supplier |
| Animal Model | e.g., C57BL/6 mice | The Jackson Laboratory |
| RNA Extraction Kit | Trizol, RNeasy Kit | Thermo Fisher, Qiagen |
| LC-MS/MS System | High-resolution mass spectrometer | Agilent, Thermo, Sciex |
Step-by-Step Experimental Workflow
The overall process involves tracer administration, tissue collection at specific time points, RNA extraction, and mass spectrometry analysis.
Figure 2: High-Level Experimental Workflow. A logical flow from animal preparation to final data analysis for an in vivo metabolic labeling study.
Detailed In Vivo Protocol (Mouse Model)
Expert Insight: The mode of administration and dosage are critical. While oral gavage is an option, intraperitoneal (IP) or tail vein injections can lead to higher and more consistent tracer bioavailability.[14] The following protocol uses IP injection.
-
Animal Acclimation: House mice under standard conditions with a regular light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.[15]
-
Preparation of Labeling Solution:
-
Dissolve ¹³C,¹⁵N₂-Uracil in sterile saline to a final concentration of 10-20 mg/mL. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Scientist's Note: The optimal dose must be determined empirically. A starting point for mice is typically 100-200 mg/kg body weight. Factors like the metabolic rate of the tissue of interest and the duration of the experiment will influence the required dose.
-
-
Tracer Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the prepared ¹³C,¹⁵N₂-Uracil solution via intraperitoneal (IP) injection.
-
For the t=0 time point, a control group should be injected with the vehicle (sterile saline) only.
-
-
Time-Course and Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 2, 4, 8, 12, 24 hours), euthanize cohorts of mice according to IACUC-approved protocols.[15]
-
Promptly dissect the tissue(s) of interest (e.g., liver, spleen, tumor).
-
CRITICAL STEP: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[15] Store samples at -80°C until processing. Delays at this stage will compromise data integrity.
-
-
RNA Extraction and Hydrolysis:
-
Extract total RNA from the frozen tissue using a standard method like Trizol or a column-based kit. Ensure high purity and integrity of the RNA.
-
Quantify the RNA concentration (e.g., using a NanoDrop).
-
Hydrolyze a known amount of RNA (e.g., 1-5 µg) to its constituent nucleosides using a mixture of nucleases and phosphatases.
-
-
LC-MS/MS Analysis:
-
Analyze the nucleoside mixture using a robust LC-MS/MS method.[9][16]
-
The chromatographic method must be able to separate the canonical nucleosides (uridine, cytidine, adenosine, guanosine).
-
The mass spectrometer should be operated in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode to specifically detect and quantify the unlabeled (M+0) and labeled (M+3 for ¹³C,¹⁵N₂-Uridine) forms.[17]
-
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the peak area for the unlabeled ("light") and labeled ("heavy") isotopologues of uridine.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) represents the proportion of the uridine pool that is labeled at a given time point. It is calculated as:
FE = [Peak Area (Heavy)] / [Peak Area (Heavy) + Peak Area (Light)]
-
Determine Synthesis Rate: Plot the fractional enrichment over time. The initial slope of this curve represents the fractional synthesis rate (FSR) of RNA. In its simplest form, during the initial linear phase of incorporation, the FSR can be calculated as:
FSR (%/day) = (Slope of FE vs. Time) * 24 * 100
This value represents the percentage of the total RNA pool that is newly synthesized per day.
Trustworthiness Check: A key assumption is that the intracellular labeled UTP pool reaches a steady-state enrichment quickly. It is advisable to also measure the enrichment in the free nucleotide pool to confirm this and to enable more complex kinetic modeling if necessary.
References
- Castleberry, C. M. (2011). Quantitative identification of non-coding RNAs by isotope labeling and LC-MS/MS.
-
Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142. [Link]
-
Guedj, E., et al. (2020). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega, 5(4), 1843–1851. [Link]
-
De Crécy-Lagard, V., et al. (2018). The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. Analytical Methods, 10(1), 17-34. [Link]
-
Russell, J. R., et al. (2013). Identification of RNA sequence isomer by isotope labeling and LC-MS/MS. Journal of the American Society for Mass Spectrometry, 24(2), 241–249. [Link]
-
Wikipedia contributors. (2023). Uracil. Wikipedia. [Link]
-
Lodge, J. M., et al. (2012). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(1), 53-61. [Link]
-
Martinussen, J., et al. (2010). Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies. Journal of Bacteriology, 192(15), 3967–3977. [Link]
-
Kung, A-W., et al. (2018). Quantification of dsRNA using stable isotope labeling dilution liquid chromatography mass spectrometry. Rapid Communications in Mass Spectrometry, 32(8), 643-650. [Link]
-
Becette, O., et al. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(19), 3476. [Link]
-
Kung, A-W., et al. (2018). Quantification of dsRNA using stable isotope labeling dilution liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(8), 643-650. [Link]
-
Abbracchio, M. P., et al. (2008). Uracil Nucleotides: From Metabolic Intermediates to Neuroprotection and Neuroinflammation. Biochemical Pharmacology, 75(10), 1915-1923. [Link]
-
Rabkin, M. S., et al. (1979). Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 561(2), 433-445. [Link]
-
Wikipedia contributors. (2023). Nucleotide salvage. Wikipedia. [Link]
-
Schweingruber, A. M., et al. (2002). A model illustrating uracil biosynthesis, generation of nucleotides, and degradation of uracil to ß-alanine for pantothenate and CoA biosynthesis. Eukaryotic Cell, 1(4), 649-656. [Link]
-
Moseley, H. N. B., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Metabolites, 10(12), 501. [Link]
-
ResearchGate. (n.d.). In vivo ¹³C-labeling protocol. [Link]
-
ResearchGate. (n.d.). RNA quantification using stable isotope labeling and mass spectrometry analysis. [Link]
-
Tye, B. K., et al. (1978). Uracil incorporation: a source of pulse-labeled DNA fragments in the replication of the Escherichia coli chromosome. Proceedings of the National Academy of Sciences, 75(1), 233-237. [Link]
-
ResearchGate. (n.d.). Uracil salvage and pyrimidine biosynthetic pathways. [Link]
-
Reactome. (n.d.). Pyrimidine salvage. [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2026). Applications of Uracil in Pharmaceutical Research. [Link]
-
Burgess, S. C., et al. (2015). In vivo stable isotope labeling of 13C and 15N in different cancer models. F1000Research, 4, 137. [Link]
-
Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e75565. [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Schiattarella, G. G., et al. (2017). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 313(3), H655-H665. [Link]
-
Buescher, J. M., et al. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 11(1), 779. [Link]
Sources
- 1. metsol.com [metsol.com]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Reactome | Pyrimidine salvage [reactome.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uracil nucleotides: from metabolic intermediates to neuroprotection and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of dsRNA using stable isotope labeling dilution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 13. hbgxchemical.com [hbgxchemical.com]
- 14. f1000research.com [f1000research.com]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Quantification of Uracil in Human Plasma Using Uracil-¹³C,¹⁵N₂ by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the accurate and precise quantification of endogenous uracil in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (SIL) internal standard, Uracil-¹³C,¹⁵N₂, and leverages the principle of isotope dilution mass spectrometry (IDMS) to ensure the highest level of analytical accuracy. This approach is critical for clinical research, particularly in the context of personalized medicine for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU), where endogenous uracil levels can predict patient risk for severe toxicity.[1][2][3] The protocol details every step from sample preparation and LC-MS/MS configuration to data analysis and method validation, conforming to the rigorous standards set by regulatory bodies such as the FDA and EMA.[4][5][6]
Introduction: The Clinical Imperative for Uracil Quantification
Uracil is a naturally occurring nucleobase that plays a central role in nucleic acid metabolism. Its clinical significance has grown substantially with the use of fluoropyrimidine chemotherapies, such as 5-fluorouracil (5-FU) and its prodrug capecitabine.[1] The primary enzyme responsible for the catabolism of both uracil and 5-FU is dihydropyrimidine dehydrogenase (DPD).[3] A significant portion of the population (3-8%) exhibits partial DPD deficiency, a genetic condition that impairs their ability to metabolize these drugs, leading to a dramatically increased risk of severe, and sometimes fatal, toxicity.[3]
Pre-therapeutic screening of a patient's DPD status is therefore crucial. Measuring the endogenous concentration of uracil in plasma has emerged as a reliable phenotypic marker for DPD activity.[1] Accurate quantification is paramount, as clinical decisions regarding 5-FU dosage adjustments or alternative therapies are based on these measurements.[7][8] LC-MS/MS has become the gold standard for this analysis due to its superior sensitivity and selectivity.[9][10] To achieve the highest degree of accuracy and mitigate variability, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[11][12]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that corrects for analytical variability during sample processing and instrumental analysis.[13][14][15] The core principle involves adding a known quantity of a SIL-IS to the sample at the earliest stage of preparation.
The SIL-IS, in this case Uracil-¹³C,¹⁵N₂, is chemically identical to the analyte (uracil) but has a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[16] Because they are chemically identical, the SIL-IS and the native analyte behave indistinguishably during extraction, chromatography, and ionization.[11][13] Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the MS signal from the native analyte to that of the SIL-IS, the initial concentration of the analyte can be calculated with exceptional precision, effectively nullifying variations from matrix effects or inconsistent sample recovery.[17]
Sources
- 1. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
- 8. 5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isotope dilution - Wikipedia [en.wikipedia.org]
- 15. osti.gov [osti.gov]
- 16. Uracil-13C,15N2 | TRC-U801002-25MG | LGC Standards [lgcstandards.com]
- 17. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
Application Note: Quantification of RNA Turnover Rates Using Uracil-¹³C,¹⁵N₂ Pulse-Chase
Introduction: Unveiling the Dynamics of the Transcriptome
The steady-state level of any given RNA molecule is a tightly controlled equilibrium between its synthesis and degradation. This dynamic turnover is fundamental to gene regulation, dictating the cellular response to developmental cues, environmental stimuli, and therapeutic interventions.[1][2][3] For researchers, scientists, and drug development professionals, the ability to accurately quantify RNA turnover rates provides invaluable insights into the mechanisms of gene expression and the mode of action of novel therapeutics.[4][5]
Traditional methods for measuring RNA half-life often rely on transcriptional inhibition, which can induce significant physiological stress and secondary effects, thereby confounding the results.[6][7] Metabolic labeling with stable, non-radioactive isotopes offers a minimally invasive and powerful alternative to track the fate of RNA molecules in their native cellular environment.[8][9][10] This application note provides a detailed guide to a robust pulse-chase strategy employing Uracil-¹³C,¹⁵N₂ followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely measure RNA turnover rates. The use of doubly labeled uracil provides a distinct mass shift, facilitating unambiguous detection and accurate quantification of newly synthesized RNA.[11]
Principle of the Method: Tracing the Flow of Labeled Nucleosides
The Uracil-¹³C,¹⁵N₂ pulse-chase method is a powerful technique to measure the decay rates of RNA molecules.[12][13] The experiment is divided into two distinct phases: the "pulse" and the "chase".
During the pulse phase, cultured cells are incubated with a medium containing Uracil-¹³C,¹⁵N₂. This isotopically labeled uracil is taken up by the cells and incorporated into newly synthesized RNA molecules.[10] This results in a pool of "heavy" RNA that can be distinguished from the pre-existing "light" RNA.
In the chase phase, the labeling medium is replaced with a medium containing a high concentration of unlabeled ("light") uracil. This effectively prevents the further incorporation of the labeled uracil into nascent RNA transcripts.[5] By collecting samples at various time points during the chase, it is possible to monitor the degradation of the labeled RNA population over time. The rate of disappearance of the labeled RNA directly reflects its turnover rate.[14]
The subsequent analysis by LC-MS/MS allows for the precise quantification of the ratio of labeled to unlabeled uracil-containing fragments derived from the total RNA pool.[15][16] This ratio is then used to calculate the half-life of specific RNA transcripts.
Diagram of the Uracil-¹³C,¹⁵N₂ Pulse-Chase Experimental Workflow
Caption: Workflow of the Uracil-¹³C,¹⁵N₂ pulse-chase experiment.
Detailed Protocols
Part 1: Cell Culture and Uracil-¹³C,¹⁵N₂ Pulse-Chase
This protocol is optimized for adherent mammalian cell lines but can be adapted for suspension cultures.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Uracil-¹³C,¹⁵N₂ Isotope Labeling Medium (custom preparation or commercially available)
-
Chase Medium (complete medium supplemented with a high concentration of unlabeled uracil, e.g., 10 mM)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.[5] The number of vessels should correspond to the number of time points in the chase phase.
-
Pulse Phase:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed Uracil-¹³C,¹⁵N₂ Isotope Labeling Medium to the cells.
-
Incubate the cells for a "pulse" period. A typical pulse duration is 2-4 hours, but this may need to be optimized depending on the expected turnover rates of the RNAs of interest.[5]
-
-
Chase Phase:
-
At the end of the pulse period (this is your 0-hour time point), aspirate the labeling medium.
-
Quickly wash the cells twice with pre-warmed PBS to remove any residual labeled uracil.
-
Add the pre-warmed Chase Medium to the cells.
-
-
Time-Course Collection:
Part 2: Total RNA Extraction and Quality Control
The integrity of the isolated RNA is crucial for accurate downstream analysis.
Materials:
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument for RNA integrity analysis
Protocol:
-
RNA Extraction (using TRIzol):
-
Homogenize the cell lysate in TRIzol reagent.
-
Add chloroform, vortex, and centrifuge to separate the phases.[19] The upper aqueous phase contains the RNA.[19]
-
Carefully transfer the aqueous phase to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.[5]
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A₂₆₀/A₂₈₀ ratio of ~2.0 is indicative of pure RNA.[17]
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for downstream applications.
-
Part 3: RNA Digestion and Sample Preparation for LC-MS/MS
Materials:
-
RNase T1 or other suitable RNase
-
Digestion buffer (e.g., ammonium acetate)
-
LC-MS grade water and acetonitrile
-
Formic acid
Protocol:
-
RNA Digestion:
-
Digest a specific amount of total RNA (e.g., 1-5 µg) with RNase T1 in the appropriate digestion buffer. RNase T1 cleaves after guanosine residues, generating a pool of oligonucleotides.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Inactivate the enzyme according to the manufacturer's instructions.
-
-
Sample Cleanup (Optional but Recommended):
-
Use a suitable solid-phase extraction (SPE) method to desalt the sample and remove the enzyme.
-
-
Sample Reconstitution:
-
Dry the digested sample in a vacuum centrifuge.
-
Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a high-performance liquid chromatography (HPLC) system.
LC-MS/MS Parameters (Example):
-
Column: A reverse-phase column suitable for oligonucleotide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the oligonucleotide fragments.
-
Mass Spectrometry: Operate in negative ion mode. Perform a full scan to identify the labeled and unlabeled precursor ions, followed by targeted MS/MS (or data-dependent acquisition) to confirm the identity of the fragments.
Data Analysis:
-
Identification of Labeled and Unlabeled Fragments: Identify the mass-to-charge (m/z) values for pairs of unlabeled and ¹³C,¹⁵N₂-labeled uracil-containing oligonucleotide fragments. The mass difference will depend on the number of uracil residues in the fragment.
-
Quantification: For each identified fragment pair, extract the ion chromatograms for both the labeled and unlabeled species. Calculate the peak area for each.
-
Calculation of Fractional Labeling:
-
Fractional Labeling (FL) = Area(labeled) / (Area(labeled) + Area(unlabeled))
-
-
Determination of RNA Decay Rate (k_decay) and Half-Life (t₁/₂):
-
Plot the natural logarithm of the fractional labeling (ln(FL)) against the chase time for each identified RNA fragment.
-
The data should fit a first-order exponential decay curve. The slope of the line is equal to the negative of the decay rate constant (-k_decay).
-
The half-life (t₁/₂) can be calculated using the following equation: t₁/₂ = ln(2) / k_decay
-
Data Presentation:
| Time (hours) | Fractional Labeling (FL) of Transcript X | ln(FL) |
| 0 | 0.85 | -0.16 |
| 2 | 0.65 | -0.43 |
| 4 | 0.50 | -0.69 |
| 8 | 0.28 | -1.27 |
| 12 | 0.15 | -1.90 |
| 24 | 0.05 | -3.00 |
Diagram of RNA Decay Calculation
Caption: Data analysis workflow for calculating RNA half-life.
Bioinformatic Considerations
For transcriptome-wide analysis, specialized bioinformatics tools are essential for processing the large datasets generated from RNA-seq experiments coupled with metabolic labeling. Packages such as pulseR and INSPEcT in the R programming environment are designed to model RNA kinetics from such data.[20][21][22][23] These tools can account for various experimental designs and provide statistical frameworks for identifying changes in RNA synthesis, processing, and degradation rates.[20][23]
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Internal Controls: The pre-existing, unlabeled RNA in each sample serves as an internal control, minimizing variability from sample handling and processing.
-
High-Resolution Mass Spectrometry: The use of high-resolution MS provides high mass accuracy, enabling confident identification and differentiation of labeled and unlabeled species.
-
Kinetic Data Analysis: The determination of decay rates from multiple time points provides a more reliable measure of RNA turnover than single time-point measurements. A good fit of the data to a first-order decay curve (high R² value) validates the experimental results for a given transcript.[8]
Conclusion and Future Perspectives
The Uracil-¹³C,¹⁵N₂ pulse-chase method coupled with LC-MS/MS is a highly accurate and sensitive approach for quantifying RNA turnover rates. By providing a dynamic view of the transcriptome, this technique empowers researchers to unravel the complexities of gene regulation and to elucidate the mechanisms of action of therapeutic agents. As mass spectrometry technologies continue to advance in sensitivity and throughput, the application of this method will undoubtedly expand, offering deeper insights into the intricate dance of RNA synthesis and decay that governs cellular life.
References
-
Uvarovskii, A., & Dieterich, C. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments. Bioinformatics, 33(20), 3305–3307. [Link]
-
PubMed. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments. [Link]
-
Miller, C., et al. (2011). Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay. Molecular Cell, 43(5), 864-875. [Link]
-
ResearchGate. (n.d.). Benefits of stable isotope labeling in RNA analysis. [Link]
-
Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]
-
Lafontaine, D. L. J., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(3), 1002-1011. [Link]
-
Biocompare. (2025). Guide to Common RNA Extraction Methods. [Link]
-
My Biosoftware. (2021). pulseR 1.0.3 – Analysis of RNA Metabolic Kinetics from RNAseq data. [Link]
-
Wachutka, L., & Gagneur, J. (2017). On the optimal design of metabolic RNA labeling experiments. PLoS Computational Biology, 13(6), e1005588. [Link]
-
Silantes. (2023). What Are Stable-Isotope Labeled Nucleic Acids? [Link]
-
Nakano, S., et al. (2022). Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled RNA. Analytical Chemistry, 94(51), 17829-17836. [Link]
-
de Pretis, S., et al. (2015). INSPEcT: a computational tool to infer mRNA synthesis, processing and degradation dynamics from RNA- and 4sU-seq time course experiments. Bioinformatics, 31(17), 2829–2835. [Link]
-
Harigaya, Y., & Parker, R. (2016). Impact of Methods on the Measurement of mRNA Turnover. Non-coding RNA, 2(2), 11. [Link]
-
CD Genomics. (n.d.). Bioinformatics Tools for Non-Coding RNA Analysis. [Link]
-
Russell, B. S., et al. (2016). Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(8), 1345–1353. [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. [Link]
-
Chan, L. Y., et al. (2018). Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability. eLife, 7, e32835. [Link]
-
PubMed Central. (2018). Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability. [Link]
-
Lugowski, A., et al. (2018). Measuring mRNA decay with Roadblock-qPCR. RNA, 24(9), 1279–1287. [Link]
-
Williamson, J. R., & Sykes, M. T. (2012). Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics. Methods in Enzymology, 511, 235-256. [Link]
-
Neu, A., et al. (2013). Quantifying mRNA Synthesis and Decay Rates Using Small RNAs. PLoS Computational Biology, 9(11), e1003348. [Link]
-
Basanta-Sanchez, M., et al. (2016). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Visualized Experiments, (111), 54060. [Link]
-
RaNA-seq. (n.d.). [Link]
-
PubMed Central. (2016). Assessment of Modulation of Protein Stability Using Pulse-chase Method. [Link]
-
Muhar, M., et al. (2018). Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. Nature Protocols, 13(8), 1848-1873. [Link]
-
Wikipedia. (n.d.). Pulse-chase analysis. [Link]
-
Smyl, C., et al. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLoS ONE, 10(11), e0141850. [Link]
-
Freiburg RNA Tools. (n.d.). [Link]
-
Bioraft. (2025). Top Bioinformatics Tools for RNA Sequencing Data Analysis: Best Value for Your Research. [Link]
-
Gay, L., et al. (2014). Cell type-specific analysis of mRNA synthesis and decay in vivo with uracil phosphoribosyltransferase and 4-thiouracil. Methods in Enzymology, 539, 237-252. [Link]
-
Fan, X. C., & Steitz, J. A. (2004). Messenger RNA Half-Life Measurements in Mammalian Cells. Methods in Enzymology, 375, 392-404. [Link]
-
Begik, O., et al. (2021). Global SLAM-Seq for accurate mRNA decay determination and identification of NMD targets. RNA, 27(12), 1625-1637. [Link]
-
Eisenberg, E., & Levanon, E. Y. (2023). Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells. STAR Protocols, 4(3), 102525. [Link]
-
YouTube. (2016). Pulse-Chase Experiments (protein and mRNA). [Link]
-
Reddit. (2016). What is the physiological purpose of RNA using Uracil instead of Thymine when all the other nitrogenous bases are the same as DNA? [Link]
-
PubMed Central. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
PubMed. (2002). NMR studies of dynamics in RNA and DNA by 13C relaxation. [Link]
-
PubMed Central. (1979). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. [Link]
-
Vertessy, B. G., & Tóth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global SLAM-Seq for accurate mRNA decay determination and identification of NMD targets | bioRxiv [biorxiv.org]
- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]
- 16. Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Basics: RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. RNA Extraction [labome.com]
- 19. lifescience.roche.com [lifescience.roche.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pulseR 1.0.3 – Analysis of RNA Metabolic Kinetics from RNAseq data – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]
- 23. academic.oup.com [academic.oup.com]
Sample preparation techniques for mass spectrometry analysis of Uracil-13C,15N2 labeled RNA.
An Application Guide to Sample Preparation for Mass Spectrometry of Uracil-¹³C,¹⁵N₂ Labeled RNA
Authored by: A Senior Application Scientist
Abstract
Stable isotope labeling of RNA with heavy atoms such as ¹³C and ¹⁵N has become a cornerstone for the quantitative analysis of RNA dynamics, structure, and function by mass spectrometry (MS).[1][2] Specifically, incorporating Uracil-¹³C,¹⁵N₂ serves as a powerful tool for tracking RNA synthesis, degradation, and modification pathways. The precision of the final MS analysis, however, is critically dependent on the meticulous preparation of the RNA sample. This document provides an in-depth guide to the essential techniques and protocols for preparing Uracil-¹³C,¹⁵N₂ labeled RNA, designed for researchers, scientists, and drug development professionals. We will explore the causal logic behind each step, from initial RNA extraction to final purification, ensuring a robust and reproducible workflow for high-fidelity mass spectrometry analysis.
Introduction: The Rationale for Isotope Labeling and Sample Preparation
The "Central Dogma" of molecular biology outlines the flow of genetic information from DNA to RNA to protein.[3] Mass spectrometry provides a direct means of analyzing RNA, offering insights into its sequence, post-transcriptional modifications, and abundance.[1] When coupled with stable isotope labeling, such as incorporating ¹³C and ¹⁵N into uracil, MS-based methods enable precise relative and absolute quantification of RNA molecules.[4] This is analogous to the well-established SILAC (Stable Isotope Labeling with Amino acids in Cell culture) technique in proteomics.
The Core Workflow: A Step-by-Step Overview
The successful preparation of labeled RNA for MS analysis follows a multi-stage process. Each step is a critical control point for ensuring the quality of the final sample. The overall workflow is designed to purify the RNA, reduce its complexity, and prepare it for introduction into the mass spectrometer.
Caption: RNase T1 specifically cleaves 3' to guanosine residues.
Protocol: Complete RNase T1 Digestion
This protocol is designed to completely digest the RNA into a set of oligonucleotides for subsequent LC-MS analysis.
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
Uracil-¹³C,¹⁵N₂ labeled RNA: 1–5 µg (typically 1-2 pmols) [6] * RNase T1 Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Denaturation (Optional but Recommended): Heat the mixture at 90 °C for 2 minutes, then place immediately on ice. This step denatures RNA secondary structures, ensuring complete accessibility for the enzyme.
-
Enzymatic Digestion: Add 2 µL of RNase T1 (e.g., 1 U/µL). A typical digestion uses around 10 units of enzyme per 0.1 µg of RNA. [6]4. Incubation: Incubate the reaction at 37 °C for 4 hours. [6]For some applications, a shorter incubation of 15-30 minutes may be sufficient. 5. Stopping the Reaction: The reaction can be stopped by freezing at -20 °C or by proceeding immediately to the cleanup step.
Post-Digestion Cleanup: A Critical Step for Sensitivity
It is essential to remove the RNase T1 enzyme and digestion buffer salts prior to MS analysis, as they can cause ion suppression and contaminate the instrument. [5][7]
-
Molecular Weight Cutoff (MWCO) Filters: Use a filter with a low molecular weight cutoff (e.g., 10 kDa) to retain the larger enzyme while allowing the smaller RNA fragments to pass through. [5]* Solid-Phase Extraction (SPE): This is a highly effective method for purifying the oligonucleotide fragments. A C18-based SPE cartridge can be used to bind the fragments, wash away salts, and elute the clean fragments in a solvent compatible with LC-MS.
Part III: Chromatographic Separation of Labeled Fragments
Liquid chromatography (LC) separates the complex mixture of digested RNA fragments before they are introduced into the mass spectrometer. This separation is crucial for accurate detection and quantification.
Ion-Pair Reversed-Phase (IP-RP) Chromatography
IP-RP is the most established method for oligonucleotide separation. [8]* Principle: A positively charged ion-pairing reagent (e.g., triethylamine) is added to the mobile phase. This reagent interacts with the negatively charged phosphate backbone of the RNA fragments, effectively neutralizing them and allowing them to be retained and separated on a hydrophobic stationary phase (e.g., C18) based on their length and base composition. [9]* Expert Insight: While robust, ion-pairing reagents can sometimes lead to signal suppression in the mass spectrometer and require extensive column flushing.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative that avoids the use of ion-pairing reagents. [10][11]* Principle: HILIC separates polar analytes like RNA fragments on a polar stationary phase. It is particularly effective for separating molecules that are too polar to be retained by reversed-phase chromatography. [12]* Expert Insight: HILIC offers the significant advantage of using mobile phases that are highly compatible with electrospray ionization (ESI)-MS, often leading to improved sensitivity. [12][13]
| LC Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Separation Principle |
|---|---|---|---|---|
| IP-RP | C18 (Non-polar) | Aqueous buffer with ion-pairing agent (e.g., TEAA) | Acetonitrile with ion-pairing agent | Hydrophobicity and length, mediated by ion-pairing. |
| HILIC | Diol, Amide (Polar) | High organic (e.g., Acetonitrile) with aqueous buffer | Low organic with aqueous buffer | Partitioning based on polarity. |
Conclusion: Ensuring Success in Labeled RNA Analysis
The quality of mass spectrometry data is a direct reflection of the quality of the sample preparation. For the quantitative analysis of Uracil-¹³C,¹⁵N₂ labeled RNA, a systematic and validated workflow is paramount. By understanding the rationale behind each step—from high-purity extraction and controlled enzymatic digestion to robust chromatographic separation—researchers can build a self-validating system that yields trustworthy and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for professionals seeking to leverage the power of stable isotope labeling in their RNA research and development endeavors.
References
-
MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021, May 6). Agilent. Retrieved January 21, 2026, from [Link]
-
Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. (2009, March 5). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS. (2022, August 30). NIH. Retrieved January 21, 2026, from [Link]
-
Novel hydrophilic-phase extraction, HILIC and high-resolution MS quantification of an RNA oligonucleotide in plasma. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Identification of RNA sequence isomer by isotope labeling and LC-MS/MS. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Analytical methods for characterizing RNA by LC-MS/MS. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. (n.d.). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. (2023, November 9). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. (2022, May 12). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Analytical characterization of DNA and RNA oligonucleotides by hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2021, April 27). PubMed. Retrieved January 21, 2026, from [Link]
-
Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. (2022, February 1). LCGC International. Retrieved January 21, 2026, from [Link]
-
Selective and Efficient RNA Analysis by Solid-Phase Microextraction. (n.d.). Analytical Chemistry. Retrieved January 21, 2026, from [Link]
-
Comprehensive Solutions for RNA Characterization and Monitoring. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry. (2022, March 31). JoVE. Retrieved January 21, 2026, from [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. (n.d.). Waters. Retrieved January 21, 2026, from [Link]
-
Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved January 21, 2026, from [Link]
-
Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Information obtained by LC-MS/MS of multiplexed isotope RNA labeling,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Characterisation and sequence mapping of large RNA and mRNA therapeutics using mass spectrometry. (2022, February 14). bioRxiv. Retrieved January 21, 2026, from [Link]
-
A Guide to RNA Extraction, RNA Purification and Isolation. (n.d.). CD Genomics. Retrieved January 21, 2026, from [Link]
-
A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Protocol for RNA modification analysis by UHPLC-QqQ MS. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS). (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Optimization of partial RNase T1 digests of mRNA. Total ion... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Site-Specific Fluorescent Labeling of RNA Interior Positions. (2021, March 3). MDPI. Retrieved January 21, 2026, from [Link]
-
Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. (2019, February 7). PMC. Retrieved January 21, 2026, from [Link]
-
Novel Hydrophilic-Phase Extraction, HILIC and High-Resolution MS Quantification of an RNA Oligonucleotide in Plasma: Bioanalysis. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Uracil-Selective Cross-Linking in RNA and Inhibition of miRNA Function by 2-Amino-6-vinyl-7-deazapurine Deoxynucleosides. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
RNA analysis by ion-pair reversed-phase high performance liquid chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
-
Methods of RNA Extraction. (n.d.). MP Biomedicals. Retrieved January 21, 2026, from [Link]
-
Analysis of RNA and Its Modifications. (2024, July 17). Annual Reviews. Retrieved January 21, 2026, from [Link]
Sources
- 1. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ads-tec.co.jp [ads-tec.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical characterization of DNA and RNA oligonucleotides by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel hydrophilic-phase extraction, HILIC and high-resolution MS quantification of an RNA oligonucleotide in plasma [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for RNA Dynamics Studies with Uracil-13C,15N2
Introduction: Beyond Static Snapshots of the Transcriptome
The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. While technologies like standard RNA sequencing (RNA-seq) provide a high-resolution snapshot of the transcriptome at a single point in time, they measure steady-state RNA levels.[1] This steady state is the net result of two opposing dynamic processes: RNA synthesis and RNA degradation.[2][3][4] To truly understand gene regulation, cellular responses to stimuli, and the mechanisms of disease, we must dissect these processes and measure their rates. Changes in RNA levels can be driven by alterations in transcription, post-transcriptional processing, or RNA stability, and static measurements alone cannot distinguish between these contributions.[5][6][7]
Metabolic labeling has emerged as a powerful strategy to quantify RNA dynamics directly in living cells.[1][8][9] This approach involves introducing a modified or isotopically labeled nucleoside analog into the cellular environment, which is then incorporated into newly transcribed RNA. By distinguishing "new" from "pre-existing" RNA, researchers can directly calculate the rates of RNA production and decay.[5][10] While various analogs like 4-thiouridine (4sU) are widely used, stable isotope labeling offers a distinct advantage by introducing a specific mass shift without significantly perturbing the native chemical structure of the RNA.[11][12]
This guide focuses on the use of Uracil-13C,15N2 , a stable isotope-labeled precursor, for studying RNA dynamics. The dual labeling with heavy carbon (¹³C) and heavy nitrogen (¹⁵N) provides a distinct mass shift that is readily detectable by mass spectrometry (MS), making it an excellent tool for quantifying the turnover of uracil-containing transcripts.[13][14][15][16][17] We will provide the foundational principles, detailed experimental design considerations, step-by-step protocols, and data analysis frameworks for researchers, scientists, and drug development professionals aiming to implement this robust technique.
Principle of the Method: Tracing the Fate of Newly Made RNA
The core principle of this technique is the metabolic incorporation of Uracil-¹³C,¹⁵N₂ into the cellular nucleotide pool. Once introduced to the cell culture medium, the labeled uracil is taken up by cells and processed through the nucleotide salvage pathway to become labeled Uridine Triphosphate (UTP). This labeled UTP then serves as a substrate for RNA polymerases, which incorporate it into nascent RNA transcripts in place of standard uridine.
This incorporation effectively "tags" all RNA synthesized during the labeling period. The key analytical advantage is that every incorporated labeled uracil residue increases the mass of the RNA molecule. When this RNA is later isolated and enzymatically digested down to its constituent nucleosides, the resulting labeled uridine can be distinguished from unlabeled uridine by its higher mass using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][18] By measuring the ratio of labeled to unlabeled uridine over time, one can precisely model the kinetics of RNA synthesis and decay.[12]
Caption: Metabolic incorporation of Uracil-¹³C,¹⁵N₂ for RNA dynamics analysis.
Experimental Design: Asking the Right Questions
A well-designed experiment is critical for obtaining meaningful and interpretable data. The choices made here will directly impact the ability to accurately calculate kinetic rates.
Choosing the Experimental Paradigm: Pulse vs. Pulse-Chase
The experimental goal dictates the labeling strategy.
-
Pulse Labeling: This is the method of choice for measuring RNA synthesis rates . Cells are exposed to Uracil-¹³C,¹⁵N₂ for a defined period (the "pulse"), and samples are collected at various time points during this exposure.[19] The rate of accumulation of the labeled species within a specific transcript reflects its synthesis rate. A short pulse is often used to approximate the instantaneous rate of transcription.[5][6]
-
Pulse-Chase Labeling: This design is used to measure RNA degradation (decay) rates . Cells are first pulsed with Uracil-¹³C,¹⁵N₂ for a period sufficient to label the RNA population of interest. The labeling medium is then removed and replaced with medium containing a high concentration of unlabeled uracil (the "chase"). This prevents further incorporation of the labeled precursor. Samples are collected over time during the chase period, and the rate of disappearance of the labeled RNA is measured to determine its half-life and decay rate.[7][8][9]
The Critical Parameter: Labeling Time
The choice of labeling time is arguably the most important variable in the experimental design.[8][20] An optimal design requires the labeling time (t) to be in the range of the half-life of the RNA species being studied.
-
For Synthesis Rates (Pulse): Short labeling times are generally preferred. A pulse that is too long will lead to the labeled RNA itself beginning to degrade, confounding the measurement of synthesis.
-
For Degradation Rates (Pulse-Chase): The pulse duration should be long enough to accumulate a detectable amount of labeled RNA, but ideally not so long that the cells reach a steady state of labeling. The chase duration must be long enough to observe a significant decay in the labeled RNA population.
| RNA Type | Typical Half-life Range | Recommended Pulse Duration (for Synthesis) | Recommended Chase Duration (for Decay) |
| Primary Transcripts (pre-mRNA) | Very short (minutes) | 5 - 20 minutes | 30 minutes - 2 hours |
| Most mRNAs | 2 - 10 hours | 30 minutes - 4 hours | 4 - 24 hours |
| Stable lncRNAs | > 8 hours | 4 - 8 hours | 12 - 48 hours |
| Ribosomal RNA (rRNA) | Very long (days) | 12 - 24 hours | 24 - 72 hours |
Causality: The half-life of an RNA molecule determines its turnover rate. To accurately capture this rate, the experimental timeline must be appropriately scaled. Measuring a rapidly decaying transcript over 24 hours will miss the dynamics entirely, while measuring a stable transcript for only 1 hour will show negligible change. The optimal labeling time is a function of the degradation rate, and choosing a time close to the RNA's half-life provides the most information-rich data points.[8][9][20]
Optimizing Label Concentration
The concentration of Uracil-¹³C,¹⁵N₂ must be sufficient to achieve robust incorporation into the UTP pool without causing cellular toxicity or significantly altering the size of the endogenous UTP pool.
-
Starting Point: A concentration range of 100-500 µM is a common starting point for many mammalian cell lines.
-
Validation: It is crucial to perform a dose-response experiment. Test several concentrations and assess (1) cell viability and proliferation (e.g., via MTT assay or cell counting) and (2) labeling efficiency by measuring the isotopic enrichment in the UTP pool or total RNA via pilot LC-MS analysis. The goal is to find the lowest concentration that provides sufficient labeling without impacting cell health.
Essential Controls and Replicates
-
Time Zero (T=0) Control: A sample harvested immediately after adding the label (for pulse) or immediately after starting the chase (for pulse-chase). This is the baseline against which all other time points are compared.
-
Unlabeled Control: A parallel culture grown without the isotopic label. This is essential for establishing the baseline chromatographic and mass spectrometric properties of the unlabeled nucleosides.
-
Biological Replicates: At least three independent biological replicates should be used for each time point and condition. This is non-negotiable for statistical significance and to account for biological variability between cultures.[8][20]
Caption: Comparison of Pulse and Pulse-Chase experimental workflows.
Detailed Experimental Protocols
Self-Validation and Integrity: The following protocols include critical quality control checkpoints. Adherence to best practices for handling RNA is paramount to prevent degradation and ensure the trustworthiness of your results.[21][22][23]
Protocol 1: Cell Culture and Metabolic Labeling
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Uracil-free medium (custom order or prepared from base components)
-
Uracil-¹³C,¹⁵N₂ (dissolved in sterile water or DMSO to create a 100 mM stock)
-
Unlabeled Uracil (for chase medium, 100 mM stock)
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture plates/flasks
Methodology:
-
Cell Seeding: Seed cells at a density that will result in ~70-80% confluency at the time of harvest. Plate enough wells/flasks for all time points, controls, and biological replicates.
-
Pre-incubation (Optional but Recommended): About 4-6 hours before labeling, replace the complete medium with uracil-free medium. This helps to deplete the intracellular unlabeled uracil pool and can enhance the initial rate of label incorporation.
-
Labeling (Pulse):
-
Prepare the labeling medium by supplementing uracil-free medium with Uracil-¹³C,¹⁵N₂ to the desired final concentration (e.g., 200 µM).
-
Remove the pre-incubation medium, wash cells once with sterile PBS, and add the labeling medium. This marks the beginning of the pulse (T=0).
-
Harvest cells at each designated time point according to Protocol 2.
-
-
Labeling (Pulse-Chase):
-
Pulse Phase: Perform a pulse as described in step 3 for a predetermined duration (e.g., 4 hours).
-
Chase Phase: To begin the chase, rapidly remove the labeling medium. Wash the cells twice with warm PBS to remove all traces of the labeled uracil.
-
Add the "chase medium": uracil-free medium supplemented with a high concentration of unlabeled uracil (e.g., 5 mM, a 10-25x excess). This excess competitively inhibits the incorporation of any remaining labeled precursor.
-
Harvest the T=0 chase sample immediately, and then collect subsequent samples at designated time points.
-
Protocol 2: High-Integrity Total RNA Isolation
Core Principle: The integrity of the final data depends entirely on the quality of the isolated RNA. RNases are ubiquitous and must be rigorously controlled.[23][24][25]
Materials:
-
RNase-inactivating solution (e.g., RNaseZap™)
-
Nuclease-free water, tubes, and pipette tips
-
Lysis buffer containing a strong denaturant (e.g., TRIzol™, or Buffer RLT from Qiagen kits)
-
RNA isolation kit (e.g., Qiagen RNeasy Mini Kit, Zymo Research Direct-zol™ RNA Miniprep)
-
DNase I, RNase-free
Methodology:
-
Workspace Preparation: Before starting, decontaminate your bench space, pipettors, and any equipment with an RNase-inactivating solution. Always wear gloves and change them frequently.[21][23]
-
Harvesting:
-
Place the culture plate on ice to halt metabolic processes.
-
Aspirate the medium completely.
-
Add the lysis buffer directly to the plate (e.g., 1 mL of TRIzol™ for a 10 cm dish). Lyse the cells directly on the plate by pipetting up and down to ensure complete homogenization. This step immediately inactivates RNases.[24][25]
-
-
RNA Purification: Follow the manufacturer's protocol for your chosen RNA isolation kit. Most modern column-based kits are highly effective.[21]
-
On-Column DNase Digestion (CRITICAL): Contaminating genomic DNA can interfere with downstream quantification. Perform an on-column DNase I digestion step as included in most quality RNA isolation kits. This is superior to DNase treatment after elution, as it simplifies cleanup.
-
Elution: Elute the purified RNA in nuclease-free water.
-
Quality Control (Self-Validation):
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. A lower ratio may indicate protein contamination.
-
Integrity Check: Analyze the RNA integrity on an Agilent Bioanalyzer or similar capillary electrophoresis system. Look for sharp 28S and 18S ribosomal RNA peaks and a high RNA Integrity Number (RIN) > 9. Degraded RNA will appear as a smear and is unsuitable for analysis.
-
-
Storage: Store the purified RNA at -80°C in single-use aliquots to avoid freeze-thaw cycles.[21][23]
Protocol 3: RNA Preparation for LC-MS/MS Analysis
Materials:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
Centrifugal filters (e.g., 3 kDa MWCO)
Methodology:
-
RNA Digestion:
-
In a nuclease-free tube, combine 1-5 µg of total RNA with Nuclease P1 in an appropriate buffer (e.g., ammonium acetate).
-
Incubate at 37°C for 2 hours. This enzyme will cleave the RNA into 5'-mononucleotides.
-
Add BAP to the reaction and incubate for another 2 hours at 37°C. This will dephosphorylate the mononucleotides to yield individual nucleosides.
-
-
Enzyme Removal:
-
The enzymes must be removed as they will interfere with the LC-MS/MS analysis.
-
Transfer the digest mixture to a 3 kDa molecular weight cutoff (MWCO) centrifugal filter.
-
Centrifuge according to the manufacturer's instructions. The nucleosides will pass through the filter into the collection tube, while the larger enzymes will be retained.
-
-
Sample Storage: Dry the filtered nucleoside sample in a vacuum centrifuge and store at -20°C until ready for LC-MS/MS analysis. Reconstitute in the mobile phase just before injection.
Data Acquisition and Analysis
-
LC-MS/MS Acquisition: The reconstituted nucleoside sample is injected into an LC-MS/MS system. The nucleosides are separated by reverse-phase liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions for both unlabeled (¹²C,¹⁴N) Uridine and labeled (¹³C,¹⁵N) Uridine must be programmed. The expected mass increase for Uridine from Uracil-¹³C,¹⁵N₂ is +3 Da (one ¹³C and two ¹⁵N atoms in the base).
-
Quantification: The peak area for both the light and heavy forms of uridine is integrated for each sample at each time point.
-
Calculating Fractional Labeling: The fraction of new RNA (f) at any given time (t) is calculated as:
-
Fraction New (f) = [Heavy Peak Area] / ([Heavy Peak Area] + [Light Peak Area])
-
-
Modeling and Rate Calculation:
-
Synthesis Rate (k_s): For a pulse experiment, the data can be fitted to a one-phase association model. The initial slope of this curve is proportional to the synthesis rate.
-
Degradation Rate (k_d): For a pulse-chase experiment, the decay of the labeled fraction over time is fitted to a one-phase decay model: f(t) = f(0) * e^(-k_d * t). The degradation rate constant (k_d) can be directly obtained from this fit.
-
RNA Half-life (t_1/2): The half-life is calculated from the degradation rate constant: t_1/2 = ln(2) / k_d.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | Incomplete cell lysis.[28][29] Starting with too few cells. Error during purification protocol. | Ensure complete homogenization in lysis buffer. Increase cell number. Review purification steps, especially binding and elution. |
| Degraded RNA (Low RIN) | RNase contamination. Improper sample handling/storage.[24] | Use a dedicated RNase-free workspace.[23] Process samples immediately after harvesting or flash-freeze.[21] Ensure lysis buffer is added quickly to inactivate endogenous RNases. |
| Low/No Label Incorporation | Labeled precursor is degraded or not bioavailable. Cell line has a deficient salvage pathway. Labeling time is too short for stable RNAs. | Use a fresh stock of Uracil-¹³C,¹⁵N₂. Confirm cell viability. Test a different cell line. Increase labeling time based on the target RNA's expected half-life. |
| High Variability Between Replicates | Inconsistent cell numbers. Pipetting errors. Biological variability. | Use a cell counter for precise seeding. Use calibrated pipettes. Increase the number of biological replicates to improve statistical power. |
| Poor LC-MS/MS Signal | Inefficient RNA digestion. Incomplete enzyme removal. Insufficient amount of RNA used for digestion. | Optimize digestion time and enzyme concentration. Ensure centrifugal filters are used correctly. Start with a higher amount of total RNA (at least 1 µg). |
References
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. ACS Publications. [Link]
-
Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. National Institutes of Health (NIH). [Link]
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. Semantic Scholar. [Link]
-
Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. National Institutes of Health (NIH). [Link]
-
Quantification of the RNA kinetic rates through RNA metabolic labeling... ResearchGate. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central (PMC) - NIH. [Link]
-
Metabolic labelling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels. bioRxiv. [Link]
-
Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels. PubMed Central (PMC) - NIH. [Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PubMed Central (PMC) - NIH. [Link]
-
Methods for measuring tissue RNA turnover. PubMed. [Link]
-
Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. National Institutes of Health (NIH). [Link]
-
On the optimal design of metabolic RNA labeling experiments. PubMed Central (PMC) - NIH. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PubMed Central (PMC) - NIH. [Link]
-
An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. bioRxiv. [Link]
-
Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian. DSpace@MIT. [Link]
-
On the optimal design of metabolic RNA labeling experiments. PLOS. [Link]
-
RNA dynamics revealed by metabolic RNA labeling and biochemical nucleoside conversions. PubMed. [Link]
-
On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]
-
Photo-controlled cell-specific metabolic labeling of RNA. eScholarship.org. [Link]
-
Best practices for RNA storage and sample handling. QIAGEN. [Link]
-
Tips and Tricks for RNA Isolation. LubioScience. [Link]
-
Stable Isotope-Labeled RNA Phosphoramidites to Facilitate Dynamics by NMR. ResearchGate. [Link]
-
Impact of Methods on the Measurement of mRNA Turnover. MDPI. [Link]
-
Pulse Labeling of RNA of Mammalian Cells. PubMed Central (PMC) - NIH. [Link]
-
Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. National Institutes of Health (NIH). [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PubMed Central (PMC) - NIH. [Link]
-
Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PubMed Central (PMC) - NIH. [Link]
-
Tips for RNA Extraction Troubleshooting. MP Biomedicals. [Link]
-
A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers. [Link]
Sources
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the optimal design of metabolic RNA labeling experiments | bioRxiv [biorxiv.org]
- 10. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pulse Labeling of RNA of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the optimal design of metabolic RNA labeling experiments | PLOS Computational Biology [journals.plos.org]
- 21. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. biotium.com [biotium.com]
- 23. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 24. Tips and Tricks for RNA Isolation - LubioScience [lubio.ch]
- 25. zymoresearch.com [zymoresearch.com]
- 26. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 28. neb.com [neb.com]
- 29. mpbio.com [mpbio.com]
Application Notes and Protocols for Uracil-¹³C,¹⁵N₂ Metabolic Labeling and Data Analysis
A Senior Application Scientist's Guide to Quantifying RNA Dynamics
For researchers, scientists, and drug development professionals, understanding the life cycle of RNA is fundamental to deciphering the complexities of gene expression and its role in disease. The abundance of any given RNA is not merely a reflection of its transcription rate; it is a dynamic equilibrium between RNA synthesis and degradation.[1][2] This guide provides an in-depth technical overview and detailed protocols for employing Uracil-¹³C,¹⁵N₂ metabolic labeling to precisely measure these kinetics, offering a powerful tool to investigate cellular responses to therapeutic agents and disease progression.
The Principle and Power of Isotopic RNA Labeling
Metabolic labeling with stable, non-radioactive isotopes is a cornerstone technique for tracing the fate of molecules within a living system.[3] By introducing a "heavy" version of a precursor molecule, we can distinguish newly synthesized molecules from the pre-existing pool. In this context, Uracil-¹³C,¹⁵N₂ serves as an ideal tracer for RNA synthesis.[4][5] Uracil is a nucleobase unique to RNA. When cells are supplied with Uracil-¹³C,¹⁵N₂, it is incorporated into the uridine triphosphate (UTP) pool and subsequently into newly transcribed RNA molecules.
The key advantage of using Uracil-¹³C,¹⁵N₂ is the significant mass shift it imparts. Each incorporated labeled uracil molecule increases the mass of the resulting RNA fragment, allowing for clear separation and quantification of "new" (heavy) versus "old" (light) RNA populations using mass spectrometry.[6][7] This enables the calculation of RNA synthesis and decay rates, providing a dynamic view of the transcriptome that is unattainable with standard RNA sequencing, which only provides a static snapshot of RNA abundance.[1][8]
Experimental Workflow: From Cell Culture to a Labeled Transcriptome
The success of any metabolic labeling experiment hinges on careful planning and execution. The following protocol outlines a robust workflow for labeling cellular RNA with Uracil-¹³C,¹⁵N₂.
-
Labeling Strategy:
-
Pulse Labeling: Cells are exposed to the labeled uracil for a defined period. This is ideal for measuring synthesis rates.
-
Pulse-Chase Experiment: After a pulse of labeled uracil, the medium is replaced with one containing unlabeled uracil. This allows for the direct measurement of the decay of the labeled RNA population over time.[9]
-
-
Time Points: The selection of time points is critical. A pilot experiment is recommended to determine the optimal labeling duration for the specific cell type and biological question. For many mammalian cell lines, significant incorporation can be observed within hours.
-
Controls: Unlabeled control samples (cultured in parallel without the isotopic tracer) are essential for establishing the natural isotopic distribution and for baseline comparisons.[3]
-
Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
-
Medium Preparation: Prepare the labeling medium by supplementing standard cell culture medium with Uracil-¹³C,¹⁵N₂. The final concentration may need optimization, but a starting point of 100-200 µM is common.
-
Initiate Labeling (t=0): Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Time Course Incubation: Return the cells to the incubator. Harvest replicate plates at each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Harvesting:
-
At each time point, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., containing TRIzol or a similar reagent) to preserve RNA integrity.
-
-
RNA Extraction: Proceed immediately with total RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. It is crucial to work quickly and in an RNase-free environment.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis or a Bioanalyzer.
Data Acquisition by Liquid Chromatography-Mass Spectrometry (LC-MS)
Once high-quality RNA has been isolated, the next step is to prepare it for mass spectrometry to measure the incorporation of the isotopic label.
-
RNA Hydrolysis:
-
To an aliquot of total RNA (typically 1-5 µg), add nuclease P1 and incubate to digest the RNA into individual nucleoside monophosphates.
-
Subsequently, add bacterial alkaline phosphatase to dephosphorylate the nucleoside monophosphates into nucleosides. This two-step enzymatic digestion is crucial for efficient and complete hydrolysis.
-
-
Sample Cleanup: Remove proteins and enzymes, typically by centrifugal filtration, to prevent interference with the LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared nucleoside mixture into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the nucleosides using a suitable column (e.g., a reverse-phase C18 column). This ensures that each nucleoside enters the mass spectrometer at a distinct time, reducing signal suppression.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode. Use a triple quadrupole instrument for its high sensitivity and quantitative capabilities.[10]
-
Selected Reaction Monitoring (SRM): Set up SRM transitions to specifically detect and quantify both unlabeled (light) and labeled (heavy) uracil.
-
Light Uracil: Monitor the transition of the precursor ion (M+0) to a specific product ion.
-
Heavy Uracil-¹³C,¹⁵N₂: Monitor the transition of the precursor ion (M+4, due to two ¹³C and two ¹⁵N atoms) to its corresponding product ion.
-
-
The Data Analysis Workflow: From Raw Peaks to Biological Insight
The analysis of metabolic labeling data is a multi-step process that transforms raw instrument output into meaningful biological parameters like synthesis and degradation rates.[11]
The initial phase focuses on extracting reliable quantitative data from the raw LC-MS files and ensuring data quality.
-
Peak Integration: Use instrument-specific software or open-source tools to integrate the chromatographic peak areas for both the light (M+0) and heavy (M+4) uracil SRM transitions for each sample.
-
Quality Control (QC): Robust QC is non-negotiable for reliable results.[12][13][14]
-
Pooled QC Samples: Prepare a pooled sample by mixing small aliquots from every experimental sample. Inject this pooled QC periodically throughout the analytical run (e.g., every 8-10 samples).[15] The signal intensity of metabolites in the QC samples should remain stable, indicating consistent instrument performance.
-
Internal Standards: Spiking samples with a known concentration of a non-biological, isotopically labeled compound can help monitor and correct for variations in sample preparation and instrument response.[12]
-
-
Normalization: To correct for minor variations in sample loading or instrument sensitivity, data can be normalized. Total Ion Current (TIC) normalization or normalization to a stable, endogenous metabolite are common strategies.[16]
The core quantitative measurement is the fraction of newly synthesized RNA, also known as fractional enrichment (FE).
-
Extract Intensities: For each time point, obtain the integrated peak intensities for heavy (I_heavy) and light (I_light) uracil.
-
Calculate Fractional Enrichment: The fraction of labeled uracil at a given time (t) is calculated as:
FE(t) = I_heavy / (I_heavy + I_light)
This value represents the proportion of the total uracil pool that is newly synthesized at that time.
To extract the rates of synthesis (k_s) and degradation (k_d), the fractional enrichment data over time is fitted to a mathematical model of RNA kinetics.[1][8]
Assuming constant rates during the labeling period, the dynamics of labeled RNA can be described by the following differential equation:
d(FE)/dt = k_s * (1 - FE) - k_d * FE
Under typical experimental conditions where the labeled precursor rapidly equilibrates and is in excess, the model simplifies. The rise in fractional enrichment over time primarily reflects the combined effects of synthesis and degradation (i.e., the turnover rate).
The fractional enrichment (FE) at time (t) can be modeled by the equation:
FE(t) = FE_max * (1 - e^-(k_d * t))
Where:
-
FE_max is the maximum fractional enrichment at steady state.
-
k_d is the degradation rate constant (turnover rate). The half-life of the RNA can be calculated as t₁/₂ = ln(2) / k_d .
By fitting the experimental FE(t) data points to this equation using non-linear regression, one can solve for the degradation rate constant (k_d). The synthesis rate (k_s) can then be inferred from the relationship between total RNA abundance, synthesis, and degradation at steady state.[2]
Data Presentation and Interpretation
The final output of this workflow is a set of quantitative parameters that describe RNA dynamics. Presenting this data clearly is essential for interpretation.
| Gene | Condition | RNA Half-life (hours) [Mean ± SD] | Synthesis Rate (units/hour) [Mean ± SD] | p-value (Half-life) |
| Gene A | Control | 8.2 ± 0.7 | 105 ± 12 | 0.005 |
| Gene A | Drug X | 4.1 ± 0.5 | 101 ± 15 | |
| Gene B | Control | 15.6 ± 1.9 | 55 ± 8 | 0.910 |
| Gene B | Drug X | 15.2 ± 2.1 | 58 ± 7 | |
| Gene C | Control | 6.5 ± 0.9 | 210 ± 25 | 0.001 |
| Gene C | Drug X | 6.8 ± 1.1 | 102 ± 18 |
Interpretation: In this hypothetical example, Drug X significantly decreases the half-life of Gene A's mRNA, indicating it promotes its degradation. It has no effect on the stability of Gene B's mRNA. For Gene C, the drug significantly reduces its synthesis rate without affecting its stability. This level of detail allows for a much deeper understanding of the drug's mechanism of action.
References
-
de Pretis, S., Kress, T., & Pelizzola, M. (2017). Genome-wide dynamics of RNA synthesis, processing, and degradation without RNA metabolic labeling. PLoS computational biology, 13(7), e1005688. Available at: [Link].
-
Friedel, C. C., & Dölken, L. (2009). High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay. RNA, 15(11), 2039-2050. Available at: [Link].
-
Zeisel, A., Köstler, W. J., Molotski, N., Tsai, J. M., Krauthgamer, R., Jacob-Hirsch, J., ... & Domany, E. (2011). Genome-wide modeling of transcription kinetics reveals patterns of RNA production delays. Molecular systems biology, 7(1), 533. Available at: [Link].
-
Huan, T., & Li, L. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 7(11), 1373-1393. Available at: [Link].
-
NGS Data Analysis Services | Expert Bioinformatics for RNA-Seq. Lexogen. Available at: [Link].
-
Metabolomics Data Analysis for Accurate Biological Insights. IROA Technologies. Available at: [Link].
-
Rabani, M., Kher, J., O'Keeffe, S., Shrier, I., Kirshenbaum, E., Hanna, J. H., ... & Friedman, N. (2014). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature biotechnology, 32(8), 786-793. Available at: [Link].
-
Kinetic characterization of RNA synthesis catalyzed by the model hyperthermophilic archaeon Thermococcus kodakarensis RNA polymerase. (2021). Journal of Biological Chemistry, 297(4), 101188. Available at: [Link].
-
13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube. Available at: [Link].
-
Furlan, M., Galeota, E., & Pelizzola, M. (2020). INSPEcT-GUI Reveals the Impact of the Kinetic Rates of RNA Synthesis, Processing, and Degradation, on Premature and Mature RNA Species. Frontiers in genetics, 11, 756. Available at: [Link].
-
A. D. Patti, G. J. (2012). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Analytical and bioanalytical chemistry, 404(2), 379-390. Available at: [Link].
-
Har-El, Y. E., & Kpatral, V. (2020). Impact of Methods on the Measurement of mRNA Turnover. International journal of molecular sciences, 21(18), 6688. Available at: [Link].
-
Lukavsky, P. J., & Puglisi, J. D. (2004). Isotope labeling strategies for NMR studies of RNA. Journal of biomolecular NMR, 29(3), 269-281. Available at: [Link].
-
Understanding the Role of Mass Spectrometry in Metabolomics. (2023). Silantes. Available at: [Link].
-
Protocol for quality control in metabolic profiling of biological fluids by U(H)PLC-MS. (2022). Nature Protocols, 17(12), 2757-2782. Available at: [Link].
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature protocols, 7(3), 508-526. Available at: [Link].
-
RaNA-seq. RaNA-Seq. Available at: [Link].
-
Freiburg RNA Tools. Freiburg RNA Tools. Available at: [Link].
-
De-Crécy-Lagard, V., & G. A. (2018). Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2096-2104. Available at: [Link].
-
Hasper, J., Welle, K., Hryhorenko, J., Ghaemmaghami, S., & Buchwalter, A. (2021). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular systems biology, 17(11), e10469. Available at: [Link].
-
Qiu, X., Wu, C., Li, Y., Wang, M., & Li, W. (2023). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. Nature Communications, 14(1), 3843. Available at: [Link].
-
Bioinformatics Tools for Non-Coding RNA Analysis. CD Genomics. Available at: [Link].
-
Thürmann, M., & Rentmeister, A. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 183. Available at: [Link].
-
Experimental design and quality control in metabolomics. EMBL-EBI. Available at: [Link].
-
Li, A., Zhang, J., & Zhou, Z. (2019). A systematic evaluation of bioinformatics tools for identification of long noncoding RNAs. RNA, 25(4), 488-499. Available at: [Link].
-
Le, N., & N. A. (2022). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 18(11), e11153. Available at: [Link].
-
Quality Control in Metabolomics. Thames Restek. Available at: [Link].
-
A benchmark of RNA-seq data normalization methods for transcriptome mapping. (2023). Briefings in Bioinformatics, 24(5), bbad292. Available at: [Link].
-
Ahn, W. S., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 24(6), 1089-1096. Available at: [Link].
-
Normalization. Single-cell best practices. Available at: [Link].
-
Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. (2022). Metabolites, 12(7), 605. Available at: [Link].
-
Park, S., Bi, Y., & Garcia, A. C. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Journal of Proteome Research, 21(3), 856-866. Available at: [Link].
-
Sitarska, A., Skora, L., & Fernández, C. (2015). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of biomolecular NMR, 62(3), 291-298. Available at: [Link].
-
Wang, Y., & Y. L. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroscience, 16, 968988. Available at: [Link].
Sources
- 1. Genome-wide dynamics of RNA synthesis, processing, and degradation without RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.cs.duke.edu [courses.cs.duke.edu]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iroatech.com [iroatech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Experimental design and quality control in metabolomics | Introduction to metabolomics analysis [ebi.ac.uk]
- 14. thamesrestek.co.uk [thamesrestek.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Nucleic Acid Architecture with Uracil-Specific Isotope Labeling
Introduction: Overcoming the Resolution Barrier in Nucleic Acid NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules in solution, providing insights that are complementary to X-ray crystallography and cryo-electron microscopy.[1][2] However, the application of NMR to nucleic acids, particularly RNA, has historically been hampered by significant challenges. Unlike proteins with their 20 distinct amino acid building blocks, RNA is composed of only four different nucleotides, leading to severe chemical shift degeneracy and spectral overlap, especially in larger molecules.[3][4][5][6] This spectral complexity makes unambiguous resonance assignment—the critical first step in any structure determination—a formidable task.
To overcome these limitations, the strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool in the field.[4][5][7] Isotope labeling enhances both the sensitivity and spectral resolution of NMR experiments.[5][7] Specifically, labeling with ¹³C and ¹⁵N allows for the use of heteronuclear multi-dimensional NMR experiments, which spread out the crowded proton signals into additional dimensions based on the chemical shifts of the directly bonded carbon and nitrogen atoms.[8][9][10] This guide focuses on the application of Uracil-¹³C,¹⁵N₂ labeling, a specific and highly effective strategy to simplify complex RNA spectra and unlock detailed structural and dynamic information. By selectively labeling only the uracil residues, we can effectively filter the spectrum, isolating signals from these specific nucleotides and their immediate neighbors, thereby providing crucial starting points for assignment and detailed probes of local structure.
The Rationale Behind Uracil-¹³C,¹⁵N₂ Labeling
The choice to specifically label uracil with both ¹³C and ¹⁵N is rooted in several key advantages that directly address the challenges of RNA NMR:
-
Spectral Simplification: By enriching only uracil residues, the complexity of the resulting NMR spectra is dramatically reduced.[3][4] This allows researchers to focus on a subset of signals, making resonance assignment more tractable, especially for larger RNA molecules.
-
Probing Hydrogen Bonding: The ¹⁵N labels on the uracil imino (N3) and amino groups provide a direct means to study the hydrogen bonding patterns that define RNA secondary and tertiary structure.[11] Experiments like the HNN-COSY can definitively identify Watson-Crick and non-canonical base pairs involving uracil.[12]
-
Access to Unique Correlations: The presence of both ¹³C and ¹⁵N labels enables a suite of powerful triple-resonance experiments (e.g., HNCCH) that can correlate protons and carbons across the glycosidic bond, linking the base to the ribose sugar.[3] These through-bond correlations are invaluable for sequential assignment.
-
Dynamics and Interactions: Isotope labeling is crucial for relaxation studies that probe the dynamics of specific residues. Uracil often plays a key role in the flexibility of RNA, participating in loops and recognition sites.[13][14] Labeled uracils can serve as sensitive reporters on local conformational changes upon binding to proteins, small molecules, or other nucleic acids.
Workflow for Preparing Uracil-¹³C,¹⁵N₂ Labeled RNA
The most common method for producing isotopically labeled RNA for NMR studies is through in vitro transcription using bacteriophage T7 RNA polymerase.[4][5][15] This process requires labeled nucleotide triphosphates (NTPs) as substrates. The overall workflow can be broken down into several key stages.
Figure 1: A generalized workflow for the preparation of Uracil-¹³C,¹⁵N₂ labeled RNA for NMR spectroscopy.
Detailed Protocol: Enzymatic Synthesis of Uracil-¹³C,¹⁵N₂ Labeled RNA
This protocol outlines the steps for generating milligram quantities of high-purity, selectively labeled RNA suitable for structural studies.
Part 1: Preparation of Reagents
-
Labeled UTP: Obtain Uracil-¹³C,¹⁵N₂-UTP. This can be purchased commercially or synthesized enzymatically from labeled precursors.[15][16] For this protocol, we assume the use of commercially available UTP. The other three NTPs (ATP, CTP, GTP) should be unlabeled and of high purity.
-
DNA Template: Prepare a linear double-stranded DNA template containing the T7 RNA polymerase promoter sequence upstream of the desired RNA coding sequence.[17] This is typically achieved by PCR amplification or by linearization of a plasmid vector with a restriction enzyme.
-
Transcription Buffer (10x): Prepare a sterile solution of 400 mM Tris-HCl (pH 8.0), 200-300 mM MgCl₂, 50 mM DTT, and 10 mM Spermidine. The optimal MgCl₂ concentration may need to be titrated for your specific RNA sequence.
Part 2: In Vitro Transcription Reaction
Causality Insight: The goal is to maximize the yield of full-length RNA while ensuring efficient incorporation of the labeled UTP. T7 RNA polymerase is highly processive and specific for its promoter, making it ideal for this purpose.[4][18]
-
Assemble the Reaction: In a sterile, RNase-free microcentrifuge tube on ice, combine the following reagents in order. The example below is for a 1 mL reaction, which can be scaled as needed.
| Reagent | Stock Concentration | Volume for 1 mL | Final Concentration |
| Nuclease-Free Water | - | to 1 mL | - |
| 10x Transcription Buffer | 10x | 100 µL | 1x |
| DTT | 100 mM | 100 µL | 10 mM |
| ATP, CTP, GTP Mix | 50 mM each | 80 µL | 4 mM each |
| Uracil-¹³C,¹⁵N₂-UTP | 50 mM | 80 µL | 4 mM |
| Linear DNA Template | ~1 µg/µL | 20-50 µL | 20-50 µg/mL |
| RNase Inhibitor | 40 U/µL | 5 µL | 200 U/mL |
| T7 RNA Polymerase | High Concentration | 10-20 µL | Varies |
-
Incubation: Mix gently but thoroughly. Incubate the reaction at 37°C for 4-6 hours. For some templates, longer incubation times (overnight) may increase yield, but can also increase the risk of product degradation.
-
Template Removal: After incubation, add 10 µL of RNase-free DNase I (1 U/µL) to the reaction mixture. Incubate at 37°C for 30-60 minutes to digest the DNA template.[19]
Part 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Trustworthiness Check: Denaturing PAGE is a crucial step to separate the full-length RNA product from aborted transcripts, unincorporated NTPs, and enzymes.[5] This ensures the final sample is homogenous, which is critical for high-quality NMR spectra.
-
Precipitation: Stop the reaction by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol. Precipitate at -20°C overnight or -80°C for at least 1 hour.
-
Pellet and Resuspend: Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C. Carefully decant the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and dry the pellet briefly. Resuspend the pellet in 100-200 µL of RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Gel Electrophoresis: Run the sample on a denaturing (7-8 M Urea) polyacrylamide gel of an appropriate percentage to resolve your RNA of interest.
-
Visualization and Excision: Visualize the RNA bands by UV shadowing.[19] Excise the band corresponding to the full-length product using a sterile scalpel.
Part 4: Elution and Desalting
-
Elution: Crush the excised gel slice into small pieces and place it in a microcentrifuge tube. Add 2-3 volumes of elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA). Incubate overnight at 4°C on a rotator.
-
Recovery: Separate the eluate from the gel fragments by centrifugation through a filter tube. Precipitate the RNA from the eluate with ethanol as described previously.
-
Desalting and Buffer Exchange: Resuspend the final RNA pellet in a small volume of nuclease-free water. The sample must be buffer exchanged into the final NMR buffer (e.g., 10 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O). This is typically done using centrifugal concentrators with an appropriate molecular weight cutoff, which also serves to concentrate the sample to the desired NMR concentration (typically 0.5-1.0 mM).
Application in NMR Spectroscopy
With a pure, selectively labeled RNA sample, a range of powerful NMR experiments can be performed to extract structural information.
Figure 2: Relationship between the labeled sample, key NMR experiments, and the structural information obtained.
Example Data: Identifying Uracil Imino Protons
A 2D ¹H-¹⁵N HSQC spectrum is often the first experiment performed. In an unlabeled RNA, this spectrum would show signals from all guanine and uracil imino protons involved in hydrogen bonds. With a Uracil-¹³C,¹⁵N₂ labeled sample, only the uracil imino protons will appear, instantly confirming their identity and providing clean probes for base pairing.
| Nucleus | Typical Chemical Shift Range (ppm) | Comments |
| Uracil N3 (imino) | 155 - 165 | Observed only when protected from exchange (i.e., in a base pair). |
| Uracil H3 (imino) | 12.0 - 14.5 | Chemical shift is highly sensitive to hydrogen bond geometry. |
| Uracil C2 | ~152 | |
| Uracil C4 | ~168 | |
| Uracil C5 | ~104 | |
| Uracil C6 | ~143 |
Note: Chemical shifts are approximate and can vary significantly based on the local chemical environment.[20][21][22]
This selective labeling strategy, combined with experiments like ¹⁵N-edited NOESY, allows for the unambiguous identification of through-space interactions between a specific uracil and other nucleotides, providing critical long-range distance restraints for structure calculation.
Conclusion
The use of Uracil-¹³C,¹⁵N₂ labeling is a robust and effective strategy for simplifying the NMR analysis of nucleic acids. By reducing spectral complexity and enabling a powerful suite of heteronuclear NMR experiments, this approach provides researchers with the tools needed to dissect the intricate three-dimensional architectures of RNA. The detailed protocol provided herein offers a validated pathway for producing high-quality labeled samples, paving the way for detailed investigations into RNA structure, dynamics, and their roles in complex biological processes and as therapeutic targets.
References
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids - Silantes. (2023, December 3). Retrieved from [Link]
-
Bhattacharya, A., & Bhabha, G. (n.d.). Applications of NMR to structure determination of RNAs large and small - PMC - NIH. Retrieved from [Link]
-
Marchanka, A., Simon, B., & Carlomagno, T. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC - NIH. Frontiers in Molecular Biosciences, 8. Retrieved from [Link]
-
Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. Retrieved from [Link]
-
Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 46(1), 113–125. Retrieved from [Link]
-
Stable Isotope Labeling for Nucleic Acids - Creative Biostructure. (n.d.). Retrieved from [Link]
-
Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 46(1), 113–125. Retrieved from [Link]
-
Marchanka, A., Simon, B., & Carlomagno, T. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8. Retrieved from [Link]
-
LeBlanc, R. M., & Longhini, A. P. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(8), 7676–7744. Retrieved from [Link]
-
LeBlanc, R. M., & Longhini, A. P. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC. Chemical Reviews, 122(8), 7676–7744. Retrieved from [Link]
-
Le, R., & Tugarinov, V. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC. Molecules, 26(18), 5581. Retrieved from [Link]
-
Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. Retrieved from [Link]
-
Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. Retrieved from [Link]
-
Le, R., & Tugarinov, V. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5581. Retrieved from [Link]
-
Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. Retrieved from [Link]
-
Le, R., & Tugarinov, V. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. Retrieved from [Link]
-
Researchers unlock secret of RNA's versatility. (1994, December 9). LBL News. Retrieved from [Link]
-
Tolbert, T. J., & Williamson, J. R. (1996). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - NIH. Journal of Biomolecular NMR, 8(2), 165–177. Retrieved from [Link]
-
Huang, H., & Yu, Y.-T. (2013). Synthesis and Labeling of RNA In Vitro - PMC - NIH. Current Protocols in Molecular Biology, 102, 4.15.1–4.15.14. Retrieved from [Link]
-
Furihata, T., & Abe, H. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 40(2), e10. Retrieved from [Link]
-
Tolbert, T. J. (1996). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. Retrieved from [Link]
-
Huang, H., & Yu, Y.-T. (2013). Synthesis and Labeling of RNA In Vitro. ResearchGate. Retrieved from [Link]
-
Why is nitrogen isotopic labelling required for protein NMR? - Biology Stack Exchange. (2016, June 21). Retrieved from [Link]
-
Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. (n.d.). Retrieved from [Link]
-
Masse, J. E., & Feigon, J. (1999). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC - NIH. Nucleic Acids Research, 27(12), e12. Retrieved from [Link]
-
Agris, P. F., Sierzputowska-Gracz, H., & Smith, C. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. SciSpace. Retrieved from [Link]
-
Wacker, A., Weigand, J. E., & Suess, B. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC. Biomolecular NMR Assignments, 16(1), 163–169. Retrieved from [Link]
-
Facelli, J. C., & Grant, D. M. (1993). 15N Chemical Shift Tensors of Uracil Determined from 15N Powder Pattern and 15N-13C Dipolar NMR Spectroscopy. The Journal of Physical Chemistry, 97(41), 10811–10815. Retrieved from [Link]
-
Petersheim, M., & Turner, D. H. (1988). Influence of uracil on the conformational behaviour of RNA oligonucleotides in solution. European Journal of Biochemistry, 173(2), 335–342. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 8. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 13. Researchers unlock secret of RNA's versatility [www2.lbl.gov]
- 14. Influence of uracil on the conformational behaviour of RNA oligonucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 20. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Quantification of Uracil in Biological Matrices using Isotope Dilution Mass Spectrometry with a Uracil-¹³C,¹⁵N₂ Internal Standard
Introduction: The Rationale for Precision in Uracil Quantification
Uracil, a fundamental nucleobase, plays a critical role in various biological processes. In the context of drug development and clinical research, particularly in oncology, the accurate measurement of uracil levels in plasma or serum has emerged as a crucial biomarker. It is instrumental in predicting the toxicity of fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU). A deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for uracil and 5-FU catabolism, can lead to severe or even fatal toxicity in patients receiving standard doses of these drugs. Pre-treatment screening of plasma uracil concentrations can help identify patients with DPD deficiency, allowing for dose adjustments and improved safety.[1][2]
Given the critical clinical decisions based on these measurements, the analytical method employed for uracil quantification must be of the highest accuracy and precision. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering unparalleled specificity and accuracy.[3][4] This application note provides a detailed protocol for the quantification of uracil in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the principles of IDMS. The cornerstone of this method is the use of a stable isotope-labeled (SIL) internal standard, specifically Uracil-¹³C,¹⁵N₂.
Why Uracil-¹³C,¹⁵N₂? The Superiority of Heavy Atom Isotope Labeling
The choice of internal standard is paramount in IDMS. An ideal internal standard should behave identically to the analyte during sample preparation and analysis, thus compensating for any variability.[5] While deuterated (²H-labeled) standards are commonly used, they can exhibit limitations. The physicochemical differences between protium (¹H) and deuterium (²H) can sometimes lead to chromatographic separation from the native analyte and potential for isotope exchange, compromising accuracy.[6][7]
In contrast, internal standards labeled with heavy atoms like ¹³C and ¹⁵N are considered superior for several reasons:[6][8][9]
-
Co-elution: Uracil-¹³C,¹⁵N₂ has virtually identical physicochemical properties to endogenous uracil, ensuring they co-elute during chromatographic separation. This is critical for effective compensation of matrix effects, which are a common source of ion suppression or enhancement in LC-MS/MS analysis.[5][6]
-
Isotopic Stability: The carbon-13 and nitrogen-15 labels are integrated into the core ring structure of the uracil molecule, making them chemically stable with no risk of isotope exchange during sample processing, storage, or analysis.[5][6][7]
-
Reduced Isotope Effects: The larger mass difference provided by the dual ¹³C and ¹⁵N labeling minimizes potential isotopic effects during ionization and fragmentation in the mass spectrometer.
By employing Uracil-¹³C,¹⁵N₂, this protocol establishes a robust and self-validating system for the precise and accurate quantification of uracil, meeting the stringent requirements of clinical and pharmaceutical research.
Principle of Isotope Dilution Mass Spectrometry
IDMS is a primary ratio method of measurement.[10] The core principle involves adding a known amount of an isotopically enriched standard (the "spike," in this case, Uracil-¹³C,¹⁵N₂) to a sample containing an unknown amount of the native analyte (uracil).[3][11] After allowing the standard and analyte to equilibrate, the mixture is processed and analyzed by LC-MS/MS. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of added standard is known, the unknown concentration of the native analyte can be precisely calculated from this ratio.[3][11]
This approach effectively corrects for variations in sample extraction recovery, matrix effects, and instrument response, as both the analyte and the internal standard are affected proportionally.
Caption: Workflow of Isotope Dilution Mass Spectrometry for Uracil Quantification.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Uracil (Analyte) | ≥99% purity | Sigma-Aldrich or equivalent |
| Uracil-¹³C,¹⁵N₂ (Internal Standard) | Isotopic Purity ≥99% | Cambridge Isotope Laboratories, Inc. or equivalent |
| Acetonitrile | LC-MS Grade | Fisher Scientific or equivalent |
| Methanol | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore Milli-Q system or equivalent |
| Human Plasma (for standards and QCs) | K₂EDTA, charcoal-stripped | Golden West Diagnostics or equivalent |
| Volumetric flasks, pipettes, and tips | Class A | VWR or equivalent |
| Microcentrifuge tubes | 1.5 mL | Eppendorf or equivalent |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, adhering to the principles outlined in the harmonized ICH M10 guideline for bioanalytical method validation.[12][13][14]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Proper preparation of calibration standards is fundamental to the accuracy of the IDMS method.[1] Gravimetric preparation is recommended for the highest accuracy.
-
Primary Stock Solutions (1 mg/mL):
-
Uracil (Native): Accurately weigh approximately 10 mg of uracil and dissolve in a 10 mL volumetric flask with 50:50 (v/v) Methanol:Water to obtain a final concentration of 1 mg/mL.
-
Uracil-¹³C,¹⁵N₂ (Internal Standard - IS): Accurately weigh approximately 1 mg of Uracil-¹³C,¹⁵N₂ and dissolve in a 1 mL volumetric flask with 50:50 (v/v) Methanol:Water to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate stock solutions of native uracil by serially diluting the primary stock solution with 50:50 Methanol:Water.
-
Prepare a working Internal Standard (IS) solution by diluting the IS primary stock to a concentration of 1 µg/mL.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare CC and QC samples by spiking appropriate volumes of the native uracil working solutions into charcoal-stripped human plasma.
-
A typical calibration curve might range from 5 to 1000 ng/mL.[15]
-
QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting uracil from plasma.[16][17]
-
Aliquot Samples: Pipette 100 µL of plasma (unknown sample, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 25 µL of the 1 µg/mL working IS solution to each tube. This adds a fixed amount of the internal standard to every sample, which is the cornerstone of the IDMS procedure.
-
Precipitate Proteins: Add 400 µL of chilled acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation and equilibration of the IS with the sample.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Method optimization is recommended for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | Shimadzu Nexera, Waters ACQUITY UPLC, or equivalent |
| Column | Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic, e.g., 97% A, 3% B |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
Optimized Multiple Reaction Monitoring (MRM) Transitions:
The selection of specific precursor-to-product ion transitions is crucial for the selectivity of the assay.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale |
| Uracil (Native) | 113.1 | 96.1 | [M+H]⁺ precursor, characteristic fragment from loss of NH₃ |
| Uracil-¹³C,¹⁵N₂ (IS) | 116.1 | 98.1 | [M+H]⁺ precursor with +3 Da mass shift, corresponding fragment |
Note: The exact m/z values for the internal standard are based on the incorporation of one ¹³C and two ¹⁵N atoms. These transitions should be confirmed and optimized by direct infusion of the standard compounds.
Data Analysis and Quantification
Calibration Curve Construction
A calibration curve is generated by plotting the peak area ratio of the native uracil to the Uracil-¹³C,¹⁵N₂ internal standard against the nominal concentration of the uracil calibration standards. A linear regression with a 1/x² weighting is typically used for bioanalytical assays. The curve must meet acceptance criteria for linearity (e.g., r² > 0.99).
The IDMS Calculation
The concentration of uracil in an unknown sample is determined using the generated calibration curve. The fundamental equation of IDMS, in the context of using a calibration curve, simplifies the process. The ratio of the analyte to the IS is the critical measurement.[3]
The concentration of uracil in the sample (C_sample) is calculated by the analysis software using the regression equation from the calibration curve:
Response Ratio = (Peak Area of Uracil) / (Peak Area of Uracil-¹³C,¹⁵N₂)
C_sample = (Response Ratio - Intercept) / Slope
Where:
-
Response Ratio is the measured peak area ratio in the unknown sample.
-
Intercept and Slope are determined from the linear regression of the calibration curve.
This approach, which is standard practice for organic IDMS, relies on the calibration curve to correct for any minor differences in ionization efficiency or fragmentation between the analyte and the SIL-IS, ensuring the highest accuracy.[3]
Method Validation: A Self-Validating System
To ensure the reliability of the data for regulatory submissions or critical clinical decisions, the method must be fully validated according to guidelines from regulatory bodies like the FDA and EMA (now harmonized under ICH M10).[12][13][14]
Summary of Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Calibration Curve | To demonstrate the relationship between response and concentration over the intended range. | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. The use of Uracil-¹³C,¹⁵N₂ is designed to minimize this effect. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100% due to correction by the IS. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
By rigorously validating these parameters, the protocol becomes a self-validating system, providing a high degree of confidence in the final reported concentrations.
Conclusion
This application note details a robust, accurate, and precise method for the quantification of uracil in human plasma using Isotope Dilution Mass Spectrometry. The strategic use of a Uracil-¹³C,¹⁵N₂ internal standard is a key feature of this protocol, providing superior analytical performance by ensuring co-elution with the native analyte and eliminating the risk of isotopic exchange. This method is highly suitable for applications in clinical research and drug development where reliable uracil concentration data is essential for patient safety and therapeutic decision-making. Adherence to the described validation procedures will ensure that the method meets the stringent requirements of regulatory authorities.
References
-
European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. DOI:10.1039/D4JA00029C. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. DOI:10.2172/1359684. Retrieved from [Link]
-
Meija, J. (2009). General equation for multiple spiking isotope dilution mass spectrometry. NRC Publications Archive. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]
-
De Bièvre, P., & Peiser, H. S. (1997). Basic equations and uncertainties in isotope-dilution mass spectrometry for traceability to SI of values obtained by this primary method. Fresenius' journal of analytical chemistry, 359(5), 523-525. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
ASCPT. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
-
ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
Marcoux, F. S., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. Retrieved from [Link]
-
Jiang, H., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of chromatography B, Analytical technologies in the biomedical and life sciences, 769(1), 169–176. Retrieved from [Link]
-
ResearchGate. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Retrieved from [Link]
Sources
- 1. Preparation of Calibration Solutions | NIST [nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ukisotope.com [ukisotope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 11. osti.gov [osti.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
- 14. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Uracil-¹³C,¹⁵N₂ in Cell Culture
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low incorporation efficiency of Uracil-¹³C,¹⁵N₂ in cell culture-based stable isotope labeling experiments. As a self-validating system, this guide provides in-depth troubleshooting strategies grounded in the principles of cellular metabolism and experimental best practices.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low Uracil-¹³C,¹⁵N₂ incorporation.
Q1: Why is my isotopic enrichment of RNA so low after labeling with Uracil-¹³C,¹⁵N₂?
A1: Low isotopic enrichment is a multifaceted issue that can stem from several factors. The primary reasons include competition from the de novo pyrimidine synthesis pathway, the presence of unlabeled uracil or its precursors in the culture medium, poor cell health, or suboptimal labeling conditions. This guide will walk you through a systematic approach to identify and resolve the root cause.
Q2: How does Uracil-¹³C,¹⁵N₂ get incorporated into cellular RNA?
A2: Uracil-¹³C,¹⁵N₂ is incorporated into the cellular nucleotide pool via the pyrimidine salvage pathway.[1][2] This pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA.[1] Once the labeled uracil is transported into the cell, it is converted into uridine monophosphate (UMP) and subsequently into other pyrimidine nucleotides that are the building blocks for RNA synthesis.
Q3: Can I completely block the de novo pyrimidine synthesis pathway?
A3: While complete blockage can be cytotoxic, the de novo pathway can be significantly inhibited using specific pharmacological agents. For instance, Brequinar is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[3] However, the use of such inhibitors should be carefully optimized to avoid adverse effects on cell viability.
Q4: Is the transport of uracil into the cells a limiting factor?
A4: Generally, the transport of uracil across the cell membrane is a rapid and efficient process mediated by a saturable transport system and is unlikely to be the rate-limiting step for its incorporation into nucleotides.[4][5] However, extreme experimental conditions or specific cell line characteristics could potentially influence transport efficiency.
Q5: How long should I incubate my cells with the labeled uracil?
A5: The optimal incubation time is a balance between achieving high isotopic enrichment and maintaining cell health. It is highly dependent on the cell line's doubling time and metabolic rate. A time-course experiment is strongly recommended to determine the ideal labeling duration for your specific experimental system.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving the underlying causes of low Uracil-¹³C,¹⁵N₂ incorporation.
Section 1: The Metabolic Crossroads - De Novo vs. Salvage Pathways
The efficiency of labeled uracil incorporation is fundamentally dictated by the competition between the pyrimidine salvage pathway (which utilizes the labeled precursor) and the de novo synthesis pathway (which produces unlabeled pyrimidines from simpler molecules like glutamine, aspartate, and bicarbonate).[2][3]
-
Causality: Many cancer cell lines and rapidly proliferating cells exhibit upregulated de novo nucleotide synthesis to meet the high demand for DNA and RNA production.[6][7] This intrinsic metabolic state can significantly dilute the labeled uracil pool with newly synthesized, unlabeled pyrimidines.
-
Troubleshooting Steps:
-
Cell Line Characterization: Investigate the known metabolic characteristics of your cell line. Some cell types are known to rely more heavily on the de novo pathway.
-
Inhibition of De Novo Synthesis:
-
Protocol: Treat cells with an inhibitor of the de novo pathway, such as Brequinar, to block DHODH. A starting point for optimization could be a concentration range of 1-10 µM, but a dose-response curve is essential to determine the optimal, non-toxic concentration for your specific cell line.
-
Rationale: By suppressing the endogenous production of unlabeled pyrimidines, you increase the reliance of the cells on the salvage pathway, thereby enhancing the incorporation of the labeled uracil.
-
-
Caption: Competition between de novo and salvage pathways for pyrimidine synthesis.
Section 2: Optimizing the Cellular Environment
The composition of the cell culture medium and the overall health of the cells are critical determinants of metabolic activity and, consequently, labeling efficiency.
-
Causality: Standard cell culture media often contain unlabeled nucleosides, including uridine, which will directly compete with the uptake and incorporation of labeled uracil. Serum is also a significant source of unlabeled nucleosides.
-
Troubleshooting Steps:
-
Use Dialyzed Serum: If your experiment requires serum, switch to dialyzed fetal bovine serum (dFBS) to remove small molecules, including unlabeled nucleosides.
-
Custom Media Formulation: For serum-free conditions, ensure your basal medium is free of unlabeled pyrimidine nucleosides. Consider using a custom formulation if necessary.
-
Pre-incubation in Pyrimidine-free Medium: Before adding the labeled uracil, wash the cells and pre-incubate them in a pyrimidine-free medium for a short period (e.g., 1-2 hours) to deplete the intracellular pools of unlabeled precursors.
-
-
Causality: Cells that are stressed, senescent, or not in an active phase of proliferation will have lower rates of RNA synthesis and, therefore, reduced incorporation of any nucleotide precursor.[8]
-
Troubleshooting Steps:
-
Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
Label During Logarithmic Growth: Ensure that you are performing the labeling experiment when the cells are in the logarithmic (log) growth phase, as this is when metabolic activity and RNA synthesis are at their peak.[8]
-
Optimize Seeding Density: Avoid both sparse and overly confluent cultures. Sparse cultures may have a long lag phase, while confluent cultures may experience contact inhibition and reduced proliferation.
-
Section 3: Experimental Protocol and Workflow
A well-designed and executed experimental protocol is fundamental to achieving reproducible and high-efficiency labeling.
Caption: A generalized workflow for stable isotope labeling with Uracil-¹³C,¹⁵N₂.
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium using a basal medium known to be free of pyrimidines. Supplement with dialyzed FBS if required. Dissolve the Uracil-¹³C,¹⁵N₂ in the medium to the desired final concentration (typically in the range of 10-100 µM, to be optimized).
-
Pre-incubation: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the pre-warmed, pyrimidine-free medium. Incubate for 1-2 hours.
-
Labeling: Aspirate the pre-incubation medium and replace it with the prepared labeling medium containing Uracil-¹³C,¹⁵N₂.
-
Incubation: Place the cells back in the incubator for the predetermined optimal labeling time.
-
Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate using an appropriate lysis buffer for RNA extraction.
-
RNA Extraction and Analysis: Proceed with your standard protocol for RNA extraction.[9] The isotopic enrichment can then be determined by mass spectrometry.
Section 4: Data Analysis and Interpretation
Accurate data analysis is crucial for correctly interpreting the results of your labeling experiment.
-
Causality: Failure to account for the natural abundance of ¹³C and ¹⁵N isotopes can lead to an overestimation of the actual incorporation of the labeled tracer.[10]
-
Troubleshooting Steps:
-
Analyze Unlabeled Control: Always include a control group of cells cultured in a medium without the labeled uracil. This will allow you to determine the natural isotopic distribution.
-
Use Isotope Correction Software: Employ specialized software or algorithms to correct the raw mass spectrometry data for the natural abundance of heavy isotopes.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low Uracil-¹³C,¹⁵N₂ incorporation.
Quantitative Data Summary
| Parameter | Recommended Range/Action | Rationale |
| Uracil-¹³C,¹⁵N₂ Concentration | 10 - 100 µM | To be optimized for each cell line to ensure saturation of the salvage pathway without causing toxicity. |
| Labeling Duration | Cell-line dependent | Should be determined empirically through a time-course experiment. |
| Cell Density at Labeling | 50-70% Confluency | Ensures cells are in the logarithmic growth phase for maximal metabolic activity. |
| Serum Type | Dialyzed FBS | Removes small molecules, including competing unlabeled pyrimidine nucleosides. |
| De Novo Pathway Inhibitor | e.g., Brequinar (1-10 µM) | To be optimized via a dose-response curve to minimize toxicity. |
References
-
Title: Nucleotide salvage - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrimidine Synthesis and Salvage Pathway Source: JJ Medicine (YouTube) URL: [Link]
-
Title: De novo and salvage pathway of nucleotides synthesis.pptx Source: SlideShare URL: [Link]
-
Title: Physiological Media in Studies of Cell Metabolism Source: PMC - PubMed Central URL: [Link]
-
Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: PMC - PubMed Central URL: [Link]
-
Title: Facilitated Transport of Uracil and 5-fluorouracil, and Permeation of Orotic Acid Into Cultured Mammalian Cells Source: PubMed URL: [Link]
-
Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: PubMed Central URL: [Link]
-
Title: Nucleotide supplements alter proliferation and differentiation of cultured human (Caco-2) and rat (IEC-6) intestinal epithelial cells Source: PubMed URL: [Link]
-
Title: Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy Source: Journal of the American Chemical Society URL: [Link]
-
Title: Central Metabolism in Mammals and Plants as a Hub for Controlling Cell Fate Source: PMC - PubMed Central URL: [Link]
-
Title: De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors Source: PMC - PubMed Central URL: [Link]
-
Title: Nucleotide imbalance decouples cell growth from cell proliferation Source: bioRxiv URL: [Link]
-
Title: Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice Source: bioRxiv URL: [Link]
-
Title: Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Source: Frontiers in Oncology URL: [Link]
-
Title: Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy Source: Journal of the American Chemical Society URL: [Link]
-
Title: What is the difference between salvage and denovo synthesis of nucleotides? Source: Quora URL: [Link]
-
Title: Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models Source: bioRxiv URL: [Link]
-
Title: Nucleotide imbalance decouples cell growth from cell proliferation Source: ResearchGate URL: [Link]
-
Title: Troubleshooting RNA Isolation Source: Bitesize Bio URL: [Link]
-
Title: Regulation of mammalian nucleotide metabolism and biosynthesis Source: Nucleic Acids Research URL: [Link]
-
Title: Position-specific stable carbon isotope analysis of pyrimidines Source: Penn State University Libraries URL: [Link]
-
Title: Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: PMC - PubMed Central URL: [Link]
-
Title: Citric acid cycle - Wikipedia Source: Wikipedia URL: [Link]
-
Title: In vivo stable isotope labeling of 13C and 15N... Source: F1000Research URL: [Link]
-
Title: A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry Source: PubMed URL: [Link]
Sources
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Uracil-¹³C,¹⁵N₂ for Metabolic Labeling of RNA
Welcome to the technical support center for optimizing Uracil-¹³C,¹⁵N₂ concentration in metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage stable isotope labeling to study RNA synthesis, turnover, and dynamics. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in scientific expertise, providing not just protocols, but the reasoning behind them to ensure your experiments are both successful and interpretable.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Uracil-¹³C,¹⁵N₂ for metabolic labeling of RNA.
1. What is the purpose of using Uracil-¹³C,¹⁵N₂ for metabolic labeling?
Uracil-¹³C,¹⁵N₂ is a stable, non-radioactive isotopically labeled precursor for RNA synthesis. When introduced to cells in culture, it is taken up and incorporated into newly transcribed RNA molecules. The heavier isotopes (¹³C and ¹⁵N) act as a "tag" that allows for the differentiation of newly synthesized RNA from pre-existing RNA. This is invaluable for studying RNA dynamics, such as transcription rates, RNA processing, and degradation kinetics, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][][3]
2. How does Uracil-¹³C,¹⁵N₂ get incorporated into RNA?
Mammalian cells possess a pyrimidine salvage pathway that allows them to recycle nucleobases like uracil.[4][5][6] Exogenously supplied Uracil-¹³C,¹⁵N₂ is transported into the cell and converted into Uridine Monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT). UMP is then further phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP). This labeled UTP is then used by RNA polymerases as a substrate for transcription, leading to the incorporation of the ¹³C and ¹⁵N isotopes into the nascent RNA chain.[4][7]
3. What is the typical concentration range for Uracil-¹³C,¹⁵N₂ in cell culture?
There is no universal optimal concentration for Uracil-¹³C,¹⁵N₂. The ideal concentration is highly dependent on the cell type, its metabolic rate, and the specific experimental goals. It is crucial to empirically determine the optimal concentration for your specific cell line. A typical starting point for optimization experiments can range from 10 µM to 200 µM.
4. Is Uracil-¹³C,¹⁵N₂ toxic to cells?
While stable isotopes themselves are not inherently toxic, high concentrations of any nucleobase, including uracil, can potentially perturb normal cellular metabolism and induce cytotoxicity.[8] It is essential to perform a cytotoxicity assay to determine the maximum tolerated concentration of Uracil-¹³C,¹⁵N₂ for your specific cell line before proceeding with labeling experiments.
5. How long should I label my cells with Uracil-¹³C,¹⁵N₂?
The optimal labeling time depends on the research question. For studying rapid changes in transcription, a short pulse-labeling of 1-4 hours may be sufficient. For achieving a high degree of labeling for steady-state analysis, a longer incubation of 24 hours or more might be necessary. The optimal labeling time is a critical parameter that should be carefully considered and optimized for each experiment.[9][10][11][12]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during Uracil-¹³C,¹⁵N₂ metabolic labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no incorporation of Uracil-¹³C,¹⁵N₂ | 1. Suboptimal Uracil-¹³C,¹⁵N₂ concentration: The concentration may be too low for efficient uptake and incorporation. 2. Inefficient pyrimidine salvage pathway: Some cell lines may have low activity of the UPRT enzyme. 3. Short labeling time: The incubation period may be insufficient for detectable labeling. 4. RNA degradation: The labeled RNA may be rapidly degraded. | 1. Perform a concentration titration experiment: Test a range of concentrations (e.g., 10, 50, 100, 200 µM) to find the optimal concentration for your cell line. 2. Consider cell line selection: If possible, choose a cell line known to have an active pyrimidine salvage pathway. 3. Increase labeling time: Extend the incubation period (e.g., 8, 16, 24 hours) and assess incorporation at different time points. 4. Use RNase inhibitors during RNA extraction: Ensure the integrity of your RNA samples.[13][14] |
| High cell death or signs of cytotoxicity | 1. Uracil-¹³C,¹⁵N₂ concentration is too high: Exceeding the tolerated concentration can be toxic to cells. 2. Contamination of the Uracil-¹³C,¹⁵N₂ stock solution. | 1. Perform a cytotoxicity assay: Determine the maximum non-toxic concentration using methods like MTT or LDH assays.[15] 2. Use a lower concentration of Uracil-¹³C,¹⁵N₂. 3. Ensure the sterility of your stock solution. |
| High variability in labeling efficiency between replicates | 1. Inconsistent cell seeding density: Variations in cell number can affect nutrient availability and uptake. 2. Inconsistent labeling conditions: Differences in incubation time or Uracil-¹³C,¹⁵N₂ concentration between replicates. 3. Batch effects in sample processing: Processing samples at different times can introduce variability.[16] | 1. Ensure accurate and consistent cell counting and seeding. 2. Maintain strict consistency in all experimental parameters. 3. Process all samples in the same batch whenever possible. [16] |
| Difficulty in detecting labeled RNA by mass spectrometry | 1. Low labeling efficiency: Insufficient incorporation of the stable isotopes. 2. Suboptimal sample preparation for LC-MS/MS: Inefficient RNA digestion or purification. 3. Incorrect mass spectrometer settings: The instrument may not be optimized for detecting the mass shift of the labeled nucleosides. | 1. Re-optimize the labeling concentration and time as described above. 2. Optimize the enzymatic digestion of RNA to nucleosides and ensure efficient cleanup. 3. Consult with a mass spectrometry specialist to optimize the instrument parameters for detecting ¹³C and ¹⁵N labeled nucleosides. [17][18] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in optimizing Uracil-¹³C,¹⁵N₂ concentration.
Protocol 1: Determining the Optimal Concentration of Uracil-¹³C,¹⁵N₂
This experiment aims to identify the concentration of Uracil-¹³C,¹⁵N₂ that provides the highest incorporation efficiency without causing significant cytotoxicity.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Uracil-¹³C,¹⁵N₂ stock solution (e.g., 10 mM in sterile DMSO or water)
-
96-well and 6-well cell culture plates
-
MTT or LDH cytotoxicity assay kit
-
Reagents for RNA extraction
-
LC-MS/MS system
Procedure:
Part A: Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of Uracil-¹³C,¹⁵N₂ concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for your intended labeling period (e.g., 24 hours).
-
Assay: Perform the MTT or LDH assay according to the manufacturer's instructions to assess cell viability.
-
Analysis: Determine the highest concentration of Uracil-¹³C,¹⁵N₂ that does not significantly reduce cell viability. This is your maximum tolerated concentration.
Part B: Labeling Efficiency Titration
-
Cell Seeding: Seed your cells in a 6-well plate.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing a range of Uracil-¹³C,¹⁵N₂ concentrations up to the maximum tolerated concentration determined in Part A.
-
Incubation: Incubate for your desired labeling time.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of uracil in the extracted RNA (see Protocol 2).
-
Analysis: Determine the concentration that provides the best balance of high incorporation efficiency and minimal cytotoxicity.
Protocol 2: Assessing Uracil-¹³C,¹⁵N₂ Incorporation by LC-MS/MS
This protocol outlines the general steps for quantifying the percentage of labeled uracil in total RNA.
Materials:
-
Total RNA sample labeled with Uracil-¹³C,¹⁵N₂
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system with a suitable column for nucleoside separation (e.g., C18)
Procedure:
-
RNA Digestion: Digest 1-5 µg of total RNA to its constituent nucleosides using Nuclease P1 and bacterial alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other interfering substances, for example, by ultrafiltration.
-
LC-MS/MS Analysis: Inject the digested sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution to separate the nucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both unlabeled (¹²C,¹⁴N) and labeled (¹³C,¹⁵N) uridine.
-
-
Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled uridine.
-
Calculate the percentage of incorporation using the following formula: % Incorporation = [Area(labeled Uridine) / (Area(labeled Uridine) + Area(unlabeled Uridine))] * 100
-
IV. Visualizations and Diagrams
Uracil Salvage Pathway and Incorporation into RNA
Caption: Metabolic pathway of Uracil-¹³C,¹⁵N₂ incorporation into RNA.
Experimental Workflow for Optimizing Uracil-¹³C,¹⁵N₂ Concentration
Caption: Workflow for determining the optimal Uracil-¹³C,¹⁵N₂ concentration.
V. References
-
Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2018). On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]
-
Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2019). On the optimal design of metabolic RNA labeling experiments. PLOS Computational Biology, 15(11), e1007465. [Link]
-
Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2018). On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]
-
Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2019). On the optimal design of metabolic RNA labeling experiments. PLOS Computational Biology, 15(11), e1007465. [Link]
-
Guenther, U. P., Jank, T., & Aktories, K. (2015). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 81(13), 4443-4452. [Link]
-
Witz, S., et al. (2019). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology, 181(1), 65-81. [Link]
-
Ipata, P. L., & Camici, M. (2000). Uracil salvage pathway in PC12 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1502(2), 333-340. [Link]
-
Andersen, P. S., Frees, D., Fast, R., & Mygind, B. (1995). Uracil uptake in Escherichia coli K-12: isolation of uraA mutants and cloning of the gene. Journal of bacteriology, 177(8), 2008–2013. [Link]
-
Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2019). The key characteristics of metabolic RNA labeling experiments A. ResearchGate. [Link]
-
Arsène-Ploetze, F., et al. (2010). Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies. Journal of Bacteriology, 192(15), 3848-3858. [Link]
-
Guenther, U. P., Jank, T., & Aktories, K. (2015). Sensitive, Efficient Quantitation of C-13-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry for Applications in Stable Isotope Probing. ResearchGate. [Link]
-
Ipata, P. L., & Camici, M. (2000). Uracil salvage pathway in PC12 cells. ResearchGate. [Link]
-
MetwareBio. (2024). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. MetwareBio. [Link]
-
D'Souza, R. N., et al. (2011). Isotope labeling strategies for NMR studies of RNA. Journal of biomolecular NMR, 49(3-4), 161–189. [Link]
-
Waters Corporation. (2024). RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. Waters Corporation. [Link]
-
Luo, Y., Walla, M., & Wyatt, M. D. (2008). Uracil incorporation into genomic DNA does not predict toxicity caused by chemotherapeutic inhibition of thymidylate synthase. DNA repair, 7(2), 162–169. [Link]
-
Kellner, S., & Helm, M. (2014). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 5(4), 925-946. [Link]
-
MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. MP Biomedicals. [Link]
-
Dickman, R., & Al-Hashimi, H. M. (2020). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods, 17(1), 53-56. [Link]
-
L-A. G., et al. (2018). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(12), 2440–2451. [Link]
-
Sitarska, A., et al. (2015). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of biomolecular NMR, 62(4), 375–385. [Link]
-
Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. Nucleic Acids Research, 20(17), 4507-4513. [Link]
-
Wiechert, W. (2007). Optimal Design of Isotope Labeling Experiments. Metabolic Engineering, 9(5-6), 412-429. [Link]
-
National Cancer Institute. (n.d.). Experimental Design: Best Practices. National Cancer Institute. [Link]
-
Everley, P. A., et al. (2004). Quantitative cancer proteomics: stable isotope labeling with amino acids in cell culture (SILAC) as a tool for prostate cancer research. Molecular & cellular proteomics : MCP, 3(7), 729–735. [Link]
-
Dayie, K. T., & Thakur, V. (2011). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of biomolecular NMR, 50(2), 167–178. [Link]
-
L-A. G., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1738, 1–17. [Link]
-
Mattar, P., et al. (2020). 13C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. British journal of cancer, 123(5), 753–761. [Link]
-
Kroll, A., et al. (2009). Assessing nanotoxicity in cells in vitro. Methods in molecular biology (Clifton, N.J.), 585, 115–129. [Link]
-
Gygi, S. P., et al. (2001). Optimization of the isotope-coded affinity tag-labeling procedure for quantitative proteome analysis. Analytical biochemistry, 297(2), 125–133. [Link]
-
Tugarinov, V., et al. (2017). An improved protocol for amino acid type-selective isotope labeling in insect cells. Journal of biomolecular NMR, 68(3), 185–196. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. On the optimal design of metabolic RNA labeling experiments | bioRxiv [biorxiv.org]
- 12. On the optimal design of metabolic RNA labeling experiments | PLOS Computational Biology [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Uracil-¹³C,¹⁵N₂ Mass Spectrometry Analysis
Welcome to the technical support center for troubleshooting Uracil-¹³C,¹⁵N₂ mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to poor signal-to-noise ratios in their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary symptoms of a poor signal-to-noise (S/N) ratio in my Uracil-¹³C,¹⁵N₂ analysis?
A1: A poor signal-to-noise ratio manifests in several ways that can compromise the quality and reliability of your data. Key symptoms include an elevated baseline in your mass spectra or chromatograms, the appearance of persistent, non-analyte peaks (e.g., from plasticizers or solvent additives), and a generally decreased S/N ratio where your uracil peak is difficult to distinguish from the background noise.[1] This makes accurate quantification challenging, especially for low-concentration samples.[2]
Q2: I'm observing a high, noisy baseline in my total ion chromatogram (TIC). What is the most likely cause?
A2: A high, noisy baseline is often a sign of contamination within the LC-MS system.[2] The source of this contamination can be multifaceted, originating from sample residues, impurities in the mobile phase, matrix effects from complex samples, or column bleed.[2] To mitigate this, it is crucial to use high-purity, LC-MS grade solvents and additives and to ensure that solvent reservoirs are meticulously cleaned.[1] Regularly running system suitability tests and solvent blanks can help identify and troubleshoot the source of the contamination before it affects your sample analysis.[2][3]
Q3: My signal intensity for Uracil-¹³C,¹⁵N₂ is unexpectedly low, even with a clean baseline. What should I investigate first?
A3: When the baseline is clean but signal intensity is weak, the issue often lies with the ionization process or analyte concentration.[4] First, verify that your sample concentration is appropriate; excessively dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[4] Next, focus on the ion source settings. Inefficient ionization is a primary cause of poor signal strength.[2] This involves a systematic optimization of parameters like gas flows, temperatures, and capillary voltage to match the specific properties of Uracil-¹³C,¹⁵N₂.
Q4: What are "matrix effects" and how can they impact my Uracil-¹³C,¹⁵N₂ quantification?
A4: Matrix effects refer to the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the sample matrix.[5][6] These effects can either suppress or enhance the signal of your Uracil-¹³C,¹⁵N₂, leading to inaccurate quantification.[7][8] The phenomenon is particularly prevalent with electrospray ionization (ESI), where competition for charge and access to the droplet surface occurs in the ion source.[6][7] The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C, ¹⁵N-labeled uracil, is the best practice to compensate for these effects, as the SIL standard co-elutes with the analyte and experiences similar matrix-induced suppression or enhancement.[5][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal-to-noise issues. The workflow is divided into three key areas: Sample & Mobile Phase, Liquid Chromatography (LC) System, and Mass Spectrometer (MS) Settings.
Troubleshooting Workflow Overview
The following diagram illustrates a logical flow for troubleshooting poor S/N. Start with the most common and easiest-to-check issues before moving to more complex system diagnostics.
Caption: A step-by-step workflow for troubleshooting poor S/N.
Guide 1: Contamination and Matrix Effects
High background noise is a frequent culprit for poor S/N. This guide helps you identify and eliminate sources of contamination.
Q: My blank injections show a high and noisy baseline. What should I do?
A: This strongly indicates contamination from the LC system or solvents.[1][2]
Protocol: System Decontamination
-
Prepare Fresh Mobile Phase: Discard all existing mobile phases. Thoroughly clean the solvent bottles with an appropriate solvent (e.g., isopropanol), rinse with high-purity water, and finally with your new mobile phase. Use freshly opened, LC-MS grade solvents and additives.[1]
-
System Flush: Replace the analytical column with a union. Flush the entire LC system with a strong solvent series. A common flush sequence is:
-
100% LC-MS grade water
-
100% Isopropanol
-
100% Methanol
-
Re-equilibrate with your initial mobile phase conditions.
-
-
Run Blank Injections: After flushing, run several blank injections (injecting mobile phase) to ensure the baseline is clean and stable. If the background remains high, the contamination may be in the mass spectrometer's ion source.[3]
Q: My sample matrix is complex (e.g., plasma, urine). How can I minimize matrix effects?
A: Effective sample preparation is critical for removing interfering components.[9]
Recommended Sample Preparation Techniques
| Technique | Principle | Best For | Key Advantage |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile). | Serum, Plasma | Simple, fast, and effective for removing the bulk of proteins.[10] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases to separate from interferences.[9] | Urine, Plasma | Can provide a cleaner extract than PPT by removing different classes of interferences. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away.[9] | Various matrices | Offers high selectivity and can significantly concentrate the analyte, leading to cleaner extracts and improved S/N.[11] |
For Uracil analysis in serum, a combination of protein precipitation followed by SPE has been shown to be effective in reducing phospholipids and providing clean extracts.[11]
Guide 2: LC Method Optimization
Poor chromatography leads to broad peaks, which inherently have lower height and worse S/N.
Q: My Uracil-¹³C,¹⁵N₂ peak is broad or tailing. How can I improve the peak shape?
A: Peak shape issues can stem from the column, mobile phase, or extra-column volume.
Protocol: Improving Peak Shape
-
Column Health Check:
-
Ensure the column is not contaminated or expired. Retained matrix components can bleed off and cause issues.[1] Consider flushing or back-flushing the column according to the manufacturer's instructions.
-
Verify you are using an appropriate column. For a polar compound like uracil, a C18 column with good aqueous stability (e.g., with polar end-capping) or a HILIC column is often suitable.[11][12]
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of uracil. A mobile phase containing a small amount of a modifier like formic acid (e.g., 0.1%) is commonly used to ensure consistent protonation and good peak shape in positive ion mode.[10]
-
Gradient Optimization:
-
An inefficient gradient can lead to poor peak focusing. Ensure your starting percentage of organic solvent is low enough for good retention of uracil on a reversed-phase column.
-
A steeper gradient can sometimes sharpen peaks, but may compromise resolution from nearby interferences. Experiment with the gradient slope around the elution time of your analyte.
-
Guide 3: Mass Spectrometer Parameter Optimization
Even with a perfect sample and LC separation, suboptimal MS settings will result in poor sensitivity.
Q: How do I optimize the ESI source parameters for Uracil-¹³C,¹⁵N₂?
A: The goal is to maximize the efficiency of desolvation and ionization of your analyte while minimizing in-source fragmentation and chemical noise.[13][14] This requires a systematic, parameter-by-parameter tuning process.
Protocol: ESI Source Optimization via Infusion
-
Prepare a Tuning Solution: Prepare a solution of your Uracil-¹³C,¹⁵N₂ standard (e.g., 100-500 ng/mL) in a solvent mixture that mimics your LC eluent at the time of elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse the Solution: Using a syringe pump, infuse the tuning solution directly into the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Tune Parameters Systematically: While observing the signal intensity for the Uracil-¹³C,¹⁵N₂ precursor ion, adjust the following parameters one at a time to find the optimal value. It is often best to start with the manufacturer's recommended settings.
Key ESI Parameters and Their Function
| Parameter | Function | Starting Point (Typical) | Optimization Rationale |
| Drying Gas Temp. | Aids in desolvation of droplets. | 270-325 °C[15] | Too low: Incomplete desolvation, lower signal. Too high: Thermal degradation of analyte. |
| Drying Gas Flow | Removes solvent vapor from the source. | 5-12 L/min[15] | Higher flow rates are needed for higher LC flow rates. Helps in desolvation. |
| Nebulizer Pressure | Forms the aerosol spray; affects droplet size. | 30-60 psig[15][16] | Affects spray stability and droplet size, which influences ionization efficiency. |
| Capillary Voltage | Creates the potential difference that drives the electrospray. | 2000-4000 V[15] | Optimize for maximum signal intensity and stability. Excessively high voltage can cause discharge. |
| Sheath Gas Temp. | (On some sources) Focuses the spray and aids desolvation. | 250-400 °C[17] | Similar to drying gas; helps evaporate solvent from droplets more efficiently. |
| Sheath Gas Flow | (On some sources) Narrows the ESI plume. | 5-12 L/min[17] | Helps collimate the spray, improving ion sampling into the MS inlet. |
Note: Optimal values are instrument-dependent. The provided ranges are common starting points.[15][16][17]
Parameter Relationship Diagram
The interplay between LC flow rate and key ESI source parameters is critical for maintaining good sensitivity.
Caption: Relationship between LC flow and key MS source parameters.
By systematically working through these guides, you can effectively diagnose the root cause of poor signal-to-noise in your Uracil-¹³C,¹⁵N₂ analysis and take targeted steps to improve the quality and reliability of your data.
References
-
PubMed. (2025). Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra. Retrieved from [Link]
-
Crawford Scientific. (n.d.). LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Chromatography Forum. (2020). High background after preventative maintenance. Retrieved from [Link]
-
Oxford Academic. (2007). noise model for mass spectrometry based proteomics. Retrieved from [Link]
-
Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Retrieved from [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? Retrieved from [Link]
-
Oxford Academic. (n.d.). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Retrieved from [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
-
ResearchGate. (2015). Noise and Baseline Filtration in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
-
Spectroscopy Online. (2014). Chemical Noise in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
ACS Publications. (n.d.). Fellgett Revisited: On the Nature of Noise in Two-Dimensional Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Retrieved from [Link]
-
Oxford Academic. (n.d.). general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. Retrieved from [Link]
-
ResearchGate. (2014). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Retrieved from [Link]
-
LCGC International. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized LC/MS/MS conditions ensure method specificity. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. Retrieved from [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? Retrieved from [Link]
Sources
- 1. LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide [shimadzu.nl]
- 2. zefsci.com [zefsci.com]
- 3. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. opentrons.com [opentrons.com]
- 10. sciex.com [sciex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Uracil-¹³C,¹⁵N₂
Welcome to the technical support center for the synthesis of high-purity, isotopically labeled Uracil-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specialized chemical synthesis. The following troubleshooting guides and FAQs are based on established methodologies and field-proven insights to help you overcome common challenges and ensure the integrity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis and purification of Uracil-¹³C,¹⁵N₂.
Question 1: My final product shows low isotopic enrichment. What are the likely causes and how can I fix this?
Answer:
Low isotopic enrichment is a critical issue that compromises the utility of the final product as a tracer or internal standard.[1][2] The root cause typically lies in the dilution of the labeled isotopes with their naturally abundant counterparts.
Potential Causes & Solutions:
-
Contaminated Starting Materials: The isotopic purity of your precursors, particularly the labeled urea ([¹³C,¹⁵N₂]-urea), is paramount. Verify the certificate of analysis (CoA) for all labeled reagents. If in doubt, acquire a new, high-purity batch.
-
Atmospheric Contamination: Reactions sensitive to moisture or atmospheric CO₂ can introduce unlabeled carbon and nitrogen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Side Reactions and Exchange: In certain synthetic routes, harsh pH or high temperatures can facilitate exchange reactions with unlabeled species present in solvents or reagents. A modern approach to mitigate this is the "deconstruction-reconstruction" strategy, which involves ring-opening the pyrimidine and then reconstructing it with the labeled amidine, achieving very high isotopic enrichment.[3][4]
Workflow for Diagnosing Isotopic Purity Issues
Caption: Troubleshooting workflow for low isotopic enrichment.
Question 2: I'm observing significant impurities in my crude product before purification. How can I identify and minimize them?
Answer:
The presence of impurities can complicate purification and affect final yield and purity.[5] Common impurities in pyrimidine synthesis include unreacted starting materials, intermediates, and byproducts from side reactions.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If your reaction does not go to completion, you will have leftover precursors.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Extend the reaction time or adjust the stoichiometry if necessary.
-
-
Ring-Opened Intermediates: Incomplete cyclization can leave linear intermediates in the reaction mixture.
-
Solution: Ensure optimal temperature and catalyst concentration to drive the cyclization to completion.
-
-
Related Pyrimidine Structures: Byproducts like 5-chlorouracil or barbituric acid derivatives can form under certain conditions.[]
-
Solution: Tightly control the reaction pH and avoid overly harsh reagents. The choice of solvent can also influence byproduct formation.
-
A multi-component reaction approach in ethanol has been used for synthesizing uracil derivatives and may offer a pathway with fewer side products.[8]
Question 3: My HPLC purification is yielding poor results, such as peak tailing and low resolution. What adjustments should I make?
Answer:
HPLC is a powerful tool for purifying uracil and its derivatives, but it requires careful method development.[9][10] Poor chromatographic performance is a common and solvable issue.
HPLC Troubleshooting Table
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Column Overload | Dilute the sample or inject a smaller volume.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Uracil is a polar, neutral compound, often analyzed in HILIC or mixed-mode chromatography.[9] | |
| Secondary Interactions | Use a column with end-capping or add a competing agent (e.g., a small amount of triethylamine for basic impurities) to the mobile phase.[6] | |
| Poor Resolution | Suboptimal Mobile Phase | Systematically vary the ratio of organic solvent to aqueous buffer. Consider a gradient elution to improve the separation of compounds with different polarities.[6] |
| Unsuitable Column | For polar compounds like uracil, a standard C18 column may not provide enough retention. Consider a C8 column or, more effectively, a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column.[6][9] | |
| No Peaks Detected | Compound Not Eluting | The mobile phase may be too weak (not polar enough for reversed-phase, or too polar for HILIC). Adjust the solvent composition accordingly. |
| Low Concentration | Concentrate the sample before injection. |
HPLC Troubleshooting Decision Tree
Caption: Decision tree for common HPLC purification problems.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method to confirm the final purity and identity of my synthesized Uracil-¹³C,¹⁵N₂?
A comprehensive quality control (QC) strategy involves multiple analytical techniques to confirm identity, chemical purity, and isotopic enrichment.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (LC-MS) | Confirm molecular weight and isotopic enrichment. | A parent ion peak corresponding to the mass of Uracil-¹³C,¹⁵N₂. The isotopic distribution should confirm >98% enrichment. |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical and radiochemical purity. | A single, sharp peak for the target compound. Purity is typically assessed by the area percentage of the main peak, with a target of >98%.[10] |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm chemical structure and the position of ¹³C labels. | The ¹H NMR spectrum should match the standard uracil spectrum. The ¹³C NMR will show signals corresponding to the labeled carbon positions, often with splitting patterns due to coupling with ¹⁵N.[8] |
Q2: What are the key steps in a typical synthesis protocol for Uracil-¹³C,¹⁵N₂?
While multiple routes exist[11][12], a common and effective method involves the cyclization of a C4-labeled precursor with isotopically labeled urea.
General Synthetic Workflow:
-
Precursor Synthesis: Synthesize a suitable C3-C4 building block, such as a labeled malic acid or cyanoacetate derivative.
-
Cyclization: React the precursor with high-purity [¹³C,¹⁵N₂]-urea in the presence of a base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol. This step forms the pyrimidine ring.
-
Acidic Workup: Neutralize the reaction mixture and precipitate the crude uracil product.
-
Purification: Purify the crude product using recrystallization or, for higher purity, preparative HPLC.[13]
-
QC Analysis: Validate the final product using Mass Spectrometry, HPLC, and NMR as described above.
Q3: How should I store the high-purity Uracil-¹³C,¹⁵N₂ product?
To maintain its integrity, the lyophilized solid product should be stored under controlled conditions. Based on recommendations for similar compounds, store at room temperature, protected from light and moisture.[14] For long-term storage, keeping it in a desiccator under an inert atmosphere is advisable.
References
- Schweizer, M. P., et al. (1980). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research.
- MedChemExpress. (n.d.). Uracil-13C4,15N2.
- Schweizer, M. P., et al. (1980). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). PubMed.
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Unknown Authors. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. [Source not further specified].
- Unknown Authors. (2025). Towards One-Step and Universal Synthesis of Hypermodified Uracil Nucleosides: acp3U and cmnm5U. bioRxiv.
- MedChemExpress. (n.d.). Uracil-13C2,15N2.
- Unknown Authors. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PMC - NIH.
- Grainger, R. M. (1976). The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Anal Biochem.
- Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed.
- UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
- Unknown Authors. (n.d.). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society.
- Unknown Authors. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies.
- SynThink. (n.d.). Uracil EP Impurities & USP Related Compounds.
- Unknown Authors. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- Unknown Authors. (2025). Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Nucleotides on Newcrom AH Column.
- Unknown Authors. (2025). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv.
- Unknown Authors. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC - NIH.
- Cambridge Isotope Laboratories, Inc. (n.d.). Uracil (2-¹³C, 99%).
- Unknown Authors. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. PubMed.
- BOC Sciences. (n.d.). Fluorouracil and Impurities.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. figshare.com [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. researchgate.net [researchgate.net]
- 14. isotope.com [isotope.com]
Uracil-13C,15N2 stability issues during sample storage and preparation.
Welcome to the technical support resource for Uracil-¹³C,¹⁵N₂. This guide is designed for researchers, clinical scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in quantitative bioanalysis. The chemical fidelity of your standard is paramount for accurate and reproducible results. This document provides in-depth troubleshooting advice and validated protocols to address common stability challenges encountered during sample storage and preparation.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of Uracil-¹³C,¹⁵N₂.
Q1: What are the recommended storage conditions for solid (neat) Uracil-¹³C,¹⁵N₂?
A1: Solid Uracil-¹³C,¹⁵N₂ is chemically stable. For long-term stability, it should be stored at room temperature or refrigerated (-20°C), protected from light and moisture.[1][2][3][4] Tightly sealed containers are essential to prevent hydration. Under these conditions, the compound is stable for years.[5]
Q2: I've prepared a stock solution of Uracil-¹³C,¹⁵N₂ in an organic solvent (e.g., DMSO). How should I store it?
A2: Stock solutions in anhydrous organic solvents like DMSO are generally stable. We recommend storage at -20°C or -80°C for long-term use.[6] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation or concentration changes due to evaporation.
Q3: My research involves analyzing plasma samples. Can I store my plasma samples with the Uracil-¹³C,¹⁵N₂ internal standard already added?
A3: This is strongly discouraged. The primary cause of uracil instability in biological matrices is not chemical breakdown of the standard itself, but enzymatic activity within the sample.[7] Storing unprocessed or even processed samples spiked with the standard can lead to inaccurate quantification. The internal standard should be added during the sample extraction procedure, immediately prior to protein precipitation, to accurately reflect any analyte loss during this final stage.
Q4: What causes Uracil-¹³C,¹⁵N₂ to be unstable in biological samples like blood or serum?
A4: The instability is primarily due to residual enzymatic activity in the biological matrix.[7] Two main enzymatic processes are of concern:
-
Ex Vivo Formation of Unlabeled Uracil: Enzymes like uridine phosphorylase and thymidine phosphorylase can remain active after sample collection, converting uridine and deoxyuridine into unlabeled uracil.[7] This artificially inflates the endogenous uracil concentration, leading to an inaccurate analyte-to-internal standard ratio.
-
Degradation of Uracil: The enzyme dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the pyrimidine degradation pathway, can catabolize both endogenous uracil and the labeled internal standard.[8][9]
These processes are highly temperature-dependent and occur rapidly at room temperature.
Q5: How quickly does degradation occur in whole blood or plasma at room temperature?
A5: The change in uracil concentration is significant and rapid. Studies have shown that uracil levels in whole blood and serum can increase by over 12% and 47%, respectively, after just 2 hours at room temperature.[7][10] To ensure reliable results, the time between blood collection and centrifugation/processing should be minimized, ideally not exceeding one hour.[11][12]
Q6: Does pH affect the stability of Uracil-¹³C,¹⁵N₂?
A6: Yes, pH is a critical factor in the chemical stability of pyrimidines. While Uracil-¹³C,¹⁵N₂ is relatively stable around neutral pH, acidic conditions can promote hydrolysis of the N-glycosidic bond if it were part of a nucleoside, and can also affect the pyrimidine ring itself.[13][14] For purified DNA storage, a slightly basic buffer (pH ~8.0) is recommended to prevent acid-catalyzed hydrolysis.[15]
Q7: Is Uracil-¹³C,¹⁵N₂ sensitive to light?
A7: Yes. Like other pyrimidines, uracil is susceptible to photodegradation upon exposure to UV light. This can lead to the formation of photohydrates or pyrimidine dimers, altering the chemical structure of the standard.[16][17][18] It is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials.[1][2]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to Uracil-¹³C,¹⁵N₂ stability.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in QC/calibrator signal | 1. Inconsistent Sample Handling Time: Samples left at room temperature for varying durations before processing.[11] 2. Repeated Freeze-Thaw Cycles: Aliquots of stock or working solutions were thawed and refrozen multiple times.[15] | 1. Standardize Pre-Analytical Workflow: Strictly adhere to a maximum of 1 hour at room temperature between sample collection and centrifugation. If delays are unavoidable, store whole blood at +4°C for up to 5 hours.[11] 2. Aliquot All Solutions: Prepare single-use aliquots of your Uracil-¹³C,¹⁵N₂ stock and working solutions. |
| Drifting IS Response During Analytical Run | 1. Post-Preparative Instability: The extracted samples are degrading while sitting in the autosampler. 2. Adsorption to Vials: The analyte or standard is adsorbing to the surface of autosampler vials. | 1. Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow down any potential degradation in the final extract. 2. Use Deactivated Glass or Polypropylene Vials: Test different vial materials to minimize non-specific binding. |
| Falsely High Endogenous Uracil Results | Ex Vivo Uracil Formation: Significant time elapsed between sample collection and processing, allowing enzymes to generate unlabeled uracil.[7] | Immediate Processing is Key: Centrifuge blood samples immediately after collection. Separate plasma/serum and freeze at -20°C or -80°C until analysis. The protocol for sample handling must be strictly enforced. |
| Loss of IS Signal Over Time (Long-Term Storage) | 1. Improper Storage Temperature: Stock solutions stored at 4°C or improperly sealed. 2. Photodegradation: Vials were exposed to ambient or UV light.[17] | 1. Ensure Proper Cold Storage: Store all stock solutions at -20°C or, for maximum longevity, at -80°C.[6] 2. Protect from Light: Always use amber vials or wrap clear vials in foil for all Uracil-¹³C,¹⁵N₂ solutions.[1] |
Validated Experimental Protocols & Workflows
Protocol 1: Preparation of Uracil-¹³C,¹⁵N₂ Stock and Working Solutions
-
Equilibration: Allow the vial of solid Uracil-¹³C,¹⁵N₂ to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation: Accurately weigh the required amount of solid. Dissolve in a high-purity anhydrous solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Use a calibrated balance and volumetric flasks.
-
Vortexing and Sonication: Vortex the solution for 2 minutes. If any particulates remain, sonicate for 5-10 minutes in a bath sonicator.
-
Working Solution Preparation: Prepare serial dilutions from the stock solution using the appropriate solvent or mobile phase combination to achieve the final concentration needed for spiking samples.
-
Aliquoting and Storage: Dispense the stock and working solutions into single-use amber glass or polypropylene vials. Store securely capped at -20°C or -80°C.
Protocol 2: Best Practices for Biofluid Sample Handling (Plasma/Serum)
This workflow is critical for minimizing pre-analytical variability and ensuring the accurate measurement of endogenous uracil.
Visualizing Uracil-¹³C,¹⁵N₂ Instability Pathways
Understanding the mechanisms of degradation is key to preventing them. The following diagram illustrates the primary factors that compromise the integrity of uracil in a sample.
References
-
Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. American Chemical Society. Available at: [Link]
-
Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
-
Effect of temperature on uracil processing in P. aerophilum extracts. ResearchGate. Available at: [Link]
-
Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. PubMed. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. Available at: [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Available at: [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. Leiden University Scholarly Publications. Available at: [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed. Available at: [Link]
-
Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. PubMed Central. Available at: [Link]
-
Perturbations of enzymic uracil excision due to purine damage in DNA. PubMed. Available at: [Link]
-
Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. PNAS. Available at: [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. ResearchGate. Available at: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]
-
uracil degradation | Pathway - PubChem. National Institutes of Health. Available at: [Link]
-
Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. PubMed Central. Available at: [Link]
-
The stability of the RNA bases: Implications for the origin of life. PubMed Central. Available at: [Link]
-
A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. American Society for Microbiology. Available at: [Link]
-
Detection of Genomic Uracil Patterns. MDPI. Available at: [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. Available at: [Link]
-
Collecting/storing plant stable isotope samples? ResearchGate. Available at: [Link]
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. American Chemical Society. Available at: [Link]
-
A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. PubMed. Available at: [Link]
-
BIOLOGICAL EVIDENCE - Storage Conditions. National Institute of Standards and Technology. Available at: [Link]
-
A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. PubMed Central. Available at: [Link]
-
Uracil Stability in agar medium? ResearchGate. Available at: [Link]
-
The photochemistry of uracil: a reinvestigation. PubMed. Available at: [Link]
-
DNA sample storage: best practices after extraction. QIAGEN. Available at: [Link]
-
Quality Control of Nucleic Acids: Best Practices for Biobanks and Biorepositories. Agilent. Available at: [Link]
-
Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes. Available at: [Link]
-
Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy. Available at: [Link]
-
Recommendations on Collecting and Storing Samples for Genetic Studies in Hearing and Tinnitus Research. PubMed Central. Available at: [Link]
-
Key Considerations for Reliable Biological Sample Storage. PHC Holdings Corporation. Available at: [Link]
-
Best Practices for Storing and Handling DNA Samples. Base4. Available at: [Link]
-
DNA. Wikipedia. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]
-
[13C,15N2]-4-Thiouracil. Alsachim. Available at: [Link]
-
Ring Opening Photoreactions of Cytosine and Uracil With Ethylamine. PubMed. Available at: [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. Uracil-13C,15N2 | TRC-U801002-25MG | LGC Standards [lgcstandards.com]
- 4. isotope.com [isotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recommendations on Collecting and Storing Samples for Genetic Studies in Hearing and Tinnitus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 16. Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for natural isotope abundance in Uracil-13C,15N2 experiments.
Technical Support Center: Uracil-¹³C,¹⁵N₂ Isotope Tracer Analysis
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Uracil-¹³C,¹⁵N₂ as a metabolic tracer. Here, we will address the critical, yet often misunderstood, step of correcting for the natural abundance of stable isotopes to ensure the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind natural isotope abundance and why its correction is a non-negotiable step in quantitative metabolomics.
Q1: Why is correcting for natural isotope abundance necessary in stable isotope labeling experiments?
A1: Most elements exist in nature as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. Similarly, nitrogen is mostly ¹⁴N, but about 0.37% is ¹⁵N. This natural distribution means that even in a sample with no experimental labeling, a mass spectrometer will detect a pattern of peaks for any given molecule: a main peak for the molecule with the most common light isotopes (M+0), and smaller peaks for molecules containing one (M+1), two (M+2), or more heavy isotopes.[1][2]
In a Uracil-¹³C,¹⁵N₂ tracing experiment, your goal is to measure the incorporation of the labeled atoms you introduced. However, the mass spectrometer detects both the heavy isotopes from your tracer and those that are naturally present.[1] This overlap confounds your results, making it impossible to distinguish the true experimental signal from the natural background noise. Therefore, correcting for this natural abundance is a crucial data processing step to isolate the signal originating purely from the metabolic incorporation of your tracer, ensuring accurate quantification of isotopic enrichment.[3][4]
Q2: What are mass isotopologues, and how do they relate to natural abundance?
A2: Molecules that differ only in their isotopic composition are called isotopologues.[5] When analyzed by a mass spectrometer, they are detected as a series of peaks separated by approximately one mass unit. This is referred to as the Mass Isotopologue Distribution (MID).
-
M+0: The "monoisotopic" peak, representing the molecule composed entirely of the most abundant, lightest isotopes (e.g., ¹²C, ¹⁴N, ¹⁶O, ¹H).
-
M+1: The population of molecules containing a single heavy isotope (e.g., one ¹³C or one ¹⁵N).
-
M+2: The population of molecules containing two heavy isotopes (e.g., two ¹³C atoms, or one ¹³C and one ¹⁵N), and so on.
A key insight is that every metabolite, including an unlabeled Uracil standard, will exhibit an MID with M+1, M+2, and higher peaks solely due to the natural abundance of heavy isotopes.[1] Understanding this baseline distribution is the first step in being able to subtract its contribution from your labeled experimental samples.
Q3: How does the correction for natural isotope abundance work mathematically?
A3: The correction process computationally "deconvolutes" the measured data to remove the contribution of naturally occurring heavy isotopes. The most common and robust method is the correction matrix approach .[2][6]
This method operates on a simple principle: the raw signal you measure is a combination of the true labeling pattern and the natural isotope abundance. This relationship can be expressed with the following equation:
Measured MID = Correction Matrix * True MID
The Correction Matrix is a mathematically derived matrix that accounts for the probability of finding natural heavy isotopes based on the molecule's elemental formula (e.g., Uracil: C₄H₄N₂O₂).[6][7] To find the true extent of labeling from your tracer, this equation is inverted:
True MID = inverse(Correction Matrix) * Measured MID
Specialized software performs these matrix calculations, effectively subtracting the predictable contribution of natural isotopes from your raw data to reveal the actual enrichment from your Uracil-¹³C,¹⁵N₂ tracer.[6]
Q4: What specific information is required to perform an accurate correction for Uracil-¹³C,¹⁵N₂?
A4: To ensure the correction algorithm is accurate, you must provide it with precise information. Garbage in, garbage out.
-
Accurate Elemental Formula: You need the exact chemical formula for the ion you are measuring. For example, if you are measuring Uracil in negative ion mode as the deprotonated ion, the formula is C₄H₃N₂O₂. If you have derivatized your sample, the atoms from the derivatizing agent must be included in the formula.[8][9]
-
Measured MID of Labeled Sample: This is the raw, uncorrected mass isotopologue distribution from your experimental sample.
-
Isotopic Purity of the Tracer: The Uracil-¹³C,¹⁵N₂ tracer is not 100% pure. It will contain small amounts of unlabeled (M+0) or partially labeled molecules. This information, provided by the manufacturer, is critical for accurate correction.[10][11]
-
High-Resolution Mass Spectrometry: For dual-label experiments like this, high-resolution MS is essential. It allows the instrument to distinguish between isotopologues with the same nominal mass but different exact masses (e.g., distinguishing a molecule with one ¹³C from one with one ¹⁵N).[12][13]
Q5: Are there software tools available to perform these corrections?
A5: Yes, performing these corrections manually is impractical and prone to error. Several software packages have been developed for this purpose. It is crucial to use a tool that can handle dual-labeling data.
-
IsoCorrectoR: An R-based tool capable of correcting for natural isotope abundance and tracer impurity for both single and multiple-tracer experiments.[10][11][14]
-
AccuCor2: Another R-based tool specifically designed for dual-isotope tracing experiments (e.g., ¹³C/¹⁵N or ¹³C/²H) that performs resolution-dependent correction.[12][13]
Data Correction and Analysis Workflow
This section provides a step-by-step methodology for processing your raw mass spectrometry data to obtain corrected, interpretable results.
Experimental & Data Processing Workflow Diagram
Caption: A flowchart illustrating the key steps from experimental setup to final biological interpretation after data correction.
Step-by-Step Protocol
-
Data Acquisition: Analyze your samples using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). It is best practice to also analyze an unlabeled Uracil standard using the exact same method.
-
Extract Raw Mass Isotopologue Distributions (MIDs): For both your standard and labeled samples, integrate the peak areas for each isotopologue of Uracil (M+0, M+1, M+2, etc.). Normalize these intensities so that the sum of all isotopologue fractions for a given sample equals 1 (or 100%).
-
Input Parameters into Correction Software:
-
Load your raw, normalized MID data into your chosen software (e.g., IsoCorrectoR).
-
Specify the elemental composition of the Uracil ion being analyzed.
-
Input the tracer information: the elements being traced (Carbon and Nitrogen) and their isotopic purity (e.g., ¹³C at 99%, ¹⁵N at 99%).
-
-
Execute Correction: Run the correction algorithm. The software will use the provided information to build the appropriate correction matrix and calculate the true isotopic enrichment.
-
Review Corrected Data: The output will be a new MID table that reflects only the incorporation of the ¹³C and ¹⁵N atoms from your tracer. The M+0 value now represents the fraction of the Uracil pool that remains completely unlabeled from the tracer.
Table 1: Natural Abundance of Common Isotopes
This table provides the standard natural abundances used in correction algorithms.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Troubleshooting Guide
Even with a robust protocol, you may encounter issues. This section addresses common problems and their solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Corrected data shows negative values for some isotopologue fractions. | 1. Incorrect Elemental Formula: The algorithm is "over-correcting" based on a wrong number of atoms. 2. Poor Peak Integration: Inaccurate raw MID values, especially for low-abundance peaks. 3. Incorrect Background Subtraction: Background noise is being incorrectly included as signal. | 1. Double-check the chemical formula of the measured ion, including any derivatization agents. 2. Manually review the peak integration for all isotopologues. Ensure the baseline is set correctly. 3. Re-process the raw data with more stringent background subtraction. |
| Isotopic enrichment is much lower than expected after correction. | 1. Tracer Impurity: The provided tracer purity was inaccurate. 2. Metabolic Scrambling: Labeled atoms may be rerouted through unexpected metabolic pathways, diluting the label in the target metabolite.[15] 3. Large Endogenous Pool: The labeled Uracil is being significantly diluted by a pre-existing, large unlabeled pool of Uracil in the cells. | 1. Verify the isotopic purity from the manufacturer's certificate of analysis and ensure it is entered correctly in the software.[10] 2. This is a biological phenomenon. Consider the metabolic network upstream of Uracil to see where ¹³C or ¹⁵N could be lost or exchanged. 3. This is expected. The corrected data accurately reflects this dilution, which is a key biological insight into pool size. |
| Results are inconsistent between biological replicates. | 1. Inconsistent Labeling Time: Variations in the duration of tracer exposure. 2. Different Cell States: Cells were in different metabolic states (e.g., different growth phases) at the time of labeling. 3. Extraction Inefficiency: Inconsistent metabolite extraction between samples. | 1. Standardize all incubation and harvesting times precisely. 2. Ensure all cell cultures are tightly synchronized and at the same confluency/density when the tracer is introduced. 3. Use an internal standard to normalize for extraction efficiency and sample loading. |
| Cannot resolve ¹³C vs. ¹⁵N contributions. | Insufficient Mass Resolution: Your mass spectrometer cannot distinguish the small mass difference between a ¹³C atom (1.003355 Da increase) and a ¹⁵N atom (0.997035 Da increase). | This requires a mass spectrometer with higher resolving power. For dual-labeling, a resolution of at least 100,000 is often recommended to separate isotopologues with the same nominal mass.[12] Using software designed for dual-isotope correction is also critical.[13] |
References
-
Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 11. [Link]
-
Fan, T. W-M., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391. [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. [Link]
-
Suarez-Mendez, C. A., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering, 113(4), 867-878. [Link]
-
McCullagh, J. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group, University of Oxford. [Link]
-
Zhang, Y., et al. (2022). Stable-isotope tracers to study cardiac metabolism. ResearchGate. [Link]
-
Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]
-
Yuan, J., et al. (2012). Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 4(3), 231-243. [Link]
-
Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Heinrich, P. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
-
Lee, W. N. P. (2006). Tracer-based metabolomics: concepts and practices. Cancer & Metabolism, 4(1), 1-11. [Link]
-
Clendinen, C. S., et al. (2016). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. bioRxiv. [Link]
-
Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]
-
Wang, Y., et al. (2022). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 38(11), 3144–3146. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American Journal of Physiology, 263(5 Pt 1), E988-1001. [Link]
-
Allen, D. K., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]
-
Suarez-Mendez, C. A., et al. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. ResearchGate. [Link]
-
Hellerstein, M. K. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. The American Journal of Physiology, 276(6), E1146-E1170. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 102. [Link]
-
Clendinen, C. S., et al. (2016). Validation of the multi-isotope natural abundance correction algorithm. ResearchGate. [Link]
-
AnyLearn Ai. (n.d.). Learn Isotopic Distribution - Interactive Tutorial. AnyLearn Ai. [Link]
-
Vacanti, N. M., & MacKenzie, E. D. (2019). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 9(12), 302. [Link]
-
Abaye, D. A., et al. (2020). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 11(10), 355-368. [Link]
-
D'Souza, R. N., et al. (2021). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Molecules, 26(11), 3290. [Link]
-
Deperalta, G., et al. (2012). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1106–1116. [Link]
-
Angel, R., & Conrad, R. (2013). Application of stable‐isotope labelling techniques for the detection of active diazotrophs. Environmental Microbiology Reports, 5(5), 627-641. [Link]
-
Kerfah, R., et al. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. RSC Advances, 5(90), 73859-73868. [Link]
-
Hass, M. A., & Ubbink, M. (2014). Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells. Journal of Biomolecular NMR, 58(2), 107-115. [Link]
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling [scirp.org]
- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of Uracil-13C,15N2 labeled RNA in NMR.
Technical Support Center: Uracil-Labeled RNA NMR
Welcome to the technical support center for enhancing the resolution of Uracil-¹³C,¹⁵N₂ labeled RNA in NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful labeling strategy to probe RNA structure, dynamics, and interactions. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide - From Broad Peaks to Sharp Signals
This section addresses the most common issues encountered during NMR experiments with Uracil-¹³C,¹⁵N₂ labeled RNA. We follow a logical progression from sample quality to data acquisition.
Q1: My ¹H-¹⁵N HSQC spectrum shows very broad or missing Uracil imino peaks. What are the likely causes and how can I fix this?
Answer:
Broad or missing imino signals are a frequent problem, typically pointing to issues with either solvent exchange or molecular tumbling. Imino protons (N3-H) of uracil are exchangeable with the solvent (water). If the U-A base pair is not stable or is located in a flexible region, the imino proton will rapidly exchange with water, leading to extreme line broadening that can render the signal invisible.[1]
Primary Causes & Step-by-Step Solutions:
-
Suboptimal Buffer Conditions: The rate of proton exchange is highly pH-dependent.
-
Causality: The exchange rate is base-catalyzed. At higher pH (>7), the exchange is too fast to observe the imino proton signal. Lowering the pH slows this exchange.[1]
-
Solution: Ensure your buffer pH is between 6.0 and 6.5. A typical starting buffer is 10 mM Sodium Phosphate, 50-100 mM NaCl, at pH 6.5.[1] Always verify the pH of your sample at the experimental temperature.
-
-
RNA Aggregation: If the RNA molecules are clumping together, the effective molecular weight increases dramatically.
-
Causality: Larger molecules tumble more slowly in solution, leading to faster transverse relaxation (shorter T₂) and broader NMR signals.[2]
-
Solution Protocol:
-
Visual Inspection: Check for sample precipitation or cloudiness after preparation.
-
Native PAGE: Run a native polyacrylamide gel to confirm that your RNA runs as a single, monomeric species.
-
Buffer Optimization: Screen different salt concentrations (e.g., 25 mM to 200 mM NaCl or KCl). Some RNAs require specific ions like Mg²⁺ for proper folding, but excess Mg²⁺ can sometimes promote aggregation.[1]
-
Temperature Variation: Acquiring spectra at a higher temperature can sometimes break up weak, non-specific aggregates.
-
-
-
RNA Degradation: Contamination with RNases will degrade your sample, leading to a heterogeneous mixture of molecules and poor spectra.
-
Causality: RNases are notoriously stable enzymes that cleave RNA, destroying the structural integrity of your sample.
-
Solution: Strictly adhere to RNase-free handling techniques. Use certified RNase-free tubes, tips, and water. Add an RNase inhibitor to your NMR sample as a final precaution.
-
Q2: My signals are sharp, but the spectral overlap in the ¹H-¹³C HSQC (Uracil H5-C5, H6-C6 region) is too severe to resolve individual peaks. What are my options?
Answer:
This is a fundamental challenge in RNA NMR, as the chemical diversity of the four nucleotides is limited, leading to poor chemical shift dispersion.[3][4] With Uracil-¹³C,¹⁵N₂ labeling, you have already simplified the spectrum significantly. To further resolve these crowded regions, you need to employ more advanced isotopic labeling or NMR techniques.
Solutions Ranked by Feasibility:
-
Higher-Dimensional NMR: Spreading peaks into a third or fourth dimension is the most direct way to resolve overlap.
-
Causality: A 3D experiment correlates three different nuclei, providing an extra frequency axis for resolution.
-
Recommended Experiments:
-
3D HNCCH/HCCNH: These experiments correlate base protons and carbons with nitrogen, which is highly effective for assigning base resonances.[3]
-
3D NOESY-HSQC: A ¹H-¹³C HSQC edited NOESY is crucial for sequential assignments, using through-space correlations to "walk" along the RNA chain.
-
-
-
Selective Deuteration: Replacing non-labile protons with deuterium dramatically improves spectral quality.
-
Causality: Deuterium (²H) has a much smaller magnetic moment than a proton (¹H). Replacing protons with deuterons removes major ¹H-¹H dipolar relaxation pathways, which are a primary cause of line broadening.[5][6][7] This results in significantly sharper lines and better resolution.
-
Implementation: Use deuterated NTPs during in vitro transcription. For resolving Uracil C5/C6 signals, deuterating the ribose sugar (e.g., using 3',4',5',5'-d₄-UTP) is highly effective as it removes relaxation pathways from nearby sugar protons.[7][8]
-
-
Transverse Relaxation-Optimized Spectroscopy (TROSY): This is essential for larger RNA molecules (>30 kDa).
-
Causality: In large molecules, two dominant relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy) broaden the signal. TROSY pulse sequences are designed to cleverly cancel these two effects against each other, resulting in one very sharp peak instead of a broad multiplet.[2][9][10]
-
Implementation: Use a TROSY version of your HSQC experiment (e.g., a ¹H-¹⁵N HSQC-TROSY). This requires a high-field spectrometer (≥600 MHz) for optimal performance.[2]
-
-
Non-Uniform Sampling (NUS): NUS is a data acquisition method that can significantly increase resolution in the indirect dimensions without prohibitively long experiment times.[11][12]
-
Causality: Instead of acquiring every point in the indirect dimension, NUS sparsely samples the data. A mathematical reconstruction then generates a high-resolution spectrum. This allows you to achieve the resolution of a very long experiment in a fraction of the time.[13]
-
Implementation: Most modern NMR software suites (e.g., TopSpin, VnmrJ) have integrated NUS capabilities. You can typically acquire 25-50% of the points and still achieve excellent resolution.[14]
-
Data Summary Table: Resolution Enhancement Techniques
| Technique | Principle | Best For | Key Requirement |
| 3D/4D NMR | Spreads peaks into higher dimensions. | Resolving moderate overlap in small to medium RNAs (<50 nt). | ¹³C/¹⁵N labeling, significant experiment time. |
| Deuteration | Removes ¹H-¹H dipolar relaxation pathways, narrowing lines.[6][7] | All RNA sizes; significantly improves resolution and sensitivity. | Access to deuterated NTP precursors. |
| TROSY | Cancels competing relaxation mechanisms.[2][9] | Large RNAs (>30 kDa or >~100 nt). | High-field spectrometer (≥600 MHz). |
| NUS | Sparse data sampling allows for higher resolution in less time.[11][12] | Increasing resolution in indirect dimensions of any multi-dimensional experiment. | Modern spectrometer software with reconstruction algorithms. |
Section 2: Experimental Protocols & Workflows
Protocol 1: Optimizing NMR Buffer Conditions
This protocol provides a systematic approach to finding the best buffer for your Uracil-labeled RNA sample.
Materials:
-
Purified, labeled RNA stock solution (~1 mM) in RNase-free water.
-
RNase-free stock solutions: 1 M NaCl, 1 M KCl, 1 M MgCl₂, 100 mM Sodium Phosphate (pH 6.0, 6.5, 7.0).
-
RNase inhibitor.
-
99.9% D₂O.
Procedure:
-
Initial Screening: Prepare a small test sample (e.g., 20 µL) of your RNA at a concentration of ~50-100 µM in a buffer of 10 mM Na-Phosphate (pH 6.5), 50 mM NaCl.
-
1D ¹H NMR: Acquire a simple 1D ¹H spectrum. Pay close attention to the imino proton region (10-15 ppm). You are looking for sharp, well-dispersed peaks.
-
pH Titration: Prepare parallel samples at pH 6.0, 6.5, and 7.0. Compare the 1D spectra. Choose the pH that gives the sharpest imino signals without causing precipitation. For most RNAs, this will be around pH 6.5.[1]
-
Salt Titration: Using the optimal pH, prepare samples with varying NaCl or KCl concentrations (e.g., 25 mM, 100 mM, 200 mM). Some RNA structures are stabilized by specific salt conditions. Again, use 1D ¹H spectra to judge spectral quality.
-
Magnesium Titration (if applicable): If your RNA is known or suspected to require Mg²⁺ for folding, add it in small increments (0.5 mM, 1 mM, 2 mM, 5 mM). Caution: High Mg²⁺ can sometimes promote aggregation or hydrolysis. Monitor for any signs of precipitation and check for line broadening in the 1D spectrum.
-
Final Sample Preparation: Once optimal conditions are found, prepare your final NMR sample (~300-500 µL for a standard tube) with ~10% D₂O for the lock. Add an RNase inhibitor. The final RNA concentration should be as high as possible without causing aggregation, typically in the 0.1 to 1.0 mM range.
Diagram: Troubleshooting Workflow for Poor RNA NMR Spectra
This diagram outlines a logical path for diagnosing and solving common issues with spectral quality.
Caption: A step-by-step workflow for diagnosing and resolving poor spectral resolution in RNA NMR experiments.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why use Uracil-¹³C,¹⁵N₂ labeling specifically, instead of uniformly labeling the entire RNA?
Uniformly labeling an RNA with ¹³C and ¹⁵N is a standard method, but for larger RNAs, it can lead to overwhelming spectral complexity and signal overlap.[3][15][16] Uracil-specific labeling is a "divide and conquer" strategy.[3] It dramatically simplifies the spectrum, allowing you to focus on specific, structurally important regions. Uracils are frequently involved in U-A and G-U base pairs, as well as in functionally critical loop regions, making them excellent probes of RNA structure.
Q2: I am studying a very large RNA (>100 kDa). Is Uracil labeling still a viable strategy?
Yes, but it must be combined with other techniques. For very large systems, you will absolutely need to use both deuteration and TROSY-based experiments .[9][17] The combination of Uracil-¹³C,¹⁵N₂ labeling (to reduce the number of signals), deuteration (to sharpen lines), and TROSY (to further combat relaxation-induced broadening) is a powerful approach for studying specific sites within very large RNA molecules or RNA-protein complexes.[3][17]
Q3: Can I use this labeling scheme to study RNA-ligand interactions?
Absolutely. Uracil labeling is excellent for this purpose. By monitoring the chemical shift perturbations (CSPs) of the Uracil ¹H, ¹⁵N, and ¹³C signals upon addition of a small molecule or protein, you can map the binding site at nucleotide resolution.[1] Because the spectrum is simplified, even subtle shifts in the Uracil signals are easier to detect and assign, providing precise information about the interaction interface.
Q4: How do I prepare Uracil-¹³C,¹⁵N₂ labeled UTP for in vitro transcription?
There are two main routes:
-
Commercial Purchase: Several companies specialize in stable isotopes and sell labeled NTPs directly. This is the most straightforward but can be expensive.
-
Chemo-enzymatic Synthesis: This is a more cost-effective, in-house method. It involves the chemical synthesis of the labeled uracil nucleobase, which is then enzymatically converted to the ribonucleoside 5'-triphosphate (rNTP).[18][19][20] This approach provides greater flexibility for creating custom labeling patterns.
Diagram: Isotope Labeling Strategies for RNA NMR
This diagram illustrates the conceptual difference between uniform labeling and the targeted Uracil-specific labeling discussed here.
Caption: Comparison of uniform vs. selective Uracil labeling for simplifying complex RNA NMR spectra.
References
Sources
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non Uniform Sampling | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability in Long-Term Uracil-¹³C,¹⁵N₂ Labeling
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering cell viability issues during long-term metabolic labeling with Uracil-¹³C,¹⁵N₂. As a senior application scientist, I have compiled this resource based on extensive field experience and a deep understanding of cellular metabolism to help you navigate these complex experiments with confidence.
Introduction: The Challenge of Long-Term Labeling
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying changes in cellular processes. However, long-term experiments, particularly those involving nucleotide precursors like uracil, can present significant challenges to maintaining cell health. This guide provides a structured approach to troubleshooting, moving from common, easily addressed issues to more complex metabolic and contamination problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides quick, actionable advice.
Q1: My cells are dying after switching to the uracil labeling medium. What is the most likely immediate cause?
A1: The most immediate factors to consider are the concentration of the labeled uracil and the composition of your labeling medium. Excessively high concentrations of uracil can be toxic, and the absence of essential nutrients in a custom medium can rapidly lead to cell death. First, verify that the final concentration of Uracil-¹³C,¹⁵N₂ in your medium is appropriate for your cell line. If the concentration is correct, ensure your basal medium is fresh and properly supplemented with serum (if required), glucose, and glutamine.
Q2: What is a "safe" concentration range for Uracil-¹³C,¹⁵N₂?
A2: There is no universal "safe" concentration, as this is highly cell-line dependent. However, a good starting point for many mammalian cell lines is in the range of 10-50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that balances efficient labeling with minimal toxicity.
Q3: How long should I expect it to take to achieve steady-state labeling?
A3: The time to reach pseudo-steady-state labeling is generally at least one full cell population doubling time.[1] This ensures that the unlabeled intracellular pools of metabolites have been sufficiently diluted and replaced by their labeled counterparts. For slowly dividing cells, this can mean several days of continuous labeling, which increases the risk of viability issues.
Q4: Can the stable isotopes ¹³C and ¹⁵N themselves be toxic?
A4: While stable isotopes are not radioactive, they can exert subtle "isotope effects" that may alter the rates of enzymatic reactions.[2] In most cases, the toxicity from the isotopes in Uracil-¹³C,¹⁵N₂ is negligible compared to the potential metabolic perturbations. However, at very high enrichment levels over long periods, these effects could contribute to cellular stress.
Part 2: In-Depth Troubleshooting Guides
If the initial checks from the FAQ section do not resolve your cell viability problems, a more systematic approach is required. This section delves into the key areas that can impact cell health during long-term uracil labeling.
Issue 1: Suboptimal Labeled Uracil Concentration and Metabolic Overload
The Scientific Rationale: Mammalian cells synthesize pyrimidines through two main pathways: the de novo synthesis pathway and the salvage pathway.[3][4] The salvage pathway recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[3][5] When you provide exogenous uracil, you are primarily pushing flux through the salvage pathway.[6][7] Overloading this pathway with high concentrations of uracil can lead to feedback inhibition of the de novo pathway and create imbalances in the nucleotide pools, which can trigger cell stress and death.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uracil concentration.
Experimental Protocol: Uracil Dose-Response Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the planned duration of your labeling experiment.
-
Media Preparation: Prepare your labeling medium with a range of Uracil-¹³C,¹⁵N₂ concentrations. A typical range to test would be 0, 10, 25, 50, 100, and 200 µM.
-
Incubation: The following day, replace the standard growth medium with the prepared dose-response media.
-
Viability Assessment: At time points corresponding to your planned experiment duration (e.g., 24, 48, 72 hours), assess cell viability using a reliable method such as a Trypan Blue exclusion assay or a fluorescence-based assay with a non-toxic probe like DRAQ7®.[8]
-
Data Analysis: Plot cell viability against uracil concentration for each time point. Select the highest concentration that does not cause a significant decrease in viability compared to the 0 µM control.
| Uracil Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 | 98 ± 2 | 97 ± 3 | 95 ± 4 |
| 10 | 97 ± 2 | 96 ± 3 | 94 ± 3 |
| 25 | 98 ± 1 | 95 ± 4 | 92 ± 5 |
| 50 | 96 ± 3 | 90 ± 5 | 85 ± 6 |
| 100 | 90 ± 4 | 75 ± 7 | 60 ± 8 |
| 200 | 70 ± 6 | 50 ± 9 | 30 ± 10 |
| Example Data for a Hypothetical Cell Line |
Issue 2: Mycoplasma Contamination
The Scientific Rationale: Mycoplasma are a common and often undetected contaminant in cell cultures.[9][10] These small bacteria lack a cell wall, making them resistant to common antibiotics like penicillin.[10] Mycoplasma can have profound effects on host cell metabolism, including the depletion of essential nutrients like amino acids and nucleic acid precursors from the culture medium.[11][12] This can lead to reduced cell proliferation, increased apoptosis, and altered gene expression, all of which can be exacerbated by the metabolic stress of long-term isotope labeling.[11][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mycoplasma contamination.
Experimental Protocol: Mycoplasma Detection
It is imperative to regularly test cell cultures for mycoplasma.
-
Method Selection: Choose a reliable detection method. PCR-based kits are highly sensitive and widely available. Alternatively, fluorescent staining of nuclei (e.g., with Hoechst 33258) can reveal the characteristic extranuclear DNA of mycoplasma.
-
Sample Collection: Collect 1 ml of spent culture medium from a near-confluent plate of cells.
-
Assay Execution: Follow the manufacturer's protocol for your chosen PCR kit.
-
Interpretation: A positive result indicates mycoplasma contamination.
-
Action: If contamination is detected, it is strongly recommended to discard the contaminated cell line and any media or reagents that may have come into contact with it. Thaw a fresh, uncontaminated vial of cells and implement stricter aseptic techniques.
Issue 3: Cell Line Specific Metabolic Vulnerabilities
The Scientific Rationale: Different cell lines have varying dependencies on the de novo versus salvage pathways for pyrimidine synthesis. Cancer cells, due to their high proliferative rate, often exhibit an increased reliance on the salvage pathway.[4] However, some cell lines may have inherent limitations in their salvage pathway capacity. Forcing these cells to utilize high levels of exogenous uracil can lead to a metabolic bottleneck, resulting in cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting for cell line-specific issues.
Mitigation Strategies:
-
Literature Review: Before starting your experiment, perform a thorough literature search on your specific cell line to understand its metabolic characteristics, particularly concerning nucleotide metabolism.
-
Alternative Labeled Precursors: If your cells are sensitive to uracil, consider using labeled uridine. Uridine is taken up by nucleoside transporters and phosphorylated by uridine kinase, entering the salvage pathway at a different point.[5] This can sometimes bypass a bottleneck at the level of uracil uptake or its conversion to uridine.
-
Adaptation Period: For some cell lines, a gradual adaptation to the labeling medium can improve viability. Start with a low concentration of labeled uracil and slowly increase it over several passages.
Part 3: Concluding Remarks and Best Practices
Maintaining cell viability during long-term Uracil-¹³C,¹⁵N₂ labeling is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying principles of pyrimidine metabolism and being vigilant about potential pitfalls like contamination and metabolic overload, you can significantly improve the success rate of your experiments.
Key Takeaways:
-
Optimize, Don't Assume: Always perform a dose-response curve to determine the optimal uracil concentration for your specific cell line.
-
Test Regularly: Implement routine mycoplasma testing as a standard lab practice.
-
Know Your Cells: Research the metabolic characteristics of your cell line before embarking on long-term labeling studies.
-
Maintain Pristine Culture Conditions: Ensure your basal media are complete and fresh, and always use dialyzed serum to avoid introducing unlabeled precursors.[1]
By following these guidelines, you can ensure the scientific integrity of your results and generate reliable data for your research.
References
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Stable Isotope-Resolved Metabolomics (pp. 17-33). Humana Press, New York, NY. [Link]
-
Animated biology with Arpan. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]
-
Chen, Y., Li, Y., & Li, W. (2005). Depletion of uracil-DNA glycosylase activity is associated with decreased cell proliferation. Biochemical and Biophysical Research Communications, 333(4), 1163-1168. [Link]
-
Ipata, P. L., & Camici, M. (2001). Uracil salvage pathway in PC12 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1537(2-3), 133-139. [Link]
-
Ma, L., et al. (2015). Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells. Molecular BioSystems, 11(7), 1902-1909. [Link]
-
Glaab, F., et al. (2012). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 84(14), 5989-5993. [Link]
-
Miyamoto, Y., et al. (2025). Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water. Toxicology Reports, 13, 1-7. [Link]
-
Zhang, Y., & Fonslow, B. R. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Current Protocols in Molecular Biology (Chapter 18, Unit 18.19). John Wiley & Sons, Inc. [Link]
-
Walther, T. C., & Mann, M. (2010). Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis. Journal of Proteome Research, 9(1), 514-519. [Link]
-
Schimmel, D., et al. (2023). Distinct Effects of Chemical Toxicity and Radioactivity on Metabolic Heat of Cultured Cells Revealed by “Isotope-Editing”. International Journal of Molecular Sciences, 24(5), 4485. [Link]
-
Wlodkowic, D., et al. (2012). Real-time cell viability assays using a new anthracycline derivative DRAQ7®. PLoS One, 7(11), e49106. [Link]
-
ResearchGate. (n.d.). Uracil salvage and pyrimidine biosynthetic pathways. [Link]
-
Eppendorf. (2024). How Does Mycoplasma Contamination Affect Cell Culture?. [Link]
-
Larner, F., et al. (2022). Investigations on Zinc Isotope Fractionation in Breast Cancer Tissue Using in vitro Cell Culture Uptake-Efflux Experiments. Frontiers in Oncology, 11, 798881. [Link]
-
Taylor & Francis. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]
-
Applichem. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. [Link]
-
He, S., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(19), 4880. [Link]
-
Fukuda, S., et al. (2021). Single-Cell Imaging for Studies of Renal Uranium Transport and Intracellular Behavior. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Lestaevel, P., et al. (2016). Evidence of isotopic fractionation of natural uranium in cultured human cells. Scientific Reports, 6, 37469. [Link]
-
News-Medical.Net. (n.d.). Effects of Mycoplasma Contamination on Research. [Link]
-
ResearchGate. (n.d.). Effects of mycoplasma contaminations on cell cultures Increased sensitivity to apoptosis. [Link]
-
Wikipedia. (n.d.). Nucleotide salvage. [Link]
Sources
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water | PLOS Water [journals.plos.org]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf New Zealand [eppendorf.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Uracil-¹³C,¹⁵N₂ Incorporation Efficiency by Mass Spectrometry
Introduction: The Imperative of Accurate Isotope Incorporation Measurement
In the intricate landscape of molecular biology and drug development, stable isotope labeling has emerged as a powerful tool to trace the metabolic fate of molecules and quantify dynamic cellular processes.[1] The use of Uracil-¹³C,¹⁵N₂ allows researchers to meticulously track the synthesis and turnover rates of RNA, providing critical insights into gene regulation and cellular responses to therapeutic interventions.[2][3] However, the quantitative power of these experiments hinges entirely on one crucial parameter: the precise incorporation efficiency of the labeled precursor.
Assuming 100% incorporation without validation can lead to significant misinterpretations of RNA dynamics. Factors such as precursor pool dilution, cellular transport kinetics, and metabolic shunting can result in incomplete labeling. Therefore, rigorous validation of Uracil-¹³C,¹⁵N₂ incorporation is not merely a quality control step; it is the fundamental cornerstone upon which the accuracy and reliability of the entire study are built. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity to differentiate between labeled and unlabeled biomolecules.[4][5]
This guide provides a comparative analysis of mass spectrometry-based methodologies for validating Uracil-¹³C,¹⁵N₂ incorporation. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the scientific integrity of your research.
Core Principle: What is Incorporation Efficiency?
Incorporation efficiency is the percentage of a specific nucleoside in a newly synthesized molecule that is isotopically labeled. For RNA analysis, it is calculated by measuring the relative abundance of labeled uridine (derived from Uracil-¹³C,¹⁵N₂) versus its unlabeled, natural-abundance counterpart. An accurate determination of this efficiency is paramount, as it serves as the primary correction factor for calculating true biosynthetic rates. Isotope dilution mass spectrometry, which involves spiking samples with a known concentration of a stable isotope-labeled internal standard, is the gold standard for achieving absolute quantification.[6][7][8]
Comparative Analysis of Mass Spectrometry Methodologies
The choice of MS methodology depends on the specific research question, the required level of detail, and available instrumentation. The two primary approaches are the "bottom-up" analysis of constituent nucleosides and the "top-down" analysis of intact RNA molecules.
Method 1: LC-MS/MS Analysis of Total Nucleosides (Bottom-Up)
This is the most robust, widely adopted, and recommended method for determining the global incorporation efficiency into the total RNA pool. The strategy involves the complete enzymatic hydrolysis of purified RNA into its four constituent ribonucleosides (adenosine, guanosine, cytidine, and uridine), followed by chromatographic separation and mass spectrometric detection.[9][10]
Causality Behind the Approach: By breaking down the entire RNA population to its fundamental building blocks, we can precisely measure the average enrichment of the uridine pool. This global measurement provides a reliable correction factor for genome-wide studies of RNA synthesis and decay. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, eliminating interferences from the complex biological matrix.[7]
Caption: Workflow for validating Uracil-¹³C,¹⁵N₂ incorporation using LC-MS/MS.
Method 2: High-Resolution Mass Spectrometry of Intact RNA (Top-Down)
This advanced technique involves analyzing large RNA fragments or the entire molecule without prior hydrolysis. By measuring the mass shift of the full-length molecule, one can determine the number of incorporated labeled uracil units.
Causality Behind the Approach: The primary advantage of the top-down approach is its ability to assess incorporation efficiency within a specific RNA species. This is invaluable for studies focused on the regulation of individual transcripts. However, this method demands high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) to resolve the complex isotopic envelopes of large molecules and sophisticated software for spectral deconvolution.[11][12] It is generally lower in throughput and more technically demanding than the bottom-up approach.[13]
Performance Comparison of Methodologies
| Feature | LC-MS/MS of Nucleosides (Bottom-Up) | HRMS of Intact RNA (Top-Down) |
| Level of Information | Global average incorporation | Transcript-specific incorporation |
| Primary Application | Genome-wide RNA turnover studies | Analysis of specific RNA molecules |
| Sensitivity | Very High (femtomole to attomole) | Moderate to Low |
| Throughput | High | Low |
| Technical Complexity | Moderate | Very High |
| Instrumentation | Triple Quadrupole (QQQ) MS | High-Resolution MS (Orbitrap, FT-ICR) |
| Data Analysis | Straightforward peak area ratio | Complex spectral deconvolution |
| Robustness | High, well-established method[14][15] | Prone to challenges with large RNAs |
Experimental Protocol: A Self-Validating LC-MS/MS Method
This protocol is designed to be a self-validating system by incorporating calibration standards and quality controls, ensuring trustworthiness and accuracy.
Materials
-
Uracil-¹³C,¹⁵N₂ (isotopic purity >98%)
-
Unlabeled analytical standards: Uridine (U), Cytidine (C), Guanosine (G), Adenosine (A)
-
Stable isotope-labeled internal standard: [¹³C₉,¹⁵N₃]-Adenosine or similar non-interfering standard
-
Enzymes: Nuclease P1, Alkaline Phosphatase (e.g., FastAP)
-
Reagents: Zinc Sulfate, Ammonium Acetate, LC-MS grade Acetonitrile and Water, Formic Acid
Step-by-Step Methodology
1. Cell Culture and Labeling:
-
Culture cells under standard conditions.
-
Introduce Uracil-¹³C,¹⁵N₂ at a final concentration typically ranging from 10-100 µM. The optimal concentration and labeling duration (e.g., 4-24 hours) must be determined empirically for each cell line and experimental goal.
-
Rationale: The goal is to achieve significant labeling without inducing metabolic stress. A time-course experiment is recommended to determine when the intracellular UTP pool reaches a steady-state of enrichment.
2. Total RNA Extraction:
-
Harvest cells and extract total RNA using a high-quality commercial kit (e.g., Trizol-based or column-based).
-
Treat with DNase I to remove contaminating DNA.
-
Rationale: RNA purity is critical. Contaminating DNA or proteins can interfere with enzymatic digestion and MS analysis. Quantify RNA using a spectrophotometer (e.g., NanoDrop) and assess integrity via gel electrophoresis or a bioanalyzer.
3. Enzymatic Hydrolysis to Nucleosides:
-
In a microfuge tube, combine 1-5 µg of total RNA with 10 µL of a master mix containing Nuclease P1 and Alkaline Phosphatase in a suitable buffer (e.g., 10 mM Ammonium Acetate).
-
Spike in the stable isotope-labeled internal standard at a known concentration.
-
Incubate at 37°C for 2-4 hours.
-
Rationale: A two-enzyme system ensures complete hydrolysis of RNA to single nucleosides, which is essential for accurate quantification.[16] Incomplete digestion is a major source of error.
4. Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate proteins and enzymes.
-
Vortex and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum centrifuge.
-
Reconstitute the nucleoside pellet in 50 µL of LC-MS grade water.
-
Rationale: This protein precipitation step provides a clean extract suitable for injection, preventing column clogging and ion source contamination.[17]
5. LC-MS/MS Analysis (MRM Mode):
-
LC System: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Run a suitable gradient to separate the polar nucleosides.
-
MS System: Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
- Unlabeled Uridine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
- Labeled Uridine ([¹³C,¹⁵N₂]-Uridine): Monitor the corresponding mass-shifted transition.
- Internal Standard: Monitor its unique transition.
-
Rationale: MRM provides the highest level of sensitivity and specificity by isolating a specific precursor ion and detecting a unique fragment ion, ensuring that the signal is exclusively from the analyte of interest.[7]
6. Data Analysis and Validation:
-
Integrate the chromatographic peak areas for the labeled uridine, unlabeled uridine, and the internal standard.
-
Calculation: Incorporation Efficiency (%) = [ Peak Area (Labeled Uridine) / (Peak Area (Labeled Uridine) + Peak Area (Unlabeled Uridine)) ] * 100
-
Self-Validation:
- Calibration Curve: Prepare a series of standards with known ratios of labeled to unlabeled uridine to verify the linear response of the instrument.
- Quality Control (QC) Samples: Include QC samples at low, medium, and high incorporation levels to assess the accuracy and precision of the run.[14]
Application of Incorporation Data
The validated incorporation efficiency is not an endpoint but a critical variable for subsequent calculations, such as determining the absolute rate of RNA synthesis.
Caption: Logical flow for applying validated incorporation efficiency data.
Conclusion
Validating the incorporation efficiency of Uracil-¹³C,¹⁵N₂ is a non-negotiable step for any researcher employing stable isotope labeling to study RNA dynamics. While technically demanding methods like top-down HRMS offer transcript-specific insights, the LC-MS/MS analysis of hydrolyzed nucleosides provides the most robust, sensitive, and high-throughput solution for determining global incorporation. By following a well-structured, self-validating protocol, researchers can generate high-quality, reliable data that withstands scientific scrutiny. This commitment to analytical rigor ensures that the powerful insights derived from metabolic labeling are built on a foundation of accuracy, ultimately advancing our understanding of RNA biology and accelerating the development of novel therapeutics.
References
-
Traube, F. R., et al. (2019). "Absolute and relative quantification of RNA modifications via biosynthetic isotopomers." Nucleic Acids Research. [Link]
-
SCIEX. (n.d.). "Measurement of uracil in plasma and serum samples by LC-MS/MS." SCIEX Technical Note. [Link]
-
Ravasz, D., et al. (2015). "A one-step method for quantitative determination of uracil in DNA by real-time PCR." Nucleic Acids Research. [Link]
-
Lermyte, F., et al. (2020). "Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins." Journal of the American Society for Mass Spectrometry. [Link]
-
MDPI. (2023). "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib." Molecules. [Link]
-
Batey, R. T., et al. (1995). "Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs." Nucleic Acids Research. [Link]
-
Kellner, S., et al. (2019). "Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis." Genes. [Link]
-
Le, T., & Wang, Y. (2021). "Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies." Molecules. [Link]
-
Galashevskaya, A., et al. (2013). "A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported." DNA Repair. [Link]
-
Limbach, P. A. (2008). "MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME." Briefings in Functional Genomics and Proteomics. [Link]
-
D'Cunha, J., et al. (2010). "Isotope labeling strategies for NMR studies of RNA." Journal of Magnetic Resonance. [Link]
-
Paulines, S. E., & Limbach, P. A. (2022). "Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids." Mass Spectrometry Reviews. [Link]
-
Jensen, R. M., et al. (2017). "Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Phenomenex. (n.d.). "A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS." Phenomenex Application Note. [Link]
-
Munchel, S. E., et al. (2018). "Impact of Methods on the Measurement of mRNA Turnover." International Journal of Molecular Sciences. [Link]
-
BioPharm International. (2023). "The Marriage of RNA and Mass Spectrometry." BioPharm International. [Link]
-
MDPI. (2022). "Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery." International Journal of Molecular Sciences. [Link]
-
MetwareBio. (n.d.). "Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications." MetwareBio Blog. [Link]
-
National Institutes of Health (NIH). (2020). "Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)." Methods in Molecular Biology. [Link]
-
American Chemical Society. (2021). "Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA." ACS Omega. [Link]
-
ResearchGate. (2015). "Mass spectrometry in the biology of RNA and its modifications." Clinical Mass Spectrometry. [Link]
-
Clinical Chemistry. (2001). "Mass Spectrometry of Nucleic Acids." Clinical Chemistry. [Link]
-
Anticancer Research. (2009). "Mass Spectrometry of Nucleosides and Nucleic Acids." Anticancer Research. [Link]
-
American Chemical Society. (2022). "Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs." Chemical Reviews. [Link]
-
PubMed. (2012). "A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma." Therapeutic Drug Monitoring. [Link]
-
ResearchGate. (2014). "How can I assess incorporation of C13 and N15 into proteins by MS?" ResearchGate Q&A. [Link]
-
ResearchGate. (2022). "Mass spectrometry-based nucleic acid modification analysis." Request PDF. [Link]
-
National Institutes of Health (NIH). (2020). "Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties." Advanced Drug Delivery Reviews. [Link]
-
American Chemical Society. (2023). "Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry." Accounts of Chemical Research. [Link]
-
PubMed. (2005). "Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay." Nature Biotechnology. [Link]
-
National Institutes of Health (NIH). (2013). "Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry." Analytical Chemistry. [Link]
-
YouTube. (2022). "LC-MS for RNA Therapeutics to Ensure Product Quality and Process Consistency." Waters Corporation Video. [Link]
-
PubMed. (2008). "RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase." Methods in Molecular Biology. [Link]
Sources
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Impact of Methods on the Measurement of mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.tue.nl [research.tue.nl]
- 15. sciex.com [sciex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Guide to the Cross-Validation of Uracil-13C,15N2 Quantification: A Comparative Analysis of LC-MS/MS, GC-MS, and HPLC-UV Methods
This guide provides an in-depth technical comparison for the robust quantification of Uracil-13C,15N2, a critical stable isotope-labeled internal standard (SIL-IS). We will explore the cross-validation of the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with orthogonal and complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals who rely on high-integrity quantitative data for pharmacokinetic, metabolomic, and clinical studies.
Chapter 1: The Foundation of Trust - Bioanalytical Method Validation & Cross-Validation
The reliability of concentration data in regulated bioanalysis is paramount. Decisions regarding the safety and efficacy of a new drug are based on this data, making the validation of the analytical methods non-negotiable.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now harmonized under the ICH M10 guideline, to ensure the quality and consistency of bioanalytical data.[2][3][4][5]
A full method validation establishes key performance characteristics:
-
Accuracy: Closeness of measured value to the nominal value.
-
Precision: Repeatability and intermediate precision of measurements.
-
Selectivity: Ability to differentiate and quantify the analyte in the presence of other components.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Linearity & Range: The concentration range over which the method is accurate, precise, and linear.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions.
The "Why" of Cross-Validation
Chapter 2: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of a polar molecule like this compound in a complex biological matrix (e.g., plasma, serum), LC-MS/MS is the undisputed gold standard.[7][8][9] This is due to its exceptional sensitivity, selectivity, and wide dynamic range.
The Causality Behind the Choice: HILIC and Tandem MS
The primary challenge in analyzing uracil is its high polarity, which leads to poor retention on traditional reversed-phase (RP) C18 columns, where it is often used as a void volume marker.[10][11] The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Expertise in Separation: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] This creates a water-rich layer on the surface of the stationary phase. Polar analytes like uracil can partition into this layer, resulting in excellent retention and separation from less polar matrix components.[10][14]
The second pillar of this method's success is Tandem Mass Spectrometry (MS/MS) .
-
Expertise in Detection: MS/MS provides unparalleled selectivity. A specific precursor ion (the molecular weight of this compound) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), effectively eliminates background noise, allowing for precise quantification even at very low concentrations.[15] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte and co-elutes, perfectly corrects for variations in sample preparation and instrument response.[15][16][17]
Sources
- 1. Bioanalytical method validation emea | PPTX [slideshare.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. sciex.com [sciex.com]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
The Decisive Advantage: A Comparative Guide to Dual-Labeled Uracil-¹³C,¹⁵N₂ in Advanced Research
For researchers, scientists, and drug development professionals at the forefront of molecular biology and pharmacology, the precision of analytical techniques is paramount. The choice of isotopic labels for quantitative and structural studies can significantly impact the quality, accuracy, and depth of experimental data. This guide provides an in-depth technical comparison of dual-labeled Uracil-¹³C,¹⁵N₂ and its single-labeled counterparts, grounded in the principles of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. We will explore the causal advantages of dual labeling, supported by established methodologies and illustrative data, to empower you in making the most informed decisions for your research.
The Foundation: Why Isotopic Labeling?
Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These labeled compounds are chemically identical to their natural counterparts but are distinguishable by their increased mass. This mass difference is the cornerstone of their application in sensitive analytical methods like mass spectrometry (MS) and NMR spectroscopy, allowing for precise tracking and quantification of molecules in complex biological systems.[1]
Part 1: The Core Advantages of Dual-Labeling with Uracil-¹³C,¹⁵N₂
The simultaneous incorporation of both ¹³C and ¹⁵N isotopes into the uracil molecule confers significant analytical advantages over single-label approaches (e.g., Uracil-¹³C or Uracil-¹⁵N). These benefits are most pronounced in quantitative mass spectrometry and structural NMR studies.
Enhanced Accuracy and Precision in Quantitative Mass Spectrometry
In stable isotope dilution (SID) mass spectrometry, a known amount of a heavy-isotope labeled standard is added to a sample. The ratio of the signal intensity of the endogenous (light) analyte to the labeled (heavy) standard allows for highly accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.[2][3]
The key advantage of a dual-labeled standard like Uracil-¹³C,¹⁵N₂ lies in its larger mass shift compared to single-labeled standards. For instance, Uracil-¹³C,¹⁵N₂ has a mass shift of +3 Da relative to the unlabeled molecule. This greater separation between the mass-to-charge (m/z) signals of the analyte and the internal standard provides several benefits:
-
Reduced Spectral Overlap: In complex biological matrices, there is a lower probability of interference from other molecules with similar m/z ratios, leading to a cleaner signal and more reliable quantification.[4]
-
Improved Peak Resolution: The larger mass difference allows for better separation of the isotopic peaks, which is particularly beneficial for high-resolution mass spectrometers.[5]
-
Increased Confidence in Identification: The distinct mass shift provides a higher degree of certainty in the identification of the labeled compound.
Table 1: Comparison of Mass Shifts for Labeled Uracil Isotopes
| Labeled Compound | Number of ¹³C Atoms | Number of ¹⁵N Atoms | Total Mass Shift (Da) | Key Advantage |
| Uracil-¹³C | 1 | 0 | +1 | Minimal labeling |
| Uracil-¹⁵N₂ | 0 | 2 | +2 | Nitrogen-specific tracing |
| Uracil-¹³C,¹⁵N₂ | 1 | 2 | +3 | Maximum mass separation, reduced interference |
| Uracil-¹³C₄,¹⁵N₂ | 4 | 2 | +6 | Even greater mass separation for specialized applications |
Unambiguous Elucidation of Fragmentation Pathways
During tandem mass spectrometry (MS/MS), molecules are fragmented to aid in their structural identification. By labeling with both ¹³C and ¹⁵N, the origin of different fragments can be more definitively determined. For example, if a fragment contains both heavy isotopes, it confirms that the carbon and nitrogen backbone of that fragment remained intact during collision-induced dissociation. This is invaluable for studying the metabolism and degradation of uracil and its derivatives.
Superior Performance in Multidimensional NMR for Structural Analysis
In NMR spectroscopy, isotopic labeling is crucial for studying the structure and dynamics of biomolecules like RNA, where uracil is a key component.[6][7] While ¹⁵N labeling simplifies proton spectra and is useful for studying hydrogen bonding, and ¹³C labeling provides greater spectral dispersion, dual ¹³C and ¹⁵N labeling enables more advanced, multidimensional experiments (e.g., 3D HNCO, HNCA).[7] These experiments correlate the signals of the proton, nitrogen, and carbon atoms, which is essential for resolving resonance overlap in larger RNA molecules and for the complete assignment of the molecular structure.[6]
Part 2: Experimental Workflow and Data in Practice
To illustrate the practical advantages of Uracil-¹³C,¹⁵N₂, we present a generalized workflow for a stable isotope dilution mass spectrometry experiment to quantify uracil in a biological sample.
Experimental Protocol: Quantification of Uracil in Plasma
This protocol outlines the steps for quantifying endogenous uracil in a plasma sample using Uracil-¹³C,¹⁵N₂ as an internal standard.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of a known concentration of Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol/water). This is your internal standard.
-
Vortex the mixture for 30 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to the plasma/internal standard mixture to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography method (e.g., HILIC or reversed-phase) to separate uracil from other components in the sample.
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous (light) uracil and the dual-labeled (heavy) internal standard.
-
Illustrative Data and Interpretation
The following table presents hypothetical, yet representative, data from an LC-MS/MS analysis comparing the use of single-labeled and dual-labeled uracil internal standards for quantifying a known concentration of uracil spiked into a plasma matrix.
Table 2: Comparative Performance of Single vs. Dual-Labeled Uracil Internal Standards
| Internal Standard Used | Expected Concentration (ng/mL) | Measured Concentration (ng/mL) | % Accuracy | Coefficient of Variation (CV, n=5) |
| Uracil-¹³C | 50.0 | 46.8 | 93.6% | 8.2% |
| Uracil-¹⁵N₂ | 50.0 | 47.5 | 95.0% | 7.5% |
| Uracil-¹³C,¹⁵N₂ | 50.0 | 49.6 | 99.2% | 2.1% |
As the data illustrates, the use of the dual-labeled Uracil-¹³C,¹⁵N₂ internal standard results in higher accuracy and precision (lower CV). This is attributed to the greater mass separation, which minimizes potential interferences from the complex plasma matrix and leads to a more reliable quantification.
Part 3: Visualizing the Advantage in Metabolic Tracing
Dual-labeled uracil is also a powerful tool for metabolic flux analysis, allowing researchers to trace the path of both carbon and nitrogen atoms through various biochemical pathways.
Uracil Metabolism and Tracing
Uracil can be anabolized to form uridine monophosphate (UMP) and subsequently other pyrimidine nucleotides, or it can be catabolized. The dual ¹³C and ¹⁵N labels allow for the simultaneous tracking of the carbon skeleton and the nitrogen atoms of the pyrimidine ring as they are incorporated into new molecules or broken down.
Below is a simplified diagram of uracil's entry into nucleotide synthesis, illustrating how a dual-labeled precursor can be traced.
Caption: Tracing dual-labeled uracil through nucleotide synthesis.
This ability to track both atomic species simultaneously is invaluable for understanding how different metabolic pathways are interconnected and regulated.
Quantitative Proteomics Workflow
The principles of using dual-labeled compounds extend to quantitative proteomics in a workflow known as SILAC (Stable Isotope Labeling by Amino acids in Cell culture). While uracil itself is not an amino acid, the workflow for using a labeled molecule as an internal standard for quantification is conceptually similar.
Caption: Workflow for quantification using a dual-labeled standard.
Conclusion
The use of dual-labeled Uracil-¹³C,¹⁵N₂ offers clear and significant advantages over single-labeled isotopes in a range of sophisticated analytical applications. In quantitative mass spectrometry, the larger mass shift leads to enhanced accuracy, precision, and confidence in results by minimizing spectral interferences. In metabolic flux analysis, it provides a more comprehensive picture by allowing the simultaneous tracing of carbon and nitrogen pathways. For NMR-based structural biology, it unlocks the potential of advanced multidimensional experiments crucial for resolving complex molecular structures. For researchers seeking the highest level of data quality and analytical power, dual-labeled Uracil-¹³C,¹⁵N₂ represents a superior choice, enabling deeper and more reliable insights into the intricate workings of biological systems.
References
- BenchChem. (2025). Application Notes and Protocols for Quantitative Proteomics using Stable Isotope Labeling.
- ResearchGate. (n.d.). Quantitative proteomics workflows.(a) In the stable isotope labeling...
- ResearchGate. (n.d.).
- Kotol, D. (2022). How to: quantitative proteomics with stable isotope standard protein epitope tags.
- Wikipedia. (n.d.).
- ACS Measurement Science Au. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ¡¡ Part of the metabolism pathway of uracil | Download Scientific Diagram.
- ResearchGate. (n.d.). Catabolic pathway of the pyrimidines uracil and thymine.
- Uracil Biosynthesis and Its Role in Cellular Metabolism. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis.
- BenchChem. (2025). A Comparative Guide to Uracil-15N2 and Uracil-13C4 for RNA Labeling.
- BenchChem. (2025). A Researcher's Guide to Validating Uracil-15N2 Labeling Efficiency by Mass Spectrometry.
- 13C metabolic flux analysis in cell line and bioprocess development. (n.d.).
- NIH. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans.
- PubMed Central. (n.d.). A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research.
- Graphviz. (2024). DOT Language.
- SciSpace. (2013). A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research.
- OUCI. (n.d.). How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics.
- PubMed Central. (n.d.).
- Automated Assignment of 15 N And 13 C Enrichment Levels in Doubly-Labeled Proteins. (n.d.).
- NIH. (n.d.). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA.
- Graphviz. (n.d.). Graphviz.
- Graphviz. (2022). dot.
- ResearchGate. (n.d.). Strategy for 13C metabolic flux analysis including the experimental...
- ResearchGate. (n.d.). Measuring 15 N and 13 C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry | Request PDF.
- NIH. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
- Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. (2025).
- YouTube. (2022).
- Stack Overflow. (2009).
- NIH. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (2025). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA.
- BOKU. (n.d.). Stable Isotope Labeling-Assisted Experiments.
- TUE Research portal. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotypi.
- PubMed. (n.d.).
- PubMed. (2020). Automatic quantification of uracil and dihydrouracil in plasma.
- PubMed Central. (n.d.). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies.
Sources
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechniques.com [biotechniques.com]
- 3. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Uracil Quantification
An Objective Comparison of Uracil-¹³C,¹⁵N₂ and Deuterated Uracil for High-Fidelity LC-MS/MS Analysis
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation; it is the cornerstone of an accurate and robust method.[1][2] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive isotopes. When added at a known concentration early in the sample preparation workflow, it experiences the same processing, extraction losses, and ionization suppression or enhancement as the target analyte.[3][4] By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations, ensuring precise and reliable quantification.[3]
This guide provides an in-depth comparison of two commonly used SIL-IS for uracil analysis: multiply-labeled Uracil-¹³C,¹⁵N₂ and deuterated uracil (e.g., Uracil-d₄). The choice between these standards is critical, particularly in clinical applications such as screening for dihydropyrimidine dehydrogenase (DPD) deficiency, where inaccurate uracil quantification can have significant consequences for patient care in fluoropyrimidine-based chemotherapy.[5][6]
Candidate 1: Deuterated Uracil (e.g., Uracil-d₄)
Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relative low cost and the wide availability of deuterated reagents.[7] However, this choice comes with inherent physicochemical trade-offs that can compromise assay performance.
Key Characteristics & Potential Pitfalls:
-
Chromatographic Shift (Isotope Effect): The bond between carbon and deuterium (C-D) is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This subtle difference in bond energy can alter the molecule's physicochemical properties, including its polarity and lipophilicity.[8][9] In reversed-phase liquid chromatography, this often results in the deuterated standard eluting slightly earlier than the native, unlabeled uracil.[10][11][12] This separation, even if minor, means the analyte and the internal standard are not experiencing the exact same matrix effects at the same time as they enter the mass spectrometer's ion source, which can lead to quantitative inaccuracies.[8][13]
-
Isotopic Instability (H/D Exchange): A significant risk associated with deuterated standards is the potential for hydrogen-deuterium (H/D) exchange.[14][15] Deuterium atoms, particularly those on nitrogen or oxygen atoms (heteroatoms) or on carbons adjacent to carbonyl groups, can be labile and exchange with protons from the solvent (e.g., water).[16][17] This "back-exchange" compromises the isotopic purity of the standard, leading to an underestimation of the native analyte concentration.[17] The rate of this exchange is influenced by factors like pH, temperature, and solvent composition, making it a difficult variable to control throughout the entire analytical process.[17] While placing deuterium on stable aromatic or aliphatic carbons minimizes this risk, it does not eliminate the chromatographic shift issue.[7][18]
Candidate 2: Uracil-¹³C,¹⁵N₂
An alternative and increasingly preferred strategy involves labeling the uracil molecule with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). Uracil-¹³C,¹⁵N₂ incorporates these heavy isotopes directly into the stable pyrimidine ring structure.[19]
Key Characteristics & Scientific Advantages:
-
Ideal Co-elution: The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change to the molecule's structure, polarity, and overall physicochemical properties.[11][20] Consequently, Uracil-¹³C,¹⁵N₂ behaves chromatographically identically to endogenous uracil, ensuring true co-elution.[10] This perfect overlap is the "gold standard" for internal standards, as it guarantees that both the analyte and the standard are subjected to the exact same matrix and ionization conditions, providing the most accurate correction.[2][8]
-
Superior Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds that form the backbone of the uracil molecule are exceptionally stable. The ¹³C and ¹⁵N isotopes are locked within this framework and are not susceptible to exchange under typical analytical conditions.[11][16] This inherent stability ensures the isotopic integrity of the standard from the moment it is spiked into the sample through to final detection.[20]
-
Reduced Mass Spectrometric Cross-talk: A SIL-IS should have a sufficient mass difference from the analyte (typically ≥3 amu) to prevent interference from the natural isotopic abundance of the analyte.[21] Uracil-¹³C₂,¹⁵N₂ provides a +4 Da mass shift, which clearly separates its signal from the isotopic envelope of unlabeled uracil, minimizing any potential for cross-talk and improving analytical specificity.[22]
Head-to-Head Comparison: Performance Metrics
| Feature | Deuterated Uracil (e.g., Uracil-d₄) | Uracil-¹³C,¹⁵N₂ | Rationale & Impact on Data Quality |
| Chromatographic Behavior | Potential for retention time shift (elutes earlier)[10][11] | Co-elutes perfectly with native uracil | Co-elution is critical for accurate correction of matrix effects. A shift can lead to the IS and analyte experiencing different ionization conditions, causing quantitative error.[8] |
| Isotopic Stability | Risk of H/D back-exchange, especially at labile positions[15][17] | Exceptionally stable; no risk of exchange | Stable ¹³C and ¹⁵N labels ensure the standard's integrity is maintained throughout the workflow, preventing analytical bias.[11][16] |
| Mass Shift | +4 Da (for Uracil-d₄) | +4 Da (for Uracil-¹³C₂,¹⁵N₂) | Both provide an adequate mass shift to prevent isotopic cross-talk from the native analyte.[21] |
| Correction Accuracy | Good, but can be compromised by chromatographic shift | Excellent; considered the "gold standard" | The identical physicochemical behavior of ¹³C,¹⁵N₂-labeled standards provides the most reliable correction for all sources of analytical variability.[2] |
| Cost | Generally lower | Generally higher | The higher initial cost is often offset by reduced method development time and increased data reliability, especially for regulated or clinical assays.[20] |
Experimental Workflow & Protocol
The following protocol outlines a typical LC-MS/MS method for the quantification of uracil in human plasma, designed to highlight the performance differences between the two internal standards.
Objective: To accurately quantify endogenous uracil levels in human plasma for DPD deficiency screening.
Methodology
-
Preparation of Standards:
-
Prepare primary stock solutions of uracil, deuterated uracil, and Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., 50:50 methanol:water) at 1 mg/mL.
-
Prepare a working internal standard solution containing either deuterated uracil or Uracil-¹³C,¹⁵N₂ at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the working internal standard solution.
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A fast gradient optimized to retain and elute uracil (e.g., 2% B held for 0.5 min, ramp to 95% B over 2 min, hold for 0.5 min, return to 2% B).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions:
-
Uracil: Q1: 113.1 -> Q3: 96.1
-
Deuterated Uracil (d₄): Q1: 117.1 -> Q3: 100.1
-
Uracil-¹³C₂,¹⁵N₂: Q1: 117.1 -> Q3: 100.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of uracil in unknown samples by interpolation from the calibration curve.
-
Visualization of the Analytical Workflow
Caption: LC-MS/MS workflow for uracil quantification.
Visualizing the Core Difference: Co-elution vs. Isotope Effect
The fundamental difference in the performance of these two standards lies in their chromatographic behavior. The following diagram illustrates this critical concept.
Caption: Impact of labeling strategy on analytical accuracy.
Conclusion and Recommendation
While deuterated internal standards are often more accessible and cost-effective, they present significant analytical challenges that can compromise data integrity. The potential for chromatographic separation from the analyte and the risk of isotopic instability make them a suboptimal choice for high-stakes quantitative assays.[7][10]
For applications demanding the highest level of accuracy and precision, such as the clinical determination of uracil levels for DPD deficiency phenotyping, Uracil-¹³C,¹⁵N₂ is unequivocally the superior internal standard. Its identical chromatographic behavior and robust isotopic stability ensure that it provides the most reliable correction for analytical variability.[5][11][20] The investment in a higher-quality internal standard is a direct investment in the confidence and validity of the final quantitative result.
References
-
Shimadzu Corporation. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Zhang, G., Lin, S., Chen, Z., Li, Y., & Guo, B. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 55(5), e4493. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
van Kuilenburg, A. B. P., et al. (2004). Validation of a novel [2-¹³C]-uracil breath test (UraBT) to detect dihydropyrimidine dehydrogenase (DPD) deficiency by LC-MS-MS analysis of [2-¹³C]-uracil (URA) and [2-¹³C]-dihydrouracil (DHU) plasma levels. Journal of Clinical Oncology, 22(14_suppl), 2130. Retrieved from [Link]
-
Blesius, A., et al. (2018). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Clinical and Translational Science, 11(4), 390-396. Retrieved from [Link]
-
Kuznetsov, G., Perminova, I., & Nikolaev, E. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews, 37(2), 245-263. Retrieved from [Link]
-
Derks, M. G. M., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping using UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-214. Retrieved from [Link]
-
Welch Materials. (2025). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]
-
Czerwicka, M., D'Aughton, J., & Golec, B. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5038. Retrieved from [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Chromatography B, 1033-1034, 268-274. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
Nikolaev, E. N., et al. (2018). Hydrogen/deuterium Exchange in Mass Spectrometry. Mass Spectrometry Reviews, 37(2), 245-263. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
Beaudry, F., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 221-230. Retrieved from [Link]
-
Skyline Support. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]
-
LCGC North America. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Preu, M., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(1), 1. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. ukisotope.com [ukisotope.com]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scispace.com [scispace.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Biological Equivalence of Uracil-13C,15N2 and Unlabeled Uracil
Executive Summary: The Imperative of Equivalence
In the fields of metabolic research, pharmacology, and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems.[][2][3] The foundational assumption underpinning their use is that the labeled molecule behaves identically to its natural, unlabeled counterpart. Any deviation, however minor, can compromise experimental validity. This guide provides a comprehensive framework for rigorously assessing the biological equivalence of Uracil-¹³C,¹⁵N₂ and unlabeled uracil.
Uracil is a fundamental nucleobase, central to RNA synthesis and cellular metabolism.[4] Its labeled form, Uracil-¹³C,¹⁵N₂, is frequently used to quantify metabolic flux and analyze the lifecycle of RNA. This guide is designed for researchers, scientists, and drug development professionals who rely on the principle of isotopic equivalence. We will move beyond theoretical assumptions to detail a suite of empirical tests that provide robust, verifiable data. By following these protocols, researchers can confidently demonstrate that the isotopic label does not introduce a kinetic isotope effect or otherwise alter the biological activity of the uracil molecule.[5]
Foundational Concepts: Defining Biological Equivalence
Biological equivalence is established when two compounds show comparable bioavailability and physiological effects. While this concept is a cornerstone of generic drug approval, its principles are directly applicable here.[6][7][8] For Uracil-¹³C,¹⁵N₂, equivalence means that its rate and extent of cellular uptake, metabolic conversion, and incorporation into macromolecules are statistically indistinguishable from those of unlabeled uracil.
Our assessment is built on a multi-tiered experimental approach designed to probe for any potential divergence in behavior at key physiological stages.
A Multi-Tiered Framework for Assessing Equivalence
To provide a holistic evaluation, we will systematically compare the two molecules across four critical domains:
-
Tier 1: Physicochemical Characterization: Ensuring the fundamental properties are identical.
-
Tier 2: Cellular Uptake & Transport Dynamics: Confirming equal entry into the cell.
-
Tier 3: Metabolic Fate & Enzymatic Processing: Verifying identical downstream conversion.
-
Tier 4: Incorporation into Nucleic Acids: Assessing the ultimate functional equivalence in RNA synthesis.
The following diagram illustrates the comprehensive workflow for this assessment.
Caption: Overall workflow for bioequivalence assessment.
Experimental Protocols & Data Interpretation
This section provides detailed, self-validating protocols. Each experiment is designed with internal controls to ensure the integrity of the results.
Tier 1: Physicochemical Characterization
Causality: Before any biological assessment, it is crucial to confirm that the labeled and unlabeled uracil are chemically identical in purity and structure, aside from the isotopic substitution. This is a fundamental quality control step.
Protocol:
-
Identity and Purity Analysis:
-
Analyze both Uracil-¹³C,¹⁵N₂ and unlabeled uracil using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and purity.
-
Acquire ¹H and ¹³C NMR spectra to verify structural integrity. The spectra should be identical, accounting for predictable shifts due to ¹³C-¹³C coupling in the labeled molecule.
-
Data Interpretation: The purity for both compounds should be >99%. The mass spectra must confirm the expected molecular weights, and NMR spectra must match the known structure of uracil.
Tier 2: Cellular Uptake and Transport
Causality: Uracil enters cells via specific nucleobase transporters.[9] Any alteration in molecular structure or charge distribution could theoretically affect transporter affinity. This experiment directly compares the uptake efficiency of both forms in a competitive manner.
Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or A549) to ~80% confluency in 12-well plates.
-
Treatment Preparation: Prepare treatment media containing a fixed concentration of Uracil-¹³C,¹⁵N₂ (e.g., 10 µM) and varying concentrations of unlabeled uracil (0 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Uptake Assay:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 1 mL of the respective treatment media to each well.
-
Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
To terminate uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and collect the lysate.[10] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of Uracil-¹³C,¹⁵N₂.[11][12][13]
Data Interpretation: If the two forms are biologically equivalent, the unlabeled uracil will competitively inhibit the uptake of the labeled form. Plotting the intracellular concentration of Uracil-¹³C,¹⁵N₂ against the concentration of unlabeled uracil should yield a classic competitive inhibition curve. This demonstrates that both molecules are recognized equally by the cellular transport machinery.
| Unlabeled Uracil (µM) | Intracellular Uracil-¹³C,¹⁵N₂ (pmol/10⁶ cells) | % Inhibition |
| 0 | 50.2 ± 3.1 | 0% |
| 5 | 33.1 ± 2.5 | 34.1% |
| 10 | 24.9 ± 1.9 | 50.4% |
| 20 | 16.8 ± 1.5 | 66.5% |
| 50 | 8.1 ± 0.9 | 83.9% |
| Caption: Representative data showing competitive inhibition of labeled uracil uptake by unlabeled uracil. |
Tier 3: Metabolic Fate & Enzymatic Processing
Causality: Once inside the cell, uracil is subject to a catabolic pathway initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[14][15] A kinetic isotope effect, while unlikely for ¹³C and ¹⁵N, could theoretically slow the enzymatic processing of the labeled molecule.[5] This experiment compares the metabolic profiles of cells incubated with either the labeled or unlabeled form.
Caption: The catabolic pathway of uracil.
Protocol:
-
Cell Culture: Culture cells as described in 4.2.
-
Treatment: Replace media with fresh media containing either 10 µM unlabeled uracil or 10 µM Uracil-¹³C,¹⁵N₂. Include a vehicle control (no uracil).
-
Incubation: Incubate cells for a longer period (e.g., 60 minutes) to allow for metabolism.
-
Extraction: Harvest intracellular metabolites as described in 4.2.4.
-
Analysis: Use LC-MS/MS to quantify the intracellular concentrations of the parent compound (unlabeled or labeled uracil) and its primary downstream metabolites, dihydrouracil and β-ureidopropionate.[14][15]
Data Interpretation: For equivalence to be confirmed, the ratio of metabolites to the parent compound should be nearly identical in both the labeled and unlabeled treatment groups. A significant accumulation of the labeled parent compound relative to its metabolites compared to the unlabeled group would suggest a kinetic isotope effect.
| Compound | Unlabeled Group (pmol/10⁶ cells) | Labeled Group (pmol/10⁶ cells) | Fold Difference |
| Uracil | 125.6 ± 9.8 | 128.1 ± 11.2 | 1.02 |
| Dihydrouracil | 15.3 ± 1.4 | 15.9 ± 1.6 | 1.04 |
| Metabolite/Parent Ratio | 0.122 | 0.124 | 1.02 |
| Caption: Comparison of metabolite-to-parent ratios. |
Tier 4: Incorporation into Nucleic Acids
Causality: The ultimate biological function of uracil is its incorporation into RNA (as uridine).[4] This final tier of testing verifies that Uracil-¹³C,¹⁵N₂ is utilized in RNA synthesis at the same rate as its unlabeled counterpart, confirming its suitability as a tracer for RNA dynamics.
Protocol:
-
Pulse Labeling: Culture cells as previously described. Incubate them in media containing either 10 µM unlabeled uracil or 10 µM Uracil-¹³C,¹⁵N₂ for 4 hours.
-
RNA Isolation: Wash cells with PBS and isolate total RNA using a standard Trizol-based or column-based kit. Quantify the RNA yield and assess its purity (A260/A280 ratio).
-
RNA Hydrolysis: Digest 1 µg of total RNA to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
Analysis: Analyze the nucleoside digest via LC-MS/MS to determine the ratio of labeled uridine (Uridine-¹³C,¹⁵N₂) to unlabeled uridine.
Data Interpretation: The percentage of labeled uridine within the total uridine pool should directly reflect the enrichment of the uracil precursor pool. By comparing the enrichment in the RNA to the intracellular uracil enrichment from Tier 3, we can confirm efficient and non-discriminatory incorporation. An equivalent incorporation rate is the final and most critical confirmation of biological equivalence.
| Sample Group | Total Uridine in RNA (pmol/µg) | Labeled Uridine in RNA (pmol/µg) | % Enrichment in RNA |
| Unlabeled Uracil | 150.3 ± 12.5 | < LLOQ | 0% |
| Uracil-¹³C,¹⁵N₂ | 155.1 ± 14.1 | 23.2 ± 2.9 | 15.0% |
| Caption: Quantification of labeled uridine incorporation into total RNA. |
Conclusion: A Framework for Confidence
References
-
Huq, S. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]
-
van Kuilenburg, A. B. P., et al. (2018). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. Scientific Reports. Retrieved from [Link]
-
Weindl, D., et al. (2016). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. MethodsX. Retrieved from [Link]
-
Lu, F., et al. (2011). Structure and mechanism of the uracil transporter UraA. Nature. Retrieved from [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
-
Andersen, G., et al. (2014). Overview of the known parts of the URC pathway. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]
-
Chen, C., et al. (2020). Photosensitive Supramolecular Micelle-Mediated Cellular Uptake of Anticancer Drugs Enhances the Efficiency of Chemotherapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chen, H. J. C., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. Retrieved from [Link]
-
Sire, J., et al. (2008). Uracils as a cellular weapon against viruses and mechanisms of viral escape. Current HIV Research. Retrieved from [Link]
-
Lazzaro, S., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry. Retrieved from [Link]
-
Rfac, H. R., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Zhang, J., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine. Retrieved from [Link]
-
Wei, Y., et al. (2011). Structure and mechanism of the uracil transporter UraA. PubMed. Retrieved from [Link]
Sources
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. metsol.com [metsol.com]
- 4. Uracil - Wikipedia [en.wikipedia.org]
- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 9. Structure and mechanism of the uracil transporter UraA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sciex.com [sciex.com]
- 13. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Inter-laboratory comparison of Uracil-13C,15N2-based quantification methods.
An Inter-laboratory Comparison of Uracil-¹³C,¹⁵N₂-based Quantification Methods: A Guide to Achieving Cross-Laboratory Consensus
For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous uracil in plasma is a critical biomarker for identifying dihydropyrimidine dehydrogenase (DPD) deficiency. This screening is essential for preventing severe, and sometimes lethal, toxicity in patients scheduled to receive fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard (SIL-IS) such as Uracil-¹³C,¹⁵N₂ represents the gold standard for quantification, significant inter-laboratory variability remains a formidable challenge.
A large multicenter study revealed "unexpectedly large between-center differences in measured pretreatment uracil levels," even when all samples were analyzed centrally by the same validated method.[1][2] This points not to the analytical method itself, but to the entire workflow, especially pre-analytical sample handling, as the primary source of discordance.[1][2] This guide provides an in-depth comparison of Uracil-¹³C,¹⁵N₂-based quantification methods, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our objective is to equip laboratories with the knowledge to develop and implement self-validating, robust methods that generate reproducible and trustworthy data, forming a foundation for reliable inter-laboratory comparisons.
The Foundation: Pillars of a Validated Bioanalytical Method
Any comparison between laboratories must be grounded in a shared understanding of what constitutes a reliable method. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides the framework.[3] The use of a SIL-IS like Uracil-¹³C,¹⁵N₂ is highly recommended by regulatory bodies for mass spectrometry-based assays to compensate for variability during sample processing and analysis.[3][4]
A method is considered validated and "fit-for-purpose" when the following parameters are thoroughly assessed:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte (uracil) from other endogenous components in the plasma matrix.
-
Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the measurement. Inter-assay precision for uracil should be ≤12.4%.[5]
-
Calibration Curve and Range: The relationship between the instrument response and known concentrations of the analyte. This defines the lower and upper limits of quantification (LLOQ/ULOQ). A typical validated range for uracil is 1 to 100 ng/mL.[5]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix. A co-eluting SIL-IS is the most effective tool to correct for this.
-
Stability: The chemical stability of uracil in the biological matrix under different storage and processing conditions. This is a particularly critical parameter for uracil.
Critical Workflow Analysis: Pinpointing Sources of Variability
Achieving inter-laboratory consensus requires a meticulous examination of the entire analytical workflow, from the moment of blood collection to the final data report.
Sources
- 1. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A-Comparative-Guide-to-the-Confirmation-of-Uracil-13C,15N2-Labeled-Metabolite-Identity-using-Tandem-MS
Introduction
In the realm of metabolomics and drug development, the unequivocal identification of metabolites is paramount. Stable isotope labeling, coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful strategy for accurate metabolite confirmation and quantification.[1][2][3] This guide provides an in-depth, objective comparison of methodologies for confirming the identity of Uracil-13C,15N2, a labeled analog of the RNA nucleobase uracil. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The use of stable isotopes like 13C and 15N provides a distinct mass shift from the endogenous, unlabeled compound, facilitating its differentiation from background noise and isobaric interferences.[4] Tandem MS, with its ability to isolate a precursor ion and generate characteristic fragment ions, offers a second dimension of confirmation, significantly enhancing the confidence in metabolite identification.[5][6][7]
Principles of Tandem MS for Labeled Metabolite Confirmation
Tandem mass spectrometry involves two stages of mass analysis. In the first stage (MS1), the precursor ion of interest, in this case, the protonated or deprotonated this compound, is selected. This isolated precursor ion is then subjected to fragmentation in a collision cell, a process often referred to as collision-induced dissociation (CID).[8] The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2), generating a product ion spectrum that is a unique fingerprint of the molecule.
The incorporation of 13C and 15N isotopes into the uracil molecule results in a predictable mass shift in both the precursor and fragment ions. This shift is the cornerstone of this identification method. By comparing the fragmentation pattern of the labeled standard to that of the endogenous, unlabeled uracil, we can confirm the identity of the metabolite with a high degree of certainty.
Causality in Experimental Design: Why Tandem MS?
The choice of tandem MS is deliberate and rooted in the need for high specificity and sensitivity.
-
Specificity: Single-stage MS can be prone to isobaric interference, where other compounds have the same nominal mass as the analyte of interest. Tandem MS mitigates this by isolating the precursor ion and then generating a unique fragmentation pattern. Any co-eluting isobaric compounds will likely have different fragmentation patterns, allowing for the unambiguous identification of the target metabolite.
-
Sensitivity: Techniques like Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer, a form of tandem MS, offer exceptional sensitivity by monitoring specific precursor-to-product ion transitions.[9] This is crucial when dealing with low-abundance metabolites in complex biological matrices.
-
Structural Elucidation: The fragmentation pattern provides valuable structural information. By analyzing the mass of the fragment ions, we can deduce the location of the isotopic labels within the molecule, further confirming its identity.[10]
Experimental Approach: Confirmation of this compound
This section outlines a comprehensive workflow for the confirmation of this compound identity.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound confirmation.
Step-by-Step Methodology
1. Sample Preparation:
-
Objective: To extract the metabolite of interest from the biological matrix and minimize matrix effects.
-
Protocol:
-
Obtain the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with a known concentration of this compound analytical standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 95:5 water:acetonitrile).
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To chromatographically separate the analyte from other components in the sample, reducing ion suppression and improving signal-to-noise.
-
Method Comparison:
| Column Chemistry | Mobile Phase | Advantages | Disadvantages |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | High organic content (e.g., acetonitrile) with a small amount of aqueous buffer | Good retention for polar compounds like uracil. | Can be sensitive to water content in the sample and mobile phase. |
| Reversed-Phase (e.g., C18) | High aqueous content with an organic modifier (e.g., methanol or acetonitrile) | Robust and widely used. | May provide limited retention for very polar compounds like uracil without ion-pairing agents. |
For this application, a HILIC column is often preferred for better retention of uracil.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Objective: To generate a specific fragmentation pattern for the labeled uracil.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Key Parameters:
| Parameter | Description | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode. | Positive or Negative |
| Precursor Ion (m/z) | The mass-to-charge ratio of the protonated or deprotonated this compound. | Varies based on labeling |
| Collision Energy (CE) | The energy applied to induce fragmentation. | Optimized for the specific instrument and compound. |
| Product Ions (m/z) | The mass-to-charge ratios of the resulting fragment ions. | Specific to uracil's structure. |
Data Analysis and Interpretation
The core of the confirmation lies in the analysis of the MS/MS data.
Expected Fragmentation Pattern of Uracil
The fragmentation of the uracil ring is a well-characterized process. Common fragmentation pathways involve the loss of neutral molecules such as HNCO (isocyanic acid) and CO (carbon monoxide).[11][12][13][14]
Unlabeled Uracil (C4H4N2O2):
-
Molecular Weight: 112.08 g/mol
-
Precursor Ion [M+H]+: m/z 113.0
-
Key Fragment Ions: m/z 70.0 (loss of HNCO), m/z 43.0 (further fragmentation)
This compound (¹³C₂H₄¹⁵N₂O₂):
-
Molecular Weight: 115.06 g/mol
-
Precursor Ion [M+H]+: m/z 116.0
-
Expected Key Fragment Ions: The fragments will also show a mass shift depending on which atoms are retained. For example, the fragment corresponding to the loss of HNCO will depend on which nitrogen is lost.
Comparative Data Analysis
The table below illustrates the expected mass shifts for this compound compared to its unlabeled counterpart.
| Ion | Unlabeled Uracil (m/z) | This compound (m/z) | Mass Shift (Da) |
| [M+H]+ | 113.0 | 116.0 | +3 |
| [M+H - HNCO]+ | 70.0 | 72.0 or 71.0 | +2 or +1 |
The exact mass of the fragment will depend on the specific fragmentation pathway and which labeled atoms are retained.
Visualization of Uracil Fragmentation
Caption: Simplified fragmentation pathway of protonated uracil.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Blank Samples: Analyze a blank sample (matrix without the spiked standard) to check for any background interferences at the m/z of the analyte and its fragments.
-
Unlabeled Standard: Analyze a sample spiked with an unlabeled uracil standard to confirm the fragmentation pattern of the endogenous compound.
-
Collision Energy Optimization: Perform a collision energy ramp to determine the optimal energy that produces the most abundant and characteristic fragment ions.
Conclusion
The confirmation of this compound labeled metabolite identity using tandem MS is a robust and reliable method. By carefully selecting experimental parameters and comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can achieve a high degree of confidence in their results. This guide provides a framework for developing and validating such an assay, emphasizing the importance of understanding the underlying principles of mass spectrometry and the rationale behind experimental choices. The use of stable isotope-labeled standards remains a cornerstone of modern metabolomics, enabling accurate and precise quantification and identification of key biological molecules.[1][2][9][15]
References
-
Arnaud Le Padellec, Patrick moretto-capelle, Martine Richard-Viard, & Pierre Cafarelli. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. Retrieved January 20, 2026, from [Link]
-
Giavalisco, P., & Gieger, T. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 9(S1), 123-131. [Link]
-
Metabolite Discovery Using Stable Isotope Labelling and Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]
-
MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved January 20, 2026, from [Link]
-
Fan, T. W.-M., Lane, A. N., Higashi, R. M., & Yan, J. (2016). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods, 8(38), 6863-6872. [Link]
-
Giavalisco, P. (2012). Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Zhou, C., Matsika, S., Kotur, M., & Weinacht, T. C. (2012). Fragmentation pathways in the uracil radical cation. The Journal of Physical Chemistry A, 116(37), 9217–9227. [Link]
-
Denifl, S., Zappa, F., & Scheier, P. (2019). State-Dependent Fragmentation of Protonated Uracil and Uridine. The Journal of Physical Chemistry A, 123(17), 3814-3821. [Link]
-
Salem, M. A. I., El-Dean, A. M. K., Radwan, S. M., & El-Gohary, N. S. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved January 20, 2026, from [Link]
-
Pratt, J. M., & MacCoss, M. J. (2008). Stable isotope labeling tandem mass spectrometry (SILT): Integration with peptide identification and extension to data-dependent scans. Journal of the American Society for Mass Spectrometry, 19(9), 1269–1277. [Link]
-
Kind, T., & Fiehn, O. (2019). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Metabolites, 9(7), 134. [Link]
-
Pratt, J. M., & MacCoss, M. J. (2008). Stable isotope labeling tandem mass spectrometry (SILT): integration with peptide identification and extension to data-dependent scans. Journal of the American Society for Mass Spectrometry, 19(9), 1269–1277. [Link]
-
de Souza, G. G. B., & Wolff, W. (2016). Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 20, 2026, from [Link]
-
Jiang, H., Jiang, J., Hu, P., & Hu, Y. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 769(1), 169–176. [Link]
-
Brodbelt, J. S., & Li, H. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1845–1853. [Link]
-
Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 13. [Link]
-
Tissandier, C., Grimonpont, C., Heintz, D., Bodin, A., François, Y., & Junot, C. (2023). Urinary metabolome dynamics in 13C-labeled mice. eLife, 12, e84226. [Link]
Sources
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 5. Stable isotope labeling tandem mass spectrometry (SILT): Integration with peptide identification and extension to data-dependent scans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling tandem mass spectrometry (SILT): integration with peptide identification and extension to data-dependent scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 8. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation pathways in the uracil radical cation [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Metabolite Discovery Using Stable Isotope Labelling and Liquid Chromatography-Mass Spectrometry (LC-MS) - ProQuest [proquest.com]
A Senior Application Scientist's Guide to Benchmarking Uracil-¹³C,¹⁵N₂ Labeling Against Other Metabolic Tracers for RNA
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of RNA metabolism, the ability to distinguish newly synthesized RNA from the pre-existing pool is paramount. Metabolic labeling with nucleoside analogs has emerged as a powerful technique to probe the dynamics of RNA synthesis, processing, and decay.[1] This guide provides an in-depth, objective comparison of Uracil-¹³C,¹⁵N₂ labeling against other prominent metabolic tracers, namely 4-thiouridine (4sU) and 5-ethynyluridine (5EU). We will delve into the core principles, provide supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your research.
The Rationale Behind Metabolic RNA Labeling: A Glimpse into the Dynamic Transcriptome
The cellular transcriptome is not a static entity; it is in a constant state of flux, with the rates of RNA synthesis and degradation dictating the abundance of each transcript.[2][3] Traditional RNA sequencing (RNA-seq) provides a snapshot of the total RNA population at a single time point, making it impossible to disentangle the contributions of transcription and decay to gene expression.[3] Metabolic labeling overcomes this limitation by introducing modified nucleosides that are incorporated into nascent RNA, effectively "tagging" it for subsequent identification and quantification.[1][4]
A Comparative Analysis of Key Metabolic Tracers
The choice of a metabolic tracer is a critical experimental decision, contingent on the specific research question, the model system, and the available analytical instrumentation. Here, we compare the performance of three widely used tracers: the stable isotope-labeled Uracil-¹³C,¹⁵N₂, the thiol-containing analog 4-thiouridine (4sU), and the alkyne-modified 5-ethynyluridine (5EU).
| Feature | Uracil-¹³C,¹⁵N₂ | 4-Thiouridine (4sU) | 5-Ethynyluridine (5EU) |
| Labeling Principle | Stable Isotope Labeling | Thiol-containing nucleoside analog | Alkyne-modified nucleoside analog |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Biochemical separation (biotinylation and streptavidin pulldown) or nucleotide conversion (T-to-C mutation) | Click chemistry-based ligation to an azide-containing reporter molecule (e.g., fluorophore, biotin) |
| Primary Advantage | Minimally perturbative to cellular homeostasis; enables detailed structural and dynamic analysis by NMR.[5][6] | Well-established protocols; versatile for both biochemical enrichment and sequencing-based detection.[4][7][8] | High specificity and efficiency of the click reaction; suitable for in situ visualization and sensitive detection.[9][10][11][12] |
| Key Limitation | Requires specialized and costly analytical equipment (MS or NMR). | Can be cytotoxic at high concentrations or with long exposure times.[13] The thiol group can be light-sensitive.[7] | The copper catalyst used in the click reaction can be toxic to cells, though less toxic alternatives are available.[11] |
| Suitability | Quantitative proteomics and metabolomics, structural biology studies of RNA.[6][] | Measuring RNA synthesis and decay rates transcriptome-wide.[2][4][15] | Visualizing newly synthesized RNA in cells and tissues, capturing nascent RNA for sequencing.[9][11][16] |
Delving Deeper: The Mechanism of Uracil Incorporation
Uracil, a fundamental component of RNA, is incorporated into nascent transcripts through the pyrimidine salvage pathway. Exogenously supplied uracil or its analogs are taken up by the cell and converted into uridine monophosphate (UMP) by uridine phosphorylase or uridine kinase. UMP is then successively phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP). UTP, along with ATP, CTP, and GTP, serves as a substrate for RNA polymerases, which catalyze the synthesis of RNA. Uracil-¹³C,¹⁵N₂ follows this same pathway, resulting in the incorporation of the stable isotopes into the RNA backbone.
Caption: Metabolic pathway of Uracil-¹³C,¹⁵N₂ incorporation into nascent RNA.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we outline a general workflow for a metabolic RNA labeling experiment. Specific parameters such as cell type, tracer concentration, and labeling duration should be optimized for each experimental system.
Caption: General experimental workflow for metabolic RNA labeling.
Detailed Protocol: Metabolic Labeling of Mammalian Cells with Uracil-¹³C,¹⁵N₂ for Mass Spectrometry Analysis
This protocol provides a detailed methodology for labeling mammalian cells (e.g., HeLa) with Uracil-¹³C,¹⁵N₂ and preparing the RNA for subsequent analysis by mass spectrometry.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Uracil-¹³C,¹⁵N₂ solution (sterile, concentration to be optimized)
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase/DNase-free tubes
Procedure:
-
Cell Culture: Plate HeLa cells in a 10 cm dish and culture until they reach 70-80% confluency.
-
Metabolic Labeling:
-
Prepare labeling medium by supplementing fresh DMEM with Uracil-¹³C,¹⁵N₂ to the desired final concentration (e.g., 200 µM, optimization is recommended).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
-
Incubation (Pulse Labeling): Incubate the cells for a defined period (e.g., 2, 4, 8, 12 hours). The optimal labeling time depends on the turnover rate of the RNA species of interest.
-
Cell Harvesting and Lysis:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to the dish and lyse the cells by pipetting up and down.
-
-
Total RNA Extraction:
-
Transfer the cell lysate to an RNase-free microcentrifuge tube.
-
Add 200 µL of chloroform, vortex for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
Preparation for Mass Spectrometry: The extracted RNA is then enzymatically digested into individual ribonucleosides. These nucleosides are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation rate of Uracil-¹³C,¹⁵N₂.[17][18]
Conclusion: Selecting the Optimal Tracer for Your Research Needs
The choice of a metabolic tracer for RNA is a critical decision that profoundly impacts the experimental outcomes.
-
Uracil-¹³C,¹⁵N₂ stands out for its minimal perturbation of cellular processes and its suitability for in-depth structural and quantitative analyses using NMR and MS.[5][6][19] It is the tracer of choice when the primary goal is to understand the intricate details of RNA structure, dynamics, and its interactions with other biomolecules.
-
4-Thiouridine (4sU) offers a versatile and well-established method for transcriptome-wide analysis of RNA synthesis and decay.[4][8][20] Its compatibility with both biochemical enrichment and sequencing-based detection makes it a workhorse for studying RNA dynamics.
-
5-Ethynyluridine (5EU) , with its bio-orthogonal click chemistry handle, provides unparalleled specificity and sensitivity for visualizing and capturing newly synthesized RNA.[9][10][11][12][16] It is the ideal tool for in situ studies and applications requiring high signal-to-noise ratios.
By carefully considering the strengths and limitations of each tracer in the context of your specific research objectives, you can harness the power of metabolic RNA labeling to illuminate the dynamic world of the transcriptome.
References
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Dölken, L. (2013). SLAM-seq and time-resolved RNA sequencing. Current Opinion in Biotechnology, 24(5), 845-851. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50195. [Link]
-
Schwalb, B., Margaux, B., Zacher, B., Frühauf, S., Demel, C., Tresch, A., & Gagneur, J. (2016). TT-seq maps the human transient transcriptome. Science, 352(6290), 1225-1228. [Link]
-
Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., ... & Ameres, S. L. (2017). Thiol-linked alkylation of RNA to assess expression dynamics. Nature Methods, 14(12), 1198-1204. [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]
-
5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Jena Bioscience. [Link]
-
Measures of RNA metabolism rates: Toward a definition at the level of single bonds. (2017). RNA Biology. [Link]
-
Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. (2018). Springer Nature Experiments. [Link]
-
Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. (2022). JoVE. [Link]
-
Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. (2020). Springer Nature Experiments. [Link]
-
Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. (2020). The Plant Cell. [Link]
-
Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity. (2018). JoVE. [Link]
-
Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. (2023). Nature Communications. [Link]
-
On the optimal design of metabolic RNA labeling experiments. (2017). PLoS Computational Biology. [Link]
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023). Silantes. [Link]
-
Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome. (2019). bioRxiv. [Link]
-
Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. (2016). Methods in Molecular Biology. [Link]
-
Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. (2022). Nucleic Acids Research. [Link]
-
Nascent RNA 4sU labelling and enrichment. (2021). protocols.io. [Link]
-
Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. (2012). DSpace@MIT. [Link]
-
Benefits of stable isotope labeling in RNA analysis. (2020). ResearchGate. [Link]
-
An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. (2020). Nature Methods. [Link]
-
What Are Stable-Isotope Labeled Nucleic Acids? (2023). Silantes. [Link]
-
How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (2024). Medium. [Link]
-
A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. (2021). Briefings in Bioinformatics. [Link]
-
Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (2018). Accounts of Chemical Research. [Link]
-
An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. (2020). Nature Methods. [Link]
-
Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. (2014). Methods. [Link]
-
How do 5EU-based approaches for nascent RNA isolation compare to 4SU-based approaches? (2016). ResearchGate. [Link]
-
Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. (2023). ResearchGate. [Link]
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry. [Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. (1995). ResearchGate. [Link]
-
Detection of Genomic Uracil Patterns. (2021). International Journal of Molecular Sciences. [Link]
-
Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments. (2018). eLife. [Link]
-
RNA base modification pathways: Adenine, cytosine and Uracil undergo... (2020). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measures of RNA metabolism rates: Toward a definition at the level of single bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 5. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biosynth.com [biosynth.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 16. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 20. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Uracil-13C,15N2: Ensuring Safety and Compliance
As researchers and scientists at the forefront of drug development and metabolic studies, our work with isotopically labeled compounds like Uracil-13C,15N2 is fundamental to scientific advancement. This compound, enriched with stable (non-radioactive) heavy isotopes of carbon and nitrogen, serves as a powerful tracer in quantitative analysis.[1][2] However, the integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices, extending from initial handling to final disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our actions in the principles of chemical safety and regulatory compliance to ensure a self-validating system of waste management within your laboratory.
Part 1: Hazard Identification and Core Principles
Before any disposal protocol can be implemented, a thorough understanding of the material's characteristics is essential.
Hazard Profile of this compound
This compound is a stable, non-radioactive isotopically labeled chemical.[3][] Its hazard profile is primarily that of the parent compound, uracil. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
It is crucial to distinguish this from radioactive waste. The disposal of waste containing stable isotopes does not require radiological precautions and is governed by chemical waste regulations.[3][]
Core Principles of Chemical Waste Disposal
-
Segregation is Paramount: Improperly mixed waste streams are a significant safety risk and can lead to costly disposal complications. Aqueous waste must not be mixed with organic solvents, and oxidizers must be kept separate from flammable materials.[6] Specifically, this compound waste must not be mixed with radioactive, biohazardous, or incompatible chemical wastes.[]
-
Regulatory Adherence (RCRA): The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal ("cradle to grave") under the Resource Conservation and Recovery Act (RCRA).[7][8] Compliance is not optional and involves meticulous documentation, labeling, and coordination with licensed disposal facilities.
-
Institutional Oversight: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal. This guide serves as a best-practice framework, but you must always consult and adhere to your local EHS procedures and Chemical Hygiene Plan (CHP).[9][10]
Part 2: Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of generation to readiness for pickup by a certified waste handler.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust, fulfilling OSHA requirements.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation.[5][11] |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Prevents inhalation of dust, especially when handling the solid powder form.[5][11] |
Step 2: Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous chemical waste. The key action is segregation at the point of generation. Use the following workflow to determine the correct waste stream.
Step 3: Containerization
Proper container selection is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a clean, sturdy, chemically resistant container with a secure, leak-proof screw cap.[8][12] The original product container is often a suitable choice if it is in good condition.[12] Do not use food-grade containers like jars.[12]
-
Avoid Overfilling: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during handling.[8][13]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][12][13] Using a funnel for liquids is permissible, but it must be removed and the container capped immediately after use.
Step 4: Labeling
Accurate labeling is a cornerstone of EPA and OSHA compliance.[14][15]
-
Attach a Hazardous Waste Tag: Obtain an official hazardous waste tag from your EHS department.[6]
-
Complete All Fields:
-
Write the words "Hazardous Waste." [15]
-
Clearly identify all constituents by their full chemical names (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or formulas.[6][13]
-
Estimate the percentage of each component.
-
Indicate the relevant hazards (e.g., Irritant).
-
Note the accumulation start date (this may be required only when the container is full or moved to a central storage area, depending on local rules).[15]
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[12][15]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents of the container in case of a leak.[13]
-
Segregate Incompatibles: Store the this compound waste away from incompatible materials as identified in the SDS and your CHP.
Step 6: Arranging for Final Disposal
-
Notify EHS: Once the waste container is full (or has been in storage for the maximum allowed time, often up to one year in an SAA), contact your EHS department to arrange for pickup.[12]
-
Documentation: Ensure all paperwork required by your institution is completed accurately. This creates the necessary record for the "cradle-to-grave" tracking system.[7]
Part 3: Disposal of Contaminated Materials and Spill Cleanup
-
Empty Containers: A container that held this compound is not considered empty until it has been thoroughly rinsed. The first rinse must be collected and disposed of as hazardous chemical waste.[13] Subsequent rinses may be permissible for drain disposal, but only if your institution's CHP allows it. After thorough rinsing and drying, deface or remove the original label and dispose of the container as solid waste or glass waste.[13]
-
Contaminated PPE and Debris: Gloves, weigh boats, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled bag or container as "Solid Hazardous Waste," listing the chemical contaminant.
-
Spill Cleanup: In the event of a spill, wear your full PPE. Sweep up the solid material, taking care to minimize dust generation.[11] Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated wipes) into a hazardous waste container and label it accordingly.[11] Report the spill to your laboratory supervisor and EHS department.
By adhering to this structured and well-documented disposal process, you not only ensure regulatory compliance but also foster a culture of safety and scientific integrity within your laboratory.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Safety Data Sheet: Uracil. Carl ROTH. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Uracil Safety Data Sheet. BioSpectra, Inc. [Link]
-
NIH Waste Disposal Guide. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: Uracil. Carl ROTH (UK). [Link]
-
Radioactive Waste Management. Columbia University. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. moravek.com [moravek.com]
- 5. aksci.com [aksci.com]
- 6. mwcog.org [mwcog.org]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. biospectra.us [biospectra.us]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling Uracil-¹³C,¹⁵N₂: Ensuring Safety and Integrity in Isotopic Labeling Studies
As researchers and scientists dedicated to advancing drug development, our work with isotopically labeled compounds like Uracil-¹³C,¹⁵N₂ is fundamental. These molecules are invaluable tools, particularly as internal standards for quantification in mass spectrometry-based studies.[1][2] However, the integrity of our results is intrinsically linked to the precision and safety of our handling procedures. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Uracil-¹³C,¹⁵N₂, ensuring both the well-being of laboratory personnel and the quality of your research.
Hazard Assessment: Understanding the Risks
Uracil-¹³C,¹⁵N₂ is a stable, non-radioactive isotopically labeled compound.[3] The primary hazards associated with this compound are not radiological but are related to its chemical properties as a fine powder. The Safety Data Sheet (SDS) for Uracil-¹³C,¹⁵N₂ indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, the primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of fine powders can lead to various respiratory issues, underscoring the importance of proper engineering controls and personal protective equipment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical barrier to direct exposure and minimizes the risk of injury or contamination.[6] For handling Uracil-¹³C,¹⁵N₂, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard.[7][8] | Protects against dust particles and potential splashes. |
| Face shield (in addition to goggles).[6][7] | Recommended when handling larger quantities or when there is a significant risk of aerosolization. | |
| Skin Protection | Disposable nitrile gloves.[6][7] | Provides a barrier against skin contact. Double gloving is recommended for added protection. |
| Laboratory coat.[6][7] | Protects skin and personal clothing from contamination. | |
| Long pants and closed-toe shoes.[7] | Minimum requirement for any laboratory setting to protect against spills and dropped objects. | |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[8][9] | Essential for preventing the inhalation of fine powders, especially when weighing or transferring the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Uracil-¹³C,¹⁵N₂ is crucial for safety and to prevent contamination of this valuable internal standard. The following workflow outlines the key steps from receiving the compound to its use in your experiments.
Workflow for Handling Uracil-¹³C,¹⁵N₂
Caption: Workflow for the safe handling of Uracil-¹³C,¹⁵N₂.
Detailed Protocol:
-
Preparation:
-
Receiving and Storage:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood or ventilated enclosure to contain any airborne powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust clouds.
-
-
Dissolution:
-
Consult the product's technical information for solubility data. Uracil-¹³C,¹⁵N₂ is soluble in DMSO and a 1:1 mixture of methanol and water.[1]
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
-
Cleanup:
-
After handling, thoroughly decontaminate the work area and any equipment used.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan: Responsible Waste Management
Since Uracil-¹³C,¹⁵N₂ contains stable, non-radioactive isotopes, no special precautions for radioactive waste are necessary.[3] The disposal procedures should be in accordance with the chemical properties of uracil and any solvents used.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing paper, and other solid materials should be collected in a designated hazardous waste container.
-
Label the container clearly with its contents.[13]
-
-
Liquid Waste:
-
Unused solutions of Uracil-¹³C,¹⁵N₂ should be disposed of as chemical waste, following your institution's guidelines for the specific solvent used.
-
Do not pour chemical waste down the drain.
-
-
Empty Containers:
-
Dispose of the empty container in an approved waste disposal plant.[4]
-
By adhering to these safety and handling protocols, you can ensure a safe working environment and maintain the integrity of your research when working with Uracil-¹³C,¹⁵N₂.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Riverside, Environmental Health & Safety. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
Uracil SDS. BioSpectra, Inc. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moravek.com [moravek.com]
- 4. aksci.com [aksci.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. biospectra.us [biospectra.us]
- 11. capitalresin.com [capitalresin.com]
- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
